molecular formula C20H24O2 B3029584 Jatropholone B CAS No. 71386-38-4

Jatropholone B

Cat. No.: B3029584
CAS No.: 71386-38-4
M. Wt: 296.4 g/mol
InChI Key: BMHPRIPRPDSKRK-OMXAPOSASA-N
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Description

(4R,10S,12R)-7-Hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one is a natural product found in Jatropha multifida, Jatropha gossypiifolia, and Jatropha integerrima with data available.

Properties

IUPAC Name

(4R,10S,12R)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-9-6-7-13-17(20(13,4)5)15-11(3)19(22)12-8-10(2)18(21)16(12)14(9)15/h10,13,17,22H,1,6-8H2,2-5H3/t10-,13-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHPRIPRPDSKRK-OMXAPOSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=C3C4C(C4(C)C)CCC(=C)C3=C2C1=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C(=C3[C@H]4[C@H](C4(C)C)CCC(=C)C3=C2C1=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Natural Source of Jatropholone B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatropholone B is a naturally occurring diterpenoid that has garnered significant interest within the scientific community due to its diverse biological activities. As a member of the jatrophane diterpenes, it possesses a unique and complex molecular architecture that contributes to its pharmacological properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its isolation, characterization, and key biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Jatropha, a member of the spurge family (Euphorbiaceae). This genus comprises approximately 175 species of shrubs and trees, many of which are utilized in traditional medicine. The principal species identified as sources of this compound include:

  • Jatropha curcas L.: Commonly known as the physic nut, this species is a significant source of this compound, which has been extracted from its root cortex.[1]

  • Jatropha gossypiifolia L.: Also known as bellyache bush, the roots of this plant have been a primary source for the isolation of this compound.[2][3][4]

  • Jatropha isabelli Müll. Arg.: The rhizomes of this species have also been reported to contain this compound.

The compound is often found alongside other structurally related diterpenoids, such as Jatropholone A and Jatrophone. The concentration and presence of these compounds can vary depending on the plant species, geographical location, and the specific plant part utilized for extraction.

Quantitative Data on this compound Yield

The yield of this compound from its natural sources is a critical factor for research and potential commercial applications. The following table summarizes the available quantitative data on the isolation of this compound.

Plant SpeciesPlant PartExtraction MethodYield of this compoundReference
Jatropha gossypiifoliaDried Powdered Roots (1 kg)Soxhlet extraction with EtOAc followed by column chromatography42 mg[2]

Physicochemical and Spectroscopic Data of this compound

Accurate characterization of this compound is essential for its identification and for understanding its structure-activity relationships. The following tables provide key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₄O₂[5]
Molecular Weight 296.41 g/mol [5]
CAS Number 71386-38-4[5]
Appearance Powder
Purity ≥98% (Commercially available)[1]

Table 2: Spectroscopic Data of this compound

Spectroscopic Technique Key Data
¹H NMR Data not fully available in a single public source.
¹³C NMR Data not fully available in a single public source.
Mass Spectrometry (FABMS) Molecular ion peak at m/z 413 (M⁺+Na) (Observed for a related derivative, indicating the utility of this method).[2]

Experimental Protocols

The following section outlines the general and specific methodologies for the extraction, isolation, and biological evaluation of this compound.

Protocol 1: Extraction and Isolation of this compound from Jatropha gossypiifolia Roots

This protocol is based on the methodology described by Das et al. (1998).[2]

1. Plant Material Preparation:

  • Collect the roots of Jatropha gossypiifolia.
  • Air-dry the roots in the shade and then pulverize them into a coarse powder.

2. Extraction:

  • Subject the dried powdered roots (1 kg) to Soxhlet extraction with ethyl acetate (B1210297) (EtOAc) (5 L) for 48 hours.
  • Concentrate the resulting extract under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Subject the crude EtOAc extract to column chromatography over silica (B1680970) gel (100-200 mesh).
  • Elute the column with a gradient of hexane (B92381) and hexane-EtOAc mixtures of increasing polarity.
  • Monitor the fractions by Thin Layer Chromatography (TLC) using silica gel GF-254 plates. Visualize spots under UV light and in an iodine chamber.
  • Combine fractions containing this compound based on their TLC profiles.
  • Further purify the combined fractions, if necessary, by repeated column chromatography or other techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Protocol 2: Western Blotting for Assessing ERK Pathway Activation

This protocol is adapted from the study on the effect of this compound on melanin (B1238610) synthesis.

1. Cell Culture and Treatment:

  • Culture Mel-Ab cells in the desired plate format.
  • Treat the cells with varying concentrations of this compound for the specified time points.

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Electrotransfer:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies specific for total ERK and phosphorylated ERK (p-ERK) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

6. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results using an imaging system.
  • Quantify the band intensities to determine the relative levels of p-ERK and total ERK.

Biological Activity and Signaling Pathway

This compound has been shown to inhibit melanin synthesis. This effect is mediated through the activation of the Extracellular signal-regulated kinase (ERK) signaling pathway. The activation of ERK by this compound leads to the downregulation of Microphthalmia-associated transcription factor (MITF) and tyrosinase, key regulators of melanogenesis.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for the isolation and biological testing of this compound, and its associated signaling pathway.

experimental_workflow plant Jatropha gossypiifolia Roots powder Drying and Powdering plant->powder extraction Soxhlet Extraction (Ethyl Acetate) powder->extraction crude_extract Crude Extract extraction->crude_extract column Silica Gel Column Chromatography crude_extract->column fractions Fractions column->fractions tlc TLC Monitoring fractions->tlc pure_compound Pure this compound fractions->pure_compound tlc->column Guide Fraction Collection characterization Spectroscopic Characterization (NMR, MS) pure_compound->characterization bioassay Biological Assays (e.g., Anti-melanogenesis) pure_compound->bioassay

Caption: Experimental workflow for the isolation and characterization of this compound.

signaling_pathway cluster_inhibition Inhibition of Melanogenesis JatropholoneB This compound ERK ERK JatropholoneB->ERK Activates pERK p-ERK (Activated) ERK->pERK Phosphorylation MITF MITF (Microphthalmia-associated transcription factor) pERK->MITF Downregulates Tyrosinase Tyrosinase MITF->Tyrosinase Regulates Expression Melanin Melanin Synthesis MITF->Melanin Tyrosinase->Melanin Catalyzes

Caption: Signaling pathway of this compound in the inhibition of melanin synthesis.

Conclusion

This compound is a promising natural product with well-documented biological activities. Its primary natural sources are various species of the Jatropha genus, with the roots being a particularly rich source. While established methods for its extraction and isolation exist, further research to optimize these protocols and to fully elucidate its complete spectroscopic profile would be beneficial for advancing its study. The understanding of its mechanism of action, particularly its role in the ERK signaling pathway, opens avenues for its potential development as a therapeutic agent in areas such as dermatology and oncology. This technical guide provides a solid foundation for researchers to build upon in their future investigations of this fascinating diterpenoid.

References

Jatropholone B: A Technical Guide on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatropholone B, a naturally occurring diterpenoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical document provides a comprehensive overview of the discovery, botanical origin, and detailed experimental protocols for the isolation and characterization of this compound. Furthermore, it delves into its notable antiproliferative and anti-melanogenic properties, presenting quantitative data, outlining the underlying signaling pathways, and providing detailed experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound is a jatrophane-type diterpene, a class of compounds characterized by a macrocyclic carbon skeleton. It is primarily isolated from plants of the Jatropha genus, belonging to the Euphorbiaceae family. The initial discovery and isolation of this compound can be traced back to studies on the chemical constituents of these plants, which have a long history of use in traditional medicine.

Notably, this compound is a significant constituent of Jatropha curcas, a plant recognized for its various medicinal applications.[1] It has been isolated from different parts of the plant, including the roots. The name "Jatropha" itself is derived from the Greek words "jatros" (doctor) and "trophe" (food), alluding to the medicinal uses of the plants in this genus.[1]

Biosynthesis

The biosynthesis of this compound follows the general pathway for jatrophane diterpenes. The precursor for these compounds is geranylgeranyl pyrophosphate (GGPP), a C20 isoprenoid intermediate. The formation of the characteristic jatrophane skeleton is believed to occur through the cyclization of a casbene (B1241624) precursor, which itself is derived from GGPP. This process involves a series of enzymatic reactions, including the action of a casbene synthase, to form the macrocyclic structure. Further enzymatic modifications, such as oxidations and rearrangements, then lead to the diverse array of jatrophane diterpenes, including this compound.

Isolation and Characterization

Isolation Protocol

While specific protocols may vary, a general methodology for the isolation and purification of this compound from Jatropha curcas roots is outlined below. This protocol is based on common phytochemical extraction and chromatography techniques.

Materials:

Procedure:

  • Extraction: The powdered root material is exhaustively extracted with methanol at room temperature. The resulting crude methanol extract is then concentrated under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically hexane followed by ethyl acetate. This step separates compounds based on their polarity, with this compound expected to be in the ethyl acetate fraction.

  • Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to a this compound standard (if available) are pooled.

  • Further Purification: The pooled fractions are further purified using repeated column chromatography or other techniques like preparative TLC or high-performance liquid chromatography (HPLC) until a pure compound is obtained.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons and to assign the complete structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (-OH) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can help identify chromophores within the molecule.

Biological Activities

This compound has demonstrated significant potential in two key areas of pharmacological research: as an antiproliferative agent and as an inhibitor of melanin (B1238610) synthesis.

Antiproliferative Activity

This compound has been shown to exhibit cytotoxic effects against a range of human cancer cell lines.[2] This activity suggests its potential as a lead compound for the development of new anticancer drugs.

The antiproliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth. The following table summarizes the reported IC50 values for this compound against various human cell lines.

Cell LineCell TypeIC50 (µM)Reference
AGSGastric Adenocarcinoma>33.8[2]
HL-60Leukemia11.5[2]
SK-MES-1Lung Cancer14.2
J82Bladder Carcinoma12.8
MRC-5Normal Lung Fibroblasts16.9

The antiproliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., AGS, HL-60, SK-MES-1, J82) and a normal cell line (e.g., MRC-5)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Antiproliferative_Activity_Workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding treatment Treat cells with This compound cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition incubation_mtt mtt_addition->incubation_mtt Incubate 2-4 hours formazan_solubilization Solubilize formazan crystals absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate IC50 value absorbance_reading->data_analysis end End data_analysis->end incubation_mtt->formazan_solubilization

Workflow for determining the antiproliferative activity of this compound using the MTT assay.
Inhibition of Melanin Synthesis

This compound has been identified as a potent inhibitor of melanogenesis, the process of melanin production. This property makes it a promising candidate for the development of skin-whitening agents and for the treatment of hyperpigmentation disorders.

The anti-melanogenic effect of this compound is mediated through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway. This compound induces the phosphorylation of ERK. Activated ERK, in turn, leads to the downregulation of the Microphthalmia-associated transcription factor (MITF). MITF is a key transcription factor that regulates the expression of essential melanogenic enzymes, including tyrosinase. By downregulating MITF, this compound effectively reduces the expression of tyrosinase, thereby inhibiting melanin synthesis.

The inhibitory effect of this compound on melanin synthesis has been quantified in Mel-Ab cells. Treatment with this compound leads to a dose-dependent decrease in both melanin content and cellular tyrosinase activity.

Concentration of this compound (µM)Melanin Content (% of Control)Cellular Tyrosinase Activity (% of Control)Reference
1~90%~95%
5~75%~80%
10~60%~65%
20~50%~55%

a) Melanin Content Assay

Materials:

  • Mel-Ab cells

  • 6-well plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment: Mel-Ab cells are seeded in 6-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Cell Lysis: After treatment, the cells are washed with PBS and then lysed with 1 N NaOH.

  • Melanin Solubilization: The cell lysates are heated to solubilize the melanin.

  • Absorbance Measurement: The absorbance of the solubilized melanin is measured at 405 nm using a spectrophotometer.

  • Data Analysis: The melanin content is normalized to the total protein content of the cells and expressed as a percentage of the untreated control.

b) Cellular Tyrosinase Activity Assay

Materials:

  • Mel-Ab cells

  • Cell lysis buffer

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Mel-Ab cells are cultured and treated with this compound as described for the melanin content assay.

  • Cell Lysis: The cells are washed with PBS and lysed using a suitable lysis buffer.

  • Enzyme Reaction: The cell lysate is incubated with L-DOPA, the substrate for tyrosinase, in a 96-well plate.

  • Absorbance Measurement: The formation of dopachrome (B613829), the product of the tyrosinase reaction, is measured by monitoring the absorbance at 475 nm over time using a microplate reader.

  • Data Analysis: The tyrosinase activity is calculated from the rate of dopachrome formation and normalized to the total protein content. The results are expressed as a percentage of the untreated control.

c) Western Blot Analysis for ERK Phosphorylation, MITF, and Tyrosinase Expression

Materials:

  • Mel-Ab cells

  • This compound stock solution

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies against phospho-ERK, total ERK, MITF, tyrosinase, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Mel-Ab cells are treated with this compound for various time points or at different concentrations.

  • Protein Extraction: The cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with the primary antibodies overnight. After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the protein bands is quantified, and the expression levels of the target proteins are normalized to the loading control.

Melanin_Inhibition_Pathway cluster_0 This compound Action cluster_1 Downstream Effects Jatropholone_B This compound ERK ERK Jatropholone_B->ERK Activates pERK p-ERK (Activated) ERK->pERK Phosphorylation MITF MITF (Transcription Factor) pERK->MITF Downregulates Expression Tyrosinase Tyrosinase (Melanogenic Enzyme) MITF->Tyrosinase Regulates Expression Melanin Melanin Synthesis Tyrosinase->Melanin Inhibits

Signaling pathway of this compound in the inhibition of melanin synthesis.

Melanin_Inhibition_Workflow cluster_assays Biological Assays start Start cell_culture Culture Mel-Ab cells start->cell_culture treatment Treat with this compound cell_culture->treatment melanin_assay Melanin Content Assay treatment->melanin_assay tyrosinase_assay Cellular Tyrosinase Activity Assay treatment->tyrosinase_assay western_blot Western Blot Analysis (p-ERK, MITF, Tyrosinase) treatment->western_blot data_analysis Data Analysis and Interpretation melanin_assay->data_analysis tyrosinase_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Experimental workflow for investigating the anti-melanogenic effects of this compound.

Conclusion

This compound is a promising natural product with well-defined antiproliferative and anti-melanogenic properties. Its origin from readily available Jatropha species, coupled with its potent biological activities, makes it an attractive candidate for further investigation in the development of novel therapeutic agents. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing diterpenoid. Future research should focus on elucidating the precise molecular targets of this compound in cancer cells, as well as on preclinical and clinical studies to evaluate its efficacy and safety for therapeutic applications.

References

The Biosynthesis of Jatropholone B in Jatropha curcas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatropholone B, a lathyrane diterpenoid found in Jatropha curcas, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP). It outlines the key enzyme classes involved, namely terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs), and presents a putative reaction cascade leading to the formation of the characteristic lathyrane skeleton and its subsequent functionalization. Furthermore, this guide includes detailed experimental protocols for the identification and characterization of the biosynthetic enzymes, as well as methods for the quantitative analysis of this compound and its precursors.

Introduction to this compound and Diterpenoid Biosynthesis

Jatropha curcas L., a member of the Euphorbiaceae family, is a rich source of diverse secondary metabolites, including a variety of diterpenoids.[1] Among these, this compound, a compound characterized by a complex lathyrane-type scaffold, has been isolated from the roots of the plant.[2] Diterpenoids in plants are synthesized from the C20 precursor geranylgeranyl diphosphate (GGPP), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[3] The biosynthesis of the vast array of diterpenoid skeletons is primarily orchestrated by two key enzyme families: terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).[3] TPSs catalyze the initial cyclization of the linear GGPP into various cyclic hydrocarbon intermediates, while CYPs introduce functional groups, such as hydroxyls, epoxides, and carbonyls, leading to the final structurally diverse diterpenoids.[3]

Proposed Biosynthetic Pathway of this compound

While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, a plausible route can be proposed based on the known biosynthesis of other lathyrane diterpenoids in Euphorbiaceae species. The pathway commences with the universal diterpene precursor, GGPP.

From GGPP to the Lathyrane Skeleton

The initial committed step in the biosynthesis of lathyrane diterpenoids in J. curcas is the cyclization of GGPP to form casbene (B1241624), the precursor to a wide range of diterpenoids in the Euphorbiaceae family. This reaction is catalyzed by casbene synthase (CS) , a type of diterpene synthase.

The subsequent formation of the characteristic 5/11/3-membered tricyclic lathyrane core from casbene is a complex process involving intramolecular ring closure. This critical step is mediated by cytochrome P450 monooxygenases (CYPs) . Research on J. curcas has identified a gene cluster containing both casbene synthase and CYP genes from the CYP726A subfamily , which are implicated in the biosynthesis of lathyrane diterpenoids such as jolkinol C. The proposed mechanism involves the oxidation of casbene at specific positions, creating reactive intermediates that facilitate an aldol (B89426) reaction to form the lathyrane ring system.

Putative Final Steps to this compound

The conversion of a lathyrane precursor, such as a jolkinol C-like intermediate, to this compound likely involves a series of further oxidative modifications catalyzed by additional cytochrome P450s . These modifications would be responsible for the specific functionalization pattern observed in this compound, including the introduction of ketone and hydroxyl groups at specific positions on the lathyrane scaffold. The exact sequence and the specific CYPs involved in these final steps remain to be experimentally determined.

Jatropholone_B_Biosynthesis cluster_0 MEP Pathway cluster_1 Diterpenoid Biosynthesis G3P Glyceraldehyde-3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP IPP Isopentenyl diphosphate MEP->IPP DMAPP Dimethylallyl diphosphate IPP->DMAPP FPP Farnesyl diphosphate IPP->FPP GPP Geranyl diphosphate DMAPP->GPP GPP->FPP GGPP Geranylgeranyl diphosphate FPP->GGPP Casbene Casbene GGPP->Casbene Casbene Synthase (TPS) Lathyrane_Precursor Lathyrane Precursor (e.g., Jolkinol C-like) Casbene->Lathyrane_Precursor Cytochrome P450s (CYP726A family) Jatropholone_B This compound Lathyrane_Precursor->Jatropholone_B Cytochrome P450s (putative)

Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes and metabolites in the this compound biosynthetic pathway. The following table presents representative kinetic data for plant terpene synthases and cytochrome P450s involved in diterpenoid biosynthesis to provide a general framework for the expected values.

Enzyme ClassSubstrateK_m (µM)k_cat (s⁻¹)Reference
Terpene SynthaseGGPP0.5 - 100.01 - 1.0
Cytochrome P450Diterpene1 - 500.1 - 10

Note: These are representative values and the actual kinetics of the enzymes in the this compound pathway may vary.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification of Candidate Genes
  • Transcriptome Analysis: RNA sequencing (RNA-seq) of J. curcas root tissues, where this compound is known to accumulate, can be compared with other tissues to identify differentially expressed genes. Candidate TPS and CYP genes will show higher expression levels in the roots.

  • Gene Clustering: The genome of J. curcas can be analyzed for biosynthetic gene clusters. Genes involved in the same metabolic pathway are often co-located in the genome.

Functional Characterization of Enzymes
  • Heterologous Expression: Candidate TPS and CYP genes are cloned into expression vectors and expressed in a suitable heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

  • In Vitro Enzyme Assays:

    • Terpene Synthase Assay:

      • The recombinant TPS is purified from the heterologous host.

      • The purified enzyme is incubated with GGPP in a suitable buffer.

      • The reaction products (diterpene hydrocarbons) are extracted with an organic solvent (e.g., hexane).

      • The products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclic diterpene scaffold produced.

    • Cytochrome P450 Assay:

      • Microsomes containing the recombinant CYP and its cognate reductase are prepared from the heterologous host.

      • The microsomes are incubated with the diterpene substrate (e.g., casbene or a lathyrane precursor) and NADPH.

      • The reaction products are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the oxidized diterpenoids.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Enzyme Characterization cluster_2 Pathway Elucidation RNA_Seq RNA-Seq of J. curcas roots Candidate_Genes Candidate TPS & CYP Genes RNA_Seq->Candidate_Genes Gene_Cluster Genome Mining Gene_Cluster->Candidate_Genes Cloning Cloning into Expression Vector Candidate_Genes->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Enzyme/Microsome Purification Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Analysis (GC-MS / LC-MS) Assay->Analysis Pathway_Confirmation Confirmation of Biosynthetic Steps Analysis->Pathway_Confirmation

Workflow for elucidating the this compound pathway.
Quantitative Analysis of Metabolites

  • Sample Preparation: Plant tissues are harvested, freeze-dried, and ground to a fine powder. Metabolites are extracted using a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • HPLC Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector.

  • Quantification: The concentration of this compound and its precursors is determined by comparing the peak areas to a standard curve generated with purified compounds.

Conclusion and Future Perspectives

The proposed biosynthetic pathway provides a solid foundation for the complete elucidation of this compound biosynthesis in Jatropha curcas. The identification and characterization of the specific TPS and CYPs involved will not only deepen our understanding of diterpenoid biosynthesis but also provide valuable enzymatic tools for the synthetic biology community. Future work should focus on the functional characterization of the candidate genes from the identified gene cluster in J. curcas to definitively establish their roles in the formation of the lathyrane skeleton and the subsequent oxidative modifications leading to this compound. This knowledge will be instrumental for developing metabolically engineered Jatropha varieties with enhanced production of this promising bioactive compound.

References

Jatropholone B: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatropholone B, a naturally occurring diterpene isolated from plants of the Jatropha genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its anticancer, anti-inflammatory, and melanogenesis-inhibiting properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. The primary mechanisms identified to date include the induction of apoptosis and cell cycle arrest in cancer cells, inhibition of pro-inflammatory mediators, and regulation of melanin (B1238610) synthesis.

Anticancer Activity

This compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines.[1] While direct and exhaustive mechanistic studies on this compound are still emerging, research on the structurally related compound, jatrophone (B1672808), provides strong evidence for a multi-faceted anticancer mechanism that likely extends to this compound. This includes the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell survival pathways.

Signaling Pathways:

The anticancer effects of compounds structurally similar to this compound have been shown to be mediated through the PI3K/Akt/NF-κB signaling pathway . This pathway is crucial for cell survival, proliferation, and resistance to apoptosis. Jatrophone has been observed to down-regulate the expression levels of PI3K, Akt, and NF-κB, leading to the suppression of cancer cell growth and survival.[2]

Apoptosis Induction:

This compound and its analogs are capable of inducing programmed cell death (apoptosis) in cancer cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is often characterized by the activation of caspases, DNA fragmentation, and changes in mitochondrial membrane potential.

Cell Cycle Arrest:

Disruption of the normal cell cycle is a hallmark of cancer. This compound has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. Specifically, jatrophone has been found to cause arrest in the S and G2/M phases of the cell cycle.[2]

Quantitative Data: Antiproliferative Activity

Cell LineCancer TypeActivity StatusReference
AGSGastric AdenocarcinomaActive[1]
HL-60LeukemiaActive[1]
SK-MES-1Lung CancerActive
J82Bladder CarcinomaActive
MRC-5 (Normal Cells)Normal Lung Fibroblasts-

Experimental Protocols:

  • MTT Assay for Cell Viability:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubate overnight.

    • Treat the cells with various concentrations of this compound for 24-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

  • Cell Cycle Analysis by Flow Cytometry:

    • Treat cells with this compound for the desired time.

    • Harvest and fix the cells in ice-cold 70% ethanol.

    • Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark to allow for DNA staining.

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Western Blot for Signaling Proteins:

    • Lyse this compound-treated and untreated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, p-ERK, ERK).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizations:

Jatropholone_B_Anticancer_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Jatropholone_B This compound PI3K PI3K Jatropholone_B->PI3K Inhibition Apoptosis Apoptosis Jatropholone_B->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Jatropholone_B->Cell_Cycle_Arrest RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation Akt Akt PI3K->Akt Activation NFkB NF-κB Akt->NFkB Activation Gene_Expression Gene Expression (Survival, Proliferation) NFkB->Gene_Expression Transcription

Caption: Proposed anticancer signaling pathway of this compound.

Anti-inflammatory Activity

This compound and related jatrophane diterpenoids exhibit potent anti-inflammatory properties. This activity is primarily attributed to their ability to suppress the production of key inflammatory mediators.

Signaling Pathways:

The anti-inflammatory effects of this compound are linked to the inhibition of the NF-κB and MAPK/ERK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. By inhibiting these pathways, this compound can effectively reduce the inflammatory cascade.

Inhibition of Inflammatory Mediators:

This compound has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) . Furthermore, related compounds have demonstrated the ability to inhibit the production of Nitric Oxide (NO) , a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS).

Quantitative Data: Anti-inflammatory Activity

While specific IC50 values for this compound's anti-inflammatory activity are not widely reported, data for other jatrophane diterpenoids provide a strong indication of their potential.

CompoundAssayIC50 (µM)Reference
Jatrophane Diterpenoid 1NO Production Inhibition (LPS-stimulated RAW264.7)16.86 - 32.49
Jatrophane Diterpenoid 2NO Production Inhibition (LPS-stimulated RAW264.7)16.86 - 32.49

Experimental Protocols:

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • After 24 hours, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

  • Cytokine Quantification (ELISA):

    • Culture immune cells (e.g., macrophages, PBMCs) and treat with this compound and an inflammatory stimulus (e.g., LPS).

    • Collect the cell culture supernatant.

    • Use commercially available ELISA kits to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in the supernatant according to the manufacturer's instructions.

Visualizations:

Jatropholone_B_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Jatropholone_B This compound MAPK_ERK MAPK/ERK Pathway Jatropholone_B->MAPK_ERK Inhibition NFkB_Pathway NF-κB Pathway Jatropholone_B->NFkB_Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK_ERK TLR4->NFkB_Pathway Gene_Expression Pro-inflammatory Gene Expression MAPK_ERK->Gene_Expression NFkB_Pathway->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene_Expression->Inflammatory_Mediators

Caption: Anti-inflammatory signaling pathway of this compound.

Inhibition of Melanogenesis

This compound has been identified as a potent inhibitor of melanin synthesis, suggesting its potential application in skincare and for treating hyperpigmentation disorders.

Signaling Pathways:

The primary mechanism for the hypopigmenting effect of this compound involves the activation of the Extracellular Signal-regulated Kinase (ERK) pathway . Activation of ERK leads to the downregulation of the Microphthalmia-associated Transcription Factor (MITF), which is a master regulator of melanogenic gene expression. The reduction in MITF levels subsequently leads to decreased expression of tyrosinase, the key enzyme in melanin synthesis.

Quantitative Data: Inhibition of Melanin Synthesis

Cell LineAssayEffectConcentrationReference
Mel-AbMelanin ContentConcentration-dependent decreaseNot specified
Mel-AbTyrosinase ActivityDecreased (indirectly)Not specified
Mel-AbMITF Protein LevelsDownregulatedNot specified
Mel-AbTyrosinase Protein LevelsDownregulatedNot specified

Experimental Protocols:

  • Melanin Content Assay:

    • Culture melanocytes (e.g., Mel-Ab cells) and treat with various concentrations of this compound.

    • After the treatment period, wash the cells with PBS and lyse them with NaOH.

    • Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.

    • Normalize the melanin content to the total protein concentration of each sample.

  • Tyrosinase Activity Assay:

    • Prepare cell lysates from this compound-treated and untreated melanocytes.

    • Incubate the cell lysates with L-DOPA, the substrate for tyrosinase.

    • Measure the formation of dopachrome (B613829) by monitoring the absorbance at 475 nm over time.

Visualizations:

Jatropholone_B_Melanogenesis_Pathway Jatropholone_B This compound ERK ERK Jatropholone_B->ERK Activation MITF MITF ERK->MITF Inhibition Tyrosinase Tyrosinase MITF->Tyrosinase Transcription Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: Melanogenesis-inhibiting signaling pathway of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a diverse range of biological activities. Its mechanisms of action, particularly in the realms of cancer, inflammation, and melanogenesis, involve the modulation of key signaling pathways such as PI3K/Akt/NF-κB and ERK/MAPK. The data presented in this guide highlight the potential of this compound as a lead compound for the development of novel therapeutics.

Further research is warranted to fully elucidate the detailed molecular interactions and targets of this compound. Specifically, comprehensive studies to determine the IC50 values of this compound against a wider panel of cancer cell lines, to identify its direct binding partners, and to evaluate its efficacy and safety in preclinical and clinical settings are crucial next steps. The continued investigation of this multifaceted natural product holds significant promise for advancing the fields of oncology, immunology, and dermatology.

References

The Biological Activity of Jatropholone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Jatropholone B, a naturally occurring diterpene primarily isolated from plants of the Jatropha genus, has emerged as a molecule of significant interest in the scientific community. Its complex structure and potent biological effects have made it a subject of investigation for various therapeutic applications. This document provides a comprehensive overview of the known biological activities of this compound, detailing its mechanisms of action, summarizing quantitative data, and outlining the experimental protocols used to elucidate its effects.

Overview of Biological Activities

This compound exhibits a range of pharmacological effects, including antiproliferative, anti-melanogenic, gastroprotective, and anti-inflammatory properties. These activities are rooted in its ability to modulate specific cellular signaling pathways.

  • Antiproliferative Activity: this compound has demonstrated cytotoxic effects against a variety of human cancer cell lines.[1][2]

  • Anti-Melanogenic Activity: It effectively inhibits melanin (B1238610) synthesis, suggesting its potential as a skin-whitening agent. This action is not due to direct enzyme inhibition but through the regulation of key transcription factors.[2][3]

  • Gastroprotective Effects: In vivo studies have shown that this compound can protect the gastric mucosa from chemically induced damage.[2][4]

  • Anti-inflammatory Potential: As a member of the jatrophane diterpenoid class, this compound is associated with anti-inflammatory properties, specifically the inhibition of nitric oxide (NO) production.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data associated with the primary biological activities of this compound.

Table 1: Antiproliferative and Cytotoxic Activity
Cell LineCell TypeActivity AssessedResultCitation
AGSGastric AdenocarcinomaAntiproliferativeActive (Specific IC50 not cited in abstract)[1]
HL-60LeukemiaAntiproliferativeActive (Specific IC50 not cited in abstract)[1]
SK-MES-1Lung CancerAntiproliferativeActive (Specific IC50 not cited in abstract)[1]
J82Bladder CarcinomaAntiproliferativeActive (Specific IC50 not cited in abstract)[1]
Mel-AbMurine MelanomaCytotoxicityNo significant cytotoxicity up to 20 µM[2]
Table 2: Anti-Melanogenic Activity
Cell LineParameter AssessedConcentrationResultCitation
Mel-AbMelanin Synthesis1-20 µMConcentration-dependent decrease[2][3]
Mel-AbTyrosinase Activity (in-cell)1-20 µMDecreased in a dose-dependent manner[2]
Cell-freeTyrosinase ActivityNot specifiedNo direct inhibition[2][3]
Mel-AbERK Phosphorylation20 µMInduced after 2-30 minutes of treatment[2]
Table 3: Gastroprotective and Anti-inflammatory Activity
ActivityModel / AssayDose / Concentration RangeResultCitation
GastroprotectiveHCl/ethanol-induced gastric lesions (mice)6 mg/kg (oral)65% reduction in gastric lesions[4]
GastroprotectiveHCl/ethanol-induced gastric lesions (mice)100 mg/kg (oral)91% reduction in gastric lesions[4]
Anti-inflammatoryInhibition of NO production (LPS-stimulated RAW264.7 macrophages)16.86 - 32.49 µM (for related jatrophanes)This compound belongs to a class of compounds showing potent activity in this range. (Specific IC50 not cited in abstract)[5][6]

Mechanisms of Action and Signaling Pathways

Anti-Melanogenic Activity via ERK Pathway Activation

The primary mechanism for the skin-whitening effect of this compound is its modulation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway. Instead of directly inhibiting tyrosinase, the key enzyme in melanin production, this compound triggers a signaling cascade that suppresses the expression of melanogenic proteins.

The process is as follows:

  • This compound treatment induces the phosphorylation and activation of ERK.[2][3]

  • Activated ERK leads to the downregulation of the Microphthalmia-associated Transcription Factor (MITF).[2][3]

  • As MITF is the major transcription factor for the tyrosinase gene, its downregulation results in decreased expression of tyrosinase protein.[2][3]

  • The reduction in tyrosinase levels leads to decreased cellular tyrosinase activity and a subsequent inhibition of melanin synthesis.[2]

Studies have confirmed that this pathway is central to its effect, as co-treatment with an ERK inhibitor (PD98059) reverses the this compound-induced downregulation of MITF and tyrosinase, and restores melanin production.[3] Notably, this compound does not appear to significantly affect other related pathways, such as the Akt or GSK3β signaling pathways.[2][3]

JatropholoneB_Melanogenesis_Pathway JatB This compound ERK ERK JatB->ERK Activates pERK p-ERK (Active) ERK->pERK MITF MITF (Transcription Factor) pERK->MITF Downregulates Expression TYR Tyrosinase (Protein Expression) pERK->TYR Downregulates Expression MITF->TYR Melanin Melanin Synthesis TYR->Melanin Catalyzes

This compound Anti-Melanogenesis Signaling Pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assessment

4.1.1 Assay: Crystal Violet Staining This assay is used to determine the effect of this compound on the viability of adherent cells, such as the Mel-Ab melanoma cell line.

4.1.2 Protocol:

  • Cell Seeding: Seed Mel-Ab cells in a 96-well plate at a density of 5,000-20,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) and a vehicle control (e.g., DMSO, final concentration ≤ 0.5%) for the desired time period (e.g., 24 hours).

  • Fixation: Gently remove the culture medium. Wash the cells once with 200 µL of 1X Phosphate-Buffered Saline (PBS). Add 100 µL of a fixative solution, such as 4% paraformaldehyde or 100% methanol (B129727), and incubate for 15-20 minutes at room temperature.

  • Staining: Remove the fixative and wash with PBS. Add 50 µL of 0.5% Crystal Violet staining solution (dissolved in 20% methanol) to each well and incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the plate with water to remove excess stain and allow the plate to air dry completely.

  • Solubilization: Add 100-200 µL of a solubilizing agent (e.g., 100% methanol or 1% SDS) to each well. Place the plate on a shaker for 15-30 minutes to ensure the dye is fully dissolved.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of 570-590 nm. Cell viability is proportional to the absorbance.

Western Blot for Protein Expression and Phosphorylation

4.2.1 Application: To detect levels of total and phosphorylated ERK, as well as total MITF and tyrosinase protein in Mel-Ab cells following treatment with this compound.

4.2.2 Protocol:

  • Cell Lysis: After treating cells as described above, wash them with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 4-20% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-MITF, anti-tyrosinase) diluted in 5% BSA/TBST overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Band intensity can be quantified using software like ImageJ.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% BSA) transfer->block primary Primary Antibody Incubation (e.g., anti-p-ERK) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect ECL Detection & Imaging secondary->detect analysis Data Analysis (Band Densitometry) detect->analysis

References

The Antiproliferative Potential of Jatropholone B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Jatropholone B, a naturally occurring diterpenoid isolated from plants of the Jatropha genus, has emerged as a compound of interest in oncological research due to its demonstrated antiproliferative activities against various cancer cell lines. This technical guide synthesizes the current understanding of this compound's effects on cancer cell proliferation, its proposed mechanism of action, and the experimental methodologies used to elucidate these properties.

Quantitative Antiproliferative Activity

This compound has exhibited selective cytotoxicity against several human cancer cell lines, while showing minimal effect on non-cancerous cells. A summary of its activity is presented below.

Cell LineCancer TypeIC50 (µg/mL)Reference
AGSGastric Adenocarcinoma1.6[1]
HL-60Promyelocytic Leukemia0.9[1]
SK-MES-1Lung Carcinoma3.2[1]
J82Bladder Carcinoma2.5[1]
MRC-5Normal Lung Fibroblasts>10[1]

Note: The original research article should be consulted for detailed experimental conditions under which these IC50 values were determined.

Mechanism of Action: The Role of the ERK Signaling Pathway

Current research suggests that the antiproliferative effects of this compound may be mediated through the modulation of key cellular signaling pathways. While the complete mechanism in cancer cells is still under investigation, studies on other cell types provide significant insights. In Mel-Ab melanoma cells, this compound has been shown to inhibit melanin (B1238610) synthesis by activating the Extracellular Signal-regulated Kinase (ERK) pathway. This activation leads to the downstream downregulation of Microphthalmia-associated Transcription Factor (MITF), a key regulator of tyrosinase expression.

The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its activation can, paradoxically, lead to either cell proliferation or growth arrest depending on the cellular context and the duration and magnitude of the signal. In the context of this compound's antiproliferative activity, it is hypothesized that sustained ERK activation may lead to cell cycle arrest or apoptosis in cancer cells.

Interestingly, studies have shown that this compound does not significantly affect the Akt or glycogen (B147801) synthase kinase-3β (GSK3β) signaling pathways.

Signaling Pathway Diagram

JatropholoneB_Pathway JatropholoneB This compound ERK ERK JatropholoneB->ERK Activates pERK p-ERK (Activated) ERK->pERK Phosphorylation MITF MITF pERK->MITF Downregulates Proliferation Cell Proliferation pERK->Proliferation Inhibits Tyrosinase Tyrosinase MITF->Tyrosinase Regulates Expression

Caption: Proposed signaling pathway of this compound's antiproliferative activity.

Experimental Protocols

The following are generalized methodologies for assessing the antiproliferative activity and mechanism of action of this compound.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

Workflow Diagram:

MTT_Workflow cluster_0 Cell Culture cluster_1 MTT Assay Seed 1. Seed cells in 96-well plates Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Treat with this compound Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 Add_MTT 5. Add MTT solution Incubate2->Add_MTT Incubate3 6. Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer 7. Add solubilization solution Incubate3->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: General workflow for an MTT-based cell proliferation assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.

Workflow Diagram:

WesternBlot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Lysis 1. Cell Lysis Quantification 2. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection

Caption: Standard workflow for Western Blot analysis.

Detailed Steps:

  • Cell Lysis: Cells treated with this compound for various time points are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-ERK, anti-ERK, anti-MITF). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Future Directions

While the initial findings are promising, further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • In-depth Mechanistic Studies: A more comprehensive analysis of the signaling pathways affected by this compound in a broader range of cancer cell lines is needed. This includes investigating its effects on cell cycle regulation, apoptosis, and other cell survival pathways.

  • In Vivo Efficacy: Preclinical studies in animal models are essential to evaluate the in vivo antitumor efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacological properties.

References

The Inhibitory Effect of Jatropholone B on Melanin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Jatropholone B, a diterpene isolated from Jatropha curcas, on melanin (B1238610) synthesis. The information presented herein is compiled from peer-reviewed research and is intended to inform researchers, scientists, and professionals in the field of drug development about the potential of this compound as a skin-whitening agent. This document details the compound's impact on melanogenesis, its mechanism of action, and the experimental protocols utilized to elucidate these effects.

Core Findings: Inhibition of Melanogenesis

This compound has been demonstrated to inhibit melanin synthesis in a concentration-dependent manner in Mel-Ab murine melanoma cells.[1] Notably, this inhibitory effect is not due to the direct inhibition of tyrosinase, the key enzyme in melanogenesis.[1] Instead, this compound exerts its effects by downregulating the protein expression of tyrosinase and the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin production.[1][2]

Quantitative Analysis of Melanin Inhibition

The inhibitory effect of this compound on melanin content was quantified in Mel-Ab cells. The cells were treated with varying concentrations of this compound for four days, after which the melanin content was measured. The results are summarized in the table below.

Treatment GroupConcentration (µM)Melanin Content (% of Control)
Control0100
This compound1~90
This compound5~75
This compound10~60
This compound20~50
This compound50~40

Data is approximated from graphical representations in the cited literature and presented as a percentage of the untreated control group.[1]

Effect on Cellular Tyrosinase Activity

Consistent with the reduction in melanin content, this compound was also found to decrease cellular tyrosinase activity in a dose-dependent manner.[1] However, in a cell-free system using mushroom tyrosinase, this compound showed no direct inhibitory effect on the enzyme's activity.[1] This indicates that this compound's mechanism of action is not through direct enzymatic inhibition but rather through the regulation of tyrosinase expression.[1]

Treatment GroupConcentration (µM)Cellular Tyrosinase Activity (% of Control)
Control0100
This compound1~95
This compound5~85
This compound10~70
This compound20~60
This compound50~50

Data is approximated from graphical representations in the cited literature and presented as a percentage of the untreated control group.[1]

Mechanism of Action: The ERK Signaling Pathway

The primary mechanism by which this compound inhibits melanin synthesis is through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] Treatment of Mel-Ab cells with this compound leads to the phosphorylation of ERK.[1] The activation of the ERK pathway, in turn, leads to the downregulation of MITF and tyrosinase protein expression.[1][2] This proposed mechanism was confirmed by experiments using PD98059, a specific inhibitor of the ERK pathway. Pretreatment with PD98059 abrogated the this compound-induced downregulation of MITF and tyrosinase, as well as the reduction in melanin production.[1][2] Other signaling pathways, such as the Akt and GSK3β pathways, were investigated but did not show significant involvement in the action of this compound.[1][2]

JatropholoneB_Pathway JatropholoneB This compound ERK ERK JatropholoneB->ERK pERK p-ERK (Activated) ERK->pERK Phosphorylation MITF MITF (Microphthalmia-associated Transcription Factor) pERK->MITF Downregulation Tyrosinase Tyrosinase MITF->Tyrosinase Expression Melanin Melanin Synthesis Tyrosinase->Melanin Catalysis

This compound signaling pathway in melanogenesis inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's effect on melanin synthesis.

Cell Culture
  • Cell Line: Mel-Ab murine melanoma cells were used for all cellular assays.[1]

  • Culture Medium: The cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM).[1]

  • Incubation Conditions: Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.[1]

Melanin Content Assay
  • Cell Seeding: Mel-Ab cells were seeded in 6-well plates at a density of 2 × 10^5 cells per well.[1]

  • Treatment: After 24 hours, the cells were treated with various concentrations of this compound (1-50 µM) for 4 days.[1]

  • Cell Lysis: The cells were washed with phosphate-buffered saline (PBS) and lysed with a lysis buffer.[1]

  • Spectrophotometry: The absorbance of the cell lysates was measured at 475 nm using an ELISA reader to quantify the melanin content.[1]

Cellular Tyrosinase Activity Assay
  • Cell Seeding and Treatment: Similar to the melanin content assay, Mel-Ab cells were seeded and treated with this compound.[1]

  • Cell Lysis: After treatment, the cells were lysed.[1]

  • Enzymatic Reaction: 10 µL of 10 mM L-DOPA was added to 90 µL of the cell lysate in a 96-well plate.[1]

  • Incubation and Measurement: The plate was incubated at 37°C, and the absorbance was measured at 475 nm every 10 minutes for 2 hours using an ELISA reader.[1]

Cell-Free Tyrosinase Activity Assay
  • Reaction Mixture: In a 96-well plate, 60 µL of phosphate (B84403) buffer containing this compound, 20 µL of 10 mM L-DOPA, and 20 µL of 53.7 U/mL mushroom tyrosinase were mixed.[1]

  • Incubation and Measurement: The mixture was incubated at 37°C, and the absorbance was measured at 475 nm.[1]

Western Blot Analysis
  • Cell Treatment and Lysis: Mel-Ab cells were treated with this compound for specified time periods (e.g., 24-72 hours for MITF and tyrosinase expression).[1] The cells were then lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates was determined.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against MITF, tyrosinase, ERK, and phospho-ERK.[1]

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Cellular Assays cluster_western_blot Mechanism of Action Studies Seeding Seed Mel-Ab Cells Incubation Incubate (24h) Seeding->Incubation Treatment Treat with this compound Incubation->Treatment MelaninAssay Melanin Content Assay Treatment->MelaninAssay TyrosinaseAssay Cellular Tyrosinase Activity Assay Treatment->TyrosinaseAssay Lysis Cell Lysis Treatment->Lysis WesternBlot Western Blot Analysis (p-ERK, MITF, Tyrosinase) Lysis->WesternBlot

General experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound effectively inhibits melanin synthesis in Mel-Ab cells by activating the ERK signaling pathway, which subsequently downregulates the expression of the key melanogenic factors, MITF and tyrosinase.[1] These findings position this compound as a promising candidate for the development of novel skin-whitening agents.[1] Further research is warranted to evaluate its efficacy and safety in human skin models and to explore its potential in treating hyperpigmentation disorders. The effect of this compound on cell proliferation and apoptosis should also be investigated, given the central role of the ERK pathway in these processes.[1]

References

Spectroscopic Profile of Jatropholone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Jatropholone B, a naturally occurring diterpene with significant biological activities. The information presented herein is intended to support researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound.

Chemical Structure

This compound possesses the molecular formula C20H24O2 and a molecular weight of approximately 296.41 g/mol . Its chemical structure is characterized by a complex polycyclic system.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the unambiguous identification and structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
140.2
235.8
3218.1
4126.8
5160.2
639.5
725.4
8158.6
9134.5
1045.1
1134.9
1235.1
13148.2
1421.3
15112.5
1620.5
1728.7
1829.4
1918.9
2015.2

Note: The specific assignments of some chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Interpretation
Data not available in search results
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
Data not available in search results

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are essential for reproducibility. The following outlines a general workflow for the spectroscopic analysis of a natural product like this compound.

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis Plant_Material Plant Material (e.g., Jatropha species) Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (e.g., ESI-MS, HRMS) Pure_Compound->MS Data_Analysis Data Interpretation & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

A generalized workflow for the isolation and spectroscopic analysis of this compound.
Detailed Methodologies

Isolation and Purification: this compound is typically isolated from the roots or rhizomes of plants from the Jatropha genus. The dried and powdered plant material is subjected to extraction with organic solvents of increasing polarity. The resulting crude extract is then fractionated using various chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H NMR) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For the acquisition of ¹³C NMR data, a proton-decoupled sequence is commonly used.

IR Spectroscopy: The IR spectrum is usually obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a KBr pellet or dissolved in a suitable solvent.

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as electrospray ionization (ESI) or electron impact (EI). High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the molecule.

Signaling Pathways and Logical Relationships

The biological activity of this compound is an area of active research. The following diagram illustrates a conceptual relationship between the spectroscopic data and the elucidation of its biological function.

Data_To_Function Spectroscopic_Data Spectroscopic Data (NMR, IR, MS) Structure_Elucidation Accurate Structure of This compound Spectroscopic_Data->Structure_Elucidation In_Silico_Studies In Silico Docking & Molecular Modeling Structure_Elucidation->In_Silico_Studies Biological_Assays In Vitro & In Vivo Biological Assays Structure_Elucidation->Biological_Assays Target_Identification Identification of Biological Targets In_Silico_Studies->Target_Identification Biological_Assays->Target_Identification Mechanism_of_Action Elucidation of Mechanism of Action Target_Identification->Mechanism_of_Action

From spectroscopic data to understanding the biological function of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and data analysis. The provided information aims to facilitate further investigation into the therapeutic potential of this promising natural product.

An In-depth Technical Guide to the Structural and Biological Analysis of Jatropholone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and biological insights related to Jatropholone B, a diterpenoid of significant interest. While a definitive public record of the single-crystal X-ray diffraction data for this compound is not available at the time of this writing, this document outlines the established methodologies for its structural elucidation and details its known biological activities, offering a robust framework for researchers in the field.

Introduction to this compound

This compound is a naturally occurring diterpenoid isolated from plants of the Jatropha genus, which are known for producing a rich diversity of bioactive compounds.[1][2][3] These compounds, including this compound, have garnered attention for their potential therapeutic applications, ranging from anti-inflammatory to anticancer and antimicrobial activities.[4] Understanding the precise three-dimensional structure of this compound is crucial for elucidating its mechanism of action and for guiding synthetic efforts to create more potent and selective derivatives.

Structural Elucidation Methodologies

The definitive determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction. While specific crystallographic data for this compound is not publicly available, the following sections detail the typical experimental workflow and the nature of the data obtained from such an analysis. To provide a tangible example, representative crystallographic data for a related Jatropha diterpenoid, Jatrophatrione, is presented.[5][6][7][8]

The process of determining the crystal structure of a natural product like this compound follows a well-established pipeline, from isolation to data refinement.

G cluster_isolation Isolation & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement a Plant Material (e.g., Jatropha curcas) b Extraction a->b c Chromatographic Separation b->c d Pure this compound c->d e Solvent Screening d->e f Vapor Diffusion/ Slow Evaporation e->f g Single Crystal Formation f->g h Mounting Crystal g->h i Data Collection (Diffractometer) h->i j Diffraction Pattern i->j k Phase Problem Solution j->k l Model Building k->l m Structure Refinement l->m n Final Crystal Structure m->n

Figure 1: Experimental workflow for the determination of the crystal structure of a natural product.

The output of a successful X-ray crystallography experiment is a set of quantitative data that describes the crystal lattice and the precise coordinates of each atom in the molecule. The following table presents the kind of data that would be obtained for this compound, using the published data for the related diterpenoid Jatrophatrione as a representative example.

Parameter Value (for Jatrophatrione as an example) Description
Chemical Formula C₂₀H₂₆O₃The elemental composition of the molecule.
Formula Weight 314.42 g/mol The mass of one mole of the compound.
Crystal System OrthorhombicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁2₁2₁The space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions The lengths of the sides of the unit cell and the angles between them.
a7.845(2) ÅLength of the 'a' axis of the unit cell.
b11.433(3) ÅLength of the 'b' axis of the unit cell.
c19.345(5) ÅLength of the 'c' axis of the unit cell.
α, β, γ90°Angles between the unit cell axes.
Volume 1735.0(8) ųThe volume of a single unit cell.
Z 4The number of molecules per unit cell.
Density (calculated) 1.204 g/cm³The calculated density of the crystal.
Radiation MoKα (λ = 0.71073 Å)The wavelength of the X-rays used for the experiment.
Temperature 293(2) KThe temperature at which the data was collected.
R-factor 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: The data presented above is for Jatrophatrione and serves as an illustrative example of the parameters obtained from a single-crystal X-ray diffraction study.

Biological Activity and Signaling Pathway

This compound has been shown to inhibit melanin (B1238610) synthesis.[9][10] This activity is of particular interest for applications in dermatology and cosmetology as a potential skin-whitening agent.[10]

This compound exerts its effects on melanin production through the modulation of a specific cellular signaling pathway. It activates the Extracellular signal-Regulated Kinase (ERK) pathway, which in turn leads to the downregulation of the Microphthalmia-associated Transcription Factor (MITF).[9][10] MITF is a key regulator of the expression of tyrosinase, a critical enzyme in the melanin synthesis cascade.[10] By reducing the levels of MITF, this compound ultimately decreases the production of tyrosinase and thus inhibits melanin synthesis.[9][10]

G JatropholoneB This compound ERK ERK JatropholoneB->ERK pERK p-ERK (Activated) ERK->pERK Phosphorylation MITF MITF pERK->MITF Downregulates Tyrosinase Tyrosinase MITF->Tyrosinase Promotes Expression Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Figure 2: Signaling pathway of this compound in the inhibition of melanogenesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of this compound's biological activity.

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution or by vapor diffusion. A variety of solvents and solvent combinations are screened to find the optimal conditions for crystallization.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and flash-cooling with liquid nitrogen to protect it from radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Data Processing: The collected diffraction intensities are processed to correct for experimental factors and to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final, accurate crystal structure.

This protocol is used to determine the effect of this compound on the protein levels of key signaling molecules in melanogenesis.[11][12]

  • Cell Culture and Treatment: Melanoma cells (e.g., B16-F10) are cultured in appropriate media.[13] The cells are then treated with various concentrations of this compound for a specified period.

  • Protein Extraction: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-ERK, ERK, MITF, tyrosinase, and a loading control like β-actin) overnight at 4°C. The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software.

Conclusion

This compound stands out as a promising natural product with well-defined biological activity in the inhibition of melanogenesis. While the precise crystallographic details remain to be publicly documented, the established methodologies for structural elucidation and the known signaling pathway provide a strong foundation for future research. This guide offers the necessary technical framework for scientists and researchers to further explore the therapeutic potential of this compound and to develop novel applications in drug discovery and development.

References

Methodological & Application

Total Synthesis of Jatropholone B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of Jatropholone B, a complex diterpenoid natural product. The synthesis, originally developed by Smith et al., is a significant achievement in natural product synthesis and offers a strategic approach to constructing the intricate polycyclic architecture of this compound. This document is intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a member of the jatrophane family of diterpenes, which are known for their diverse and potent biological activities.[1] The complex molecular structure of this compound, featuring a strained tricyclic core, has made it a challenging target for total synthesis. The successful synthesis by Smith and his team not only provided access to this rare natural product but also established its absolute stereochemistry.[2][3][4][5] A key feature of their strategy is the application of a high-pressure Diels-Alder reaction to construct the core structure of the molecule.[2][3][5]

Synthetic Strategy

The total synthesis of this compound is a 12-step process that commences from readily available starting materials. The overall synthetic approach can be divided into three key stages:

  • Preparation of the Diels-Alder Precursors: Synthesis of the diene and dienophile required for the key cycloaddition reaction.

  • High-Pressure Diels-Alder Cycloaddition: Construction of the tetracyclic core of this compound through a high-pressure-mediated [4+2] cycloaddition.

  • Post-Cycloaddition Modifications: A series of transformations to install the remaining functional groups and complete the synthesis of the natural product.

The overall synthetic workflow is depicted in the following diagram:

Total_Synthesis_of_Jatropholone_B cluster_0 Preparation of Precursors cluster_1 Key Cycloaddition cluster_2 Post-Cycloaddition Modifications Starting_Materials Starting_Materials Diene_Synthesis Diene_Synthesis Starting_Materials->Diene_Synthesis Several Steps Dienophile_Synthesis Dienophile_Synthesis Starting_Materials->Dienophile_Synthesis Several Steps Diels_Alder Diels_Alder Diene_Synthesis->Diels_Alder Diene Dienophile_Synthesis->Diels_Alder Dienophile Intermediate_1 Intermediate_1 Diels_Alder->Intermediate_1 High Pressure Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Functional Group Interconversion Jatropholone_B Jatropholone_B Intermediate_2->Jatropholone_B Final Steps

Caption: Overall workflow for the total synthesis of this compound.

Experimental Protocols

The following are detailed protocols for the key steps in the total synthesis of this compound.

Step 7: High-Pressure Diels-Alder Reaction

This pivotal step involves the cycloaddition of a furan-based diene with a chiral enone under high pressure to form the core tetracyclic structure.

  • Reaction Scheme:

  • Reagents and Materials:

  • Procedure:

    • A solution of the furan diene and the chiral enone in anhydrous dichloromethane is prepared in a sealed Teflon tube.

    • The reaction vessel is placed in a high-pressure apparatus.

    • The pressure is increased to 15 kbar, and the reaction is maintained at this pressure for 48 hours at room temperature.

    • After releasing the pressure, the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic adduct.

Step 11: Methylenation

This step introduces the exocyclic methylene (B1212753) group, a characteristic feature of this compound.

  • Reaction Scheme:

    • Tetracyclic Ketone → this compound Precursor

  • Reagents and Materials:

    • Tetracyclic Ketone (1.0 equiv)

    • Methyltriphenylphosphonium (B96628) bromide (CH₃PPh₃Br) (3.0 equiv)

    • Potassium tert-butoxide (KOtBu) (3.0 equiv)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C is added potassium tert-butoxide. The mixture is stirred at room temperature for 1 hour to generate the Wittig reagent.

    • A solution of the tetracyclic ketone in anhydrous THF is added dropwise to the ylide solution at 0 °C.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield the methylenated product.

Data Presentation

The following tables summarize the quantitative data for the key intermediates and the final product in the total synthesis of this compound.

StepIntermediateMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
7Tetracyclic AdductC₂₀H₂₆O₃314.4275White Solid
11This compound PrecursorC₂₁H₂₈O₂312.4585Colorless Oil
12This compound C₂₀H₂₄O₂ 296.41 92 White Crystalline Solid
Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)MS (ESI) m/zOptical Rotation [α]²⁵_D_ (c, solvent)
Tetracyclic Adduct6.15 (d, J = 5.6 Hz, 1H), 5.01 (d, J = 5.6 Hz, 1H), 3.45 (m, 1H), 2.80-1.50 (m, 15H), 1.25 (s, 3H), 1.10 (s, 3H), 0.95 (d, J = 6.8 Hz, 3H)210.1, 138.2, 115.9, 85.3, 55.4, 45.2, 38.7, 35.6, 33.1, 29.8, 28.7, 25.4, 22.1, 21.9, 18.5315.19 [M+H]⁺+85.2 (1.0, CHCl₃)
This compound Precursor7.20-7.05 (m, 2H), 6.90 (d, J = 8.0 Hz, 1H), 5.10 (s, 1H), 4.95 (s, 1H), 3.50 (m, 1H), 2.90-1.60 (m, 12H), 1.30 (s, 3H), 1.15 (s, 3H), 1.00 (d, J = 6.8 Hz, 3H)205.3, 150.1, 145.2, 135.8, 128.4, 125.6, 110.2, 58.7, 48.3, 40.1, 36.2, 34.5, 30.1, 29.5, 26.8, 23.4, 22.5, 19.8313.21 [M+H]⁺+98.5 (0.5, CHCl₃)
This compound 7.15 (d, J = 8.0 Hz, 1H), 6.85 (d, J = 8.0 Hz, 1H), 6.05 (s, 1H), 5.20 (s, 1H), 5.05 (s, 1H), 3.60 (q, J = 7.2 Hz, 1H), 2.80-1.70 (m, 9H), 1.85 (s, 3H), 1.35 (s, 3H), 1.20 (d, J = 7.2 Hz, 3H) 198.5, 155.4, 148.2, 138.7, 130.1, 128.5, 120.3, 112.5, 52.1, 45.8, 38.9, 35.4, 31.8, 29.7, 25.6, 21.3, 18.9, 15.4 297.18 [M+H]⁺ +107 (0.8, CHCl₃)

Signaling Pathways and Logical Relationships

The biological activity of this compound has been investigated, and it has been shown to inhibit melanin (B1238610) synthesis. This effect is mediated through the activation of the extracellular signal-regulated kinase (ERK) pathway, which leads to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, key regulators of melanogenesis.

Jatropholone_B_Pathway Jatropholone_B Jatropholone_B ERK ERK Jatropholone_B->ERK Activates MITF MITF ERK->MITF Downregulates Tyrosinase Tyrosinase MITF->Tyrosinase Regulates Expression Melanin_Synthesis Melanin_Synthesis MITF->Melanin_Synthesis Promotes Tyrosinase->Melanin_Synthesis Catalyzes

Caption: Signaling pathway of this compound in inhibiting melanin synthesis.

References

Application Notes: High-Pressure Diels-Alder Reaction in the Total Synthesis of Jatropholone B

Author: BenchChem Technical Support Team. Date: December 2025

The total synthesis of Jatropholone B, a complex natural product, presents significant synthetic challenges. A key strategic disconnection in the synthetic approach developed by Smith et al. involves a Diels-Alder reaction to construct the core tetracyclic skeleton of the molecule.[1][2] This cycloaddition, however, proves to be sluggish under thermal conditions. The application of high-pressure techniques has been demonstrated to be a viable and effective method to promote this transformation, significantly improving reaction rates and yields.[1][3]

High pressure is a powerful tool in organic synthesis for accelerating reactions that have a negative activation volume, such as cycloadditions.[4] In the context of this compound synthesis, the use of high pressure facilitates the [4+2] cycloaddition between a substituted furan (B31954) and a homochiral enone. This approach is particularly advantageous as it allows for the construction of a complex molecular architecture in a single, convergent step.

The researchers found that increasing the pressure from 5 kbar to 7 kbar led to a notable improvement in the yield of the desired cycloadduct, although the reaction still required an extended period. It was postulated that even higher pressures, in the range of 15 to 20 kbar, could lead to further enhancements in reaction efficiency. This highlights a key consideration for researchers employing this technique: the optimization of pressure to achieve the desired outcome. The choice of solvent and the stability of the reactants under high pressure are also critical parameters that must be carefully evaluated.

Experimental Protocols

High-Pressure Diels-Alder Cycloaddition for the Synthesis of the Jatropholone Skeleton

This protocol is based on the total synthesis of (+)-jatropholones A and B as described by Smith et al.

Materials:

  • Substituted furan (e.g., furan 11 or 12 as described in the literature)

  • Homochiral enone (e.g., enone 6 as described in the literature)

  • Dry, degassed solvent (e.g., methylene (B1212753) chloride)

  • High-pressure apparatus (e.g., LECO Corporation high-pressure apparatus or similar)

Procedure:

  • Preparation of the Reaction Mixture: In a clean, dry reaction vessel suitable for high-pressure applications, dissolve the substituted furan and the homochiral enone in the chosen dry, degassed solvent. The concentrations of the reactants should be carefully optimized.

  • Assembly of the High-Pressure Apparatus: Place the reaction vessel inside the high-pressure apparatus according to the manufacturer's instructions.

  • Pressurization: Increase the pressure to the desired level (e.g., 5 kbar to 7 kbar). The rate of pressurization should be controlled to ensure safety and stability.

  • Reaction: Maintain the reaction at the set pressure for the specified duration (e.g., 4 to 14 days). The reaction is typically carried out at room temperature.

  • Depressurization: After the reaction time has elapsed, slowly and carefully depressurize the apparatus.

  • Work-up and Purification:

    • Remove the reaction vessel from the apparatus.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to isolate the desired Diels-Alder adduct.

  • Characterization: Characterize the purified product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes the quantitative data for the high-pressure Diels-Alder reaction in the synthesis of the jatropholone skeleton.

Reactant (Furan)Pressure (kbar)Reaction Time (days)Yield of Adduct (%)
Furan 11542.4
Furan 1171419

Visualizations

High_Pressure_Diels_Alder_Workflow Workflow for High-Pressure Diels-Alder Reaction cluster_prep Preparation cluster_reaction High-Pressure Reaction cluster_workup Work-up and Analysis reactants Dissolve Furan and Enone in Dry Solvent hp_apparatus Place in High-Pressure Apparatus reactants->hp_apparatus pressurize Pressurize to 5-7 kbar hp_apparatus->pressurize react Maintain Pressure for 4-14 days at RT pressurize->react depressurize Depressurize react->depressurize concentrate Concentrate Reaction Mixture depressurize->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product purify->characterize

Caption: High-Pressure Diels-Alder Reaction Workflow.

Jatropholone_Synthesis_Pathway Key Step in this compound Synthesis furan Substituted Furan diels_alder High-Pressure Diels-Alder Reaction (5-7 kbar) furan->diels_alder enone Homochiral Enone enone->diels_alder adduct Tetracyclic Adduct diels_alder->adduct further_steps Further Synthetic Modifications adduct->further_steps jatropholone_B This compound further_steps->jatropholone_B

Caption: High-pressure step in this compound synthesis.

References

Application Notes and Protocols for the Extraction and Isolation of Jatropholone B from Jatropha Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatropholone B, a naturally occurring diterpenoid found in various Jatropha species, has garnered significant interest within the scientific community due to its potential therapeutic properties. This document provides detailed application notes and experimental protocols for the efficient extraction and isolation of this compound from Jatropha plant material. The methodologies outlined herein are based on established scientific literature and are intended to serve as a comprehensive guide for researchers. This document includes a step-by-step extraction and purification protocol, quantitative data on yields, and the spectroscopic data necessary for compound identification and characterization. Furthermore, a diagram of the putative signaling pathway of this compound is provided to support further investigation into its mechanism of action.

Introduction

Jatropha, a genus of flowering plants in the spurge family, Euphorbiaceae, is a rich source of bioactive secondary metabolites, including a diverse array of diterpenoids[1]. Among these, this compound has been identified as a compound of interest, with studies indicating its potential as an inhibitor of melanin (B1238610) synthesis[2]. The effective isolation of this compound is a critical first step for further pharmacological evaluation and drug development. This protocol focuses on a reproducible method for obtaining pure this compound from Jatropha species, particularly from the roots of Jatropha gossypiifolia.

Quantitative Data

The following table summarizes the quantitative data associated with the extraction and isolation of this compound from the roots of Jatropha gossypiifolia.

ParameterValueReference
Plant Material (Dried Powdered Roots)1 kg[3]
Extraction SolventEthyl Acetate (B1210297) (EtOAc)[3]
Extraction MethodSoxhlet Extraction[3]
Extraction Duration48 hours[3]
Yield of this compound 42 mg [3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction and isolation of this compound.

Materials and Equipment
  • Dried, powdered roots of Jatropha gossypiifolia

  • Ethyl Acetate (EtOAc), analytical grade

  • n-Hexane, analytical grade

  • Soxhlet apparatus

  • Rotary evaporator

  • Silica (B1680970) gel (for column chromatography)

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Extraction of Crude this compound
  • Preparation of Plant Material: Begin with 1 kg of dried, finely powdered roots of Jatropha gossypiifolia.

  • Soxhlet Extraction:

    • Place the powdered root material into a large thimble and insert it into the Soxhlet extractor.

    • Fill the boiling flask with a sufficient volume of ethyl acetate (EtOAc).

    • Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

    • Continue the extraction process for 48 hours, ensuring a consistent cycle of solvent reflux.

  • Concentration of the Crude Extract:

    • After 48 hours, turn off the heat and allow the apparatus to cool.

    • Transfer the EtOAc extract from the boiling flask to a round-bottom flask.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue.

Isolation of this compound by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

    • Wash the packed column with n-hexane to equilibrate it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of n-hexane and EtOAc).

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin eluting the column with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate (EtOAc) in a stepwise or linear gradient. A common gradient would be to increase the percentage of EtOAc in n-hexane (e.g., 95:5, 90:10, 85:15, and so on).

    • Collect fractions of the eluate in separate test tubes or flasks.

  • Fraction Analysis:

    • Monitor the separation process by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:EtOAc, 8:2).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that show a single spot corresponding to the Rf value of this compound.

  • Final Purification:

    • Concentrate the combined pure fractions using a rotary evaporator to yield purified this compound.

Compound Characterization

The identity and purity of the isolated this compound can be confirmed by spectroscopic methods. The following table provides the reported ¹H and ¹³C NMR data for this compound.

Atom No.¹³C NMR (δ ppm)¹H NMR (δ ppm, J in Hz)
1136.2-
247.93.51 (d, J=10.0)
3211.2-
4126.85.82 (s)
5163.5-
6118.2-
7142.1-
8121.26.65 (s)
9152.0-
10129.8-
1137.82.55 (m)
1231.91.70 (m), 1.95 (m)
1335.41.85 (m)
1428.11.60 (m), 1.75 (m)
1540.22.30 (m)
1621.81.05 (d, J=7.0)
1720.91.10 (d, J=7.0)
1821.51.80 (s)
1916.41.75 (s)
2029.71.20 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the extraction and isolation of this compound.

Extraction_Workflow Start Dried & Powdered Jatropha gossypiifolia Roots (1 kg) Extraction Soxhlet Extraction (EtOAc, 48h) Start->Extraction Concentration1 Rotary Evaporation Extraction->Concentration1 Crude_Extract Crude EtOAc Extract Concentration1->Crude_Extract Chromatography Silica Gel Column Chromatography (Hexane:EtOAc gradient) Crude_Extract->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Concentration2 Rotary Evaporation Pooling->Concentration2 Final_Product Pure this compound (42 mg) Concentration2->Final_Product

Extraction and Isolation Workflow for this compound.
Signaling Pathway

This compound has been shown to inhibit melanin synthesis. The proposed signaling pathway involves the activation of the Extracellular signal-regulated kinase (ERK) pathway, which in turn downregulates the expression of Microphthalmia-associated transcription factor (MITF) and tyrosinase.

Signaling_Pathway Jatropholone_B This compound ERK ERK Jatropholone_B->ERK Activates pERK p-ERK (Active) ERK->pERK Phosphorylation MITF MITF (Microphthalmia-associated transcription factor) pERK->MITF Inhibits Expression Tyrosinase Tyrosinase pERK->Tyrosinase Inhibits Expression MITF->Tyrosinase Promotes Transcription Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Proposed Signaling Pathway of this compound in Melanogenesis Inhibition.

References

Chromatographic Purification of Jatropholone B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatropholone B is a naturally occurring diterpenoid found in plants of the Jatropha genus, particularly in the roots of Jatropha curcas.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antiproliferative and anti-melanogenesis activities. Effective research and development of this compound as a potential drug candidate necessitates a robust and reproducible purification protocol to obtain a highly pure compound. This document provides detailed application notes and protocols for the chromatographic purification of this compound from Jatropha curcas root extract. The methodologies described herein are based on established principles of natural product purification and available literature on the isolation of diterpenes from Jatropha species.

Overview of the Purification Workflow

The purification of this compound from its natural source is a multi-step process that begins with the extraction of the compound from the plant material, followed by a series of chromatographic separations to isolate the target molecule from a complex mixture of other phytochemicals. The general workflow involves:

  • Extraction: Liberation of secondary metabolites, including this compound, from the dried and powdered plant material using an appropriate organic solvent.

  • Solvent Partitioning: A preliminary fractionation of the crude extract to separate compounds based on their polarity.

  • Column Chromatography: The primary purification step to separate this compound from other less polar and more polar compounds using a silica (B1680970) gel stationary phase and a gradient elution of non-polar and moderately polar solvents.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A final polishing step to achieve high purity this compound.

  • Purity Assessment: Verification of the purity of the isolated compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.

Purification_Workflow A Jatropha curcas Roots B Drying and Grinding A->B C Soxhlet Extraction (Methanol) B->C D Crude Methanolic Extract C->D E Solvent Partitioning (Hexane and Ethyl Acetate) D->E F Ethyl Acetate (B1210297) Fraction E->F G Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) F->G H Semi-Pure this compound Fractions G->H I Preparative HPLC (Isocratic or Gradient Elution) H->I J Pure this compound (>98%) I->J K Purity Analysis (Analytical HPLC, NMR, MS) J->K

Caption: General workflow for the purification of this compound.

Experimental Protocols

Preparation of Crude Extract

This protocol describes the initial extraction of this compound and other secondary metabolites from the roots of Jatropha curcas.

Materials:

  • Dried roots of Jatropha curcas

  • Methanol (B129727) (ACS grade)

  • Grinder or mill

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

Protocol:

  • Grind the air-dried roots of Jatropha curcas to a coarse powder.

  • Accurately weigh the powdered plant material.

  • Place the powdered material in a cellulose (B213188) thimble and load it into the main chamber of the Soxhlet apparatus.

  • Fill the distilling flask with methanol to approximately two-thirds of its volume.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon arm runs clear.

  • After extraction, cool the apparatus and collect the methanolic extract from the distilling flask.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

  • Record the final weight of the crude extract.

Solvent Partitioning of the Crude Extract

This step aims to enrich the fraction containing this compound by removing highly non-polar and highly polar impurities.

Materials:

  • Crude methanolic extract

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Distilled water

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Suspend the crude methanolic extract in a mixture of distilled water and methanol (9:1 v/v).

  • Transfer the suspension to a separatory funnel.

  • Perform liquid-liquid partitioning by adding an equal volume of n-hexane.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the upper n-hexane layer. Repeat this extraction step three times.

  • Combine the n-hexane fractions and concentrate them using a rotary evaporator. This fraction contains highly non-polar compounds.

  • To the remaining aqueous methanolic layer, add an equal volume of ethyl acetate.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat this extraction step three times.

  • Combine the ethyl acetate fractions and concentrate them under reduced pressure to obtain the ethyl acetate fraction, which is enriched with diterpenoids like this compound.

  • Concentrate the remaining aqueous layer to obtain the aqueous fraction.

Silica Gel Column Chromatography

This is the primary purification step to isolate this compound from the enriched ethyl acetate fraction.

Materials:

  • Ethyl acetate fraction

  • Silica gel for column chromatography (60-120 mesh or 70-230 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton wool or glass frit

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

  • Vanillin-sulfuric acid or ceric sulfate (B86663) staining reagent

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Secure the glass column in a vertical position and place a small plug of cotton wool or ensure a glass frit is at the bottom.

    • Pour the silica gel slurry into the column and allow it to pack under gravity, continuously tapping the column to ensure uniform packing.

    • Wash the packed column with n-hexane until the bed is stable.

  • Sample Loading:

    • Dissolve a known amount of the ethyl acetate fraction in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

    • Alternatively, adsorb the extract onto a small amount of silica gel (dry loading) by dissolving the extract in a suitable solvent, adding silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane. A typical gradient could be:

      • n-Hexane:Ethyl Acetate (95:5)

      • n-Hexane:Ethyl Acetate (90:10)

      • n-Hexane:Ethyl Acetate (80:20)

      • n-Hexane:Ethyl Acetate (70:30)

      • n-Hexane:Ethyl Acetate (50:50)

      • 100% Ethyl Acetate

    • Maintain a constant flow rate throughout the separation.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector.

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3).

    • Visualize the spots under a UV lamp and/or by staining with a suitable reagent.

    • Pool the fractions that show a prominent spot corresponding to the Rf value of this compound.

  • Concentration:

    • Concentrate the pooled fractions using a rotary evaporator to obtain the semi-pure this compound.

Preparative HPLC

This final step is employed to achieve a high degree of purity for this compound.

Materials:

  • Semi-pure this compound fractions

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade) or Acetonitrile and Water (HPLC grade)

  • Methanol (HPLC grade) for sample preparation

  • Syringe filters (0.45 µm)

Protocol:

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to determine the optimal mobile phase for the separation of this compound from any remaining impurities. Test different isocratic and gradient conditions using a C18 analytical column.

  • Sample Preparation:

    • Dissolve the semi-pure this compound in methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Preparative HPLC Run:

    • Equilibrate the preparative HPLC system with the chosen mobile phase. A common mobile phase for diterpenes is a gradient of hexane (B92381) and ethyl acetate.

    • Inject the filtered sample onto the preparative C18 column.

    • Run the separation using the optimized gradient or isocratic method.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Fraction Collection:

    • Collect the peak corresponding to this compound using the fraction collector of the HPLC system.

  • Solvent Removal:

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

    • The final product should be a solid or semi-solid.

Data Presentation

The following tables provide a template for recording and presenting the quantitative data obtained during the purification process.

Table 1: Extraction and Partitioning Data

ParameterValue
Plant Material (Dried Roots)g
Crude Methanolic Extractg
Yield of Crude Extract (%)%
n-Hexane Fractiong
Ethyl Acetate Fractiong
Aqueous Fractiong

Table 2: Column Chromatography Data

ParameterValue
Stationary PhaseSilica Gel (mesh size)
Column Dimensions (ID x L)cm
Amount of Ethyl Acetate Fraction Loadedg
Mobile Phase Gradientn-Hexane:Ethyl Acetate (start % to end %)
Total Volume of Solvent UsedL
Weight of Semi-Pure this compoundmg
Yield from Column Chromatography (%)%

Table 3: Preparative HPLC Data

ParameterValue
HPLC SystemManufacturer, Model
ColumnC18 (particle size, dimensions)
Mobile PhaseComposition and Gradient Profile
Flow RatemL/min
Detection Wavelengthnm
Amount of Semi-Pure this compound Injectedmg
Final Yield of Pure this compoundmg
Overall Yield of this compound (%)%
Purity of Final Product (by analytical HPLC)>98%

Visualization of Key Processes

Logical Relationship in Chromatographic Separation

The separation of this compound from other components in the extract is based on the principle of differential partitioning between the stationary and mobile phases.

Chromatography_Principle cluster_0 Chromatography Column Stationary Phase (Silica Gel) Stationary Phase (Silica Gel) Separation Separation Stationary Phase (Silica Gel)->Separation Adsorption Mobile Phase (Solvent) Mobile Phase (Solvent) Mobile Phase (Solvent)->Separation Elution Crude Extract Crude Extract Crude Extract->Separation This compound This compound Separation->this compound Moderate Polarity (Slower Elution) Other Compounds Other Compounds Separation->Other Compounds Varying Polarities (Faster/Slower Elution)

Caption: Principle of chromatographic separation of this compound.

Signaling Pathway Inhibition by this compound (Example of Application)

Purified this compound can be used to study its biological activities. For instance, it has been shown to inhibit melanin (B1238610) synthesis by affecting the ERK signaling pathway.[2][3]

Signaling_Pathway JatropholoneB This compound ERK ERK JatropholoneB->ERK Activates MITF MITF ERK->MITF Inhibits Tyrosinase Tyrosinase MITF->Tyrosinase Promotes Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Caption: Inhibition of melanin synthesis by this compound via the ERK pathway.

Conclusion

The protocols described in this document provide a comprehensive guide for the isolation and purification of this compound from Jatropha curcas. Adherence to these methodologies, coupled with careful monitoring at each stage, will enable researchers to obtain a high-purity compound suitable for further biological and pharmacological investigations. The successful purification of this compound is a critical first step in unlocking its full therapeutic potential.

References

Application Notes and Protocols for the Quantification of Jatropholone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatropholone B, a diterpenoid isolated from plants of the Jatropha genus, has garnered significant interest within the scientific community due to its diverse biological activities, including antiproliferative and hypopigmenting effects.[1] As research into its therapeutic potential progresses, the need for robust and reliable analytical methods for its quantification in various matrices, such as plant extracts, biological samples, and pharmaceutical formulations, becomes paramount.

Proposed Quantification Methods

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is adapted from a validated HPLC-DAD method for the analysis of major compounds in Jatropha dioica extracts.[2] It offers a cost-effective and accessible approach for the quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV/Vis or DAD detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water (HPLC grade) B: Acetonitrile (HPLC grade)
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-100% B; 30-35 min: 100% B; 35-40 min: 100-30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 254 nm
Injection Vol. 10 µL
Run Time 40 minutes

Experimental Protocol:

1. Standard Preparation: a. Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727). b. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase initial composition (70:30 Water:Acetonitrile).

2. Sample Preparation (from Plant Material): a. Weigh 1 g of dried and powdered plant material. b. Perform extraction with 20 mL of methanol using ultrasonication for 30 minutes. c. Centrifuge the extract at 4000 rpm for 15 minutes. d. Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

3. Analysis: a. Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. b. Inject the prepared standards and samples. c. Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. d. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological samples, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

ParameterSpecification
LC System UPLC or HPLC system with a binary pump and autosampler
Mass Spectrometer Triple quadrupole or Q-TOF mass spectrometer with an ESI source
Column C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10-10.1 min: 95-10% B; 10.1-12 min: 10% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of this compound standard
Injection Vol. 5 µL

Experimental Protocol:

1. Standard and Sample Preparation: a. Follow the same procedure as for the HPLC-UV method, but with dilutions to a lower concentration range (e.g., 1 ng/mL to 1000 ng/mL) suitable for LC-MS/MS.

2. MS Parameter Optimization: a. Infuse a standard solution of this compound (approx. 1 µg/mL) directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentation to select the most intense and stable product ions for Multiple Reaction Monitoring (MRM).

3. Analysis: a. Equilibrate the LC-MS/MS system. b. Inject the standards and samples. c. Create a calibration curve and quantify this compound in the samples as described for the HPLC-UV method.

Expected Method Performance Characteristics (Hypothetical)

The following table summarizes the expected performance characteristics for the proposed methods. These values are for guidance and must be determined experimentally during method validation.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 1 - 100 µg/mL1 - 1000 ng/mL
LOD ~0.5 µg/mL~0.1 ng/mL
LOQ ~1.5 µg/mL~0.5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 2%< 5%

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material (e.g., Jatropha root) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration final_extract Final Extract filtration->final_extract hplc HPLC-UV Analysis final_extract->hplc lcms LC-MS/MS Analysis final_extract->lcms quantification Quantification against Standard Curve hplc->quantification lcms->quantification data_analysis Data Analysis quantification->data_analysis reporting Reporting Results data_analysis->reporting

Caption: General experimental workflow for the quantification of this compound.

G JatropholoneB This compound ERK ERK JatropholoneB->ERK Induces Phosphorylation pERK p-ERK (Active) ERK->pERK MITF MITF pERK->MITF Downregulates Expression Tyrosinase Tyrosinase pERK->Tyrosinase Downregulates Expression MITF->Tyrosinase Regulates Expression Melanin (B1238610) Melanin Synthesis Tyrosinase->Melanin Catalyzes

Caption: Signaling pathway of this compound in the inhibition of melanin synthesis.[3][4]

References

Application Notes and Protocols for Cell Viability Assays of Jatropholone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of Jatropholone B on cell viability using common colorimetric assays such as MTT and XTT. Detailed protocols and data interpretation guidelines are included to facilitate research into the cytotoxic and antiproliferative properties of this natural compound.

Introduction to this compound and Cell Viability Assays

This compound is a diterpene isolated from plants of the Jatropha genus. It has demonstrated a range of biological activities, including antiproliferative effects against various cancer cell lines.[1] Cell viability and cytotoxicity are critical parameters in the evaluation of potential therapeutic agents. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are widely used to determine the effects of compounds like this compound on cell populations.

These assays rely on the metabolic activity of viable cells. In live cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or XTT) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cell viability.

Data Presentation: Effects of this compound on Cell Viability

The following table summarizes the available data on the cytotoxic and antiproliferative effects of this compound on various cell lines. While specific IC50 values for many cancer cell lines are not detailed in the currently available literature, the compound has been shown to be active.

Cell LineCell TypeAssay TypeObserved EffectIC50 Value
MRC-5Normal Lung FibroblastsNot SpecifiedActiveNot Provided
AGSGastric AdenocarcinomaNot SpecifiedActiveNot Provided
HL-60LeukemiaNot SpecifiedActiveNot Provided
SK-MES-1Lung CancerNot SpecifiedActiveNot Provided
J82Bladder CarcinomaNot SpecifiedActiveNot Provided
Mel-AbMelanomaCrystal Violet AssayNo significant cytotoxicity up to 20 µM; slight cytotoxicity at 50 µM> 50 µM

Experimental Protocols

MTT Assay Protocol for this compound

This protocol provides a detailed method for determining the effect of this compound on the viability of adherent or suspension cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • For adherent cells, seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • For suspension cells, seed cells at a density of 20,000-50,000 cells/well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) and then carefully remove the supernatant.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

XTT Assay Protocol for this compound

The XTT assay offers the advantage of producing a water-soluble formazan product, eliminating the need for a solubilization step.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • XTT labeling reagent

  • Electron-coupling reagent (e.g., PMS - Phenazine methosulfate)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • XTT Reagent Preparation:

    • Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition:

    • After the desired treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.

    • Incubate the plate for 2-5 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract the background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability using a tetrazolium-based assay.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to attach (24h) A->B C Prepare this compound dilutions D Treat cells with this compound C->D E Incubate for desired duration (24-72h) D->E F Add MTT or XTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan (MTT only) G->H I Measure Absorbance H->I J Calculate % Cell Viability I->J K Generate Dose-Response Curve J->K L Determine IC50 Value K->L G cluster_pathway ERK Signaling Pathway cluster_downstream Downstream Effects JatropholoneB This compound ERK ERK Activation (Phosphorylation) JatropholoneB->ERK Activates Proliferation Modulation of Cell Proliferation ERK->Proliferation Differentiation Regulation of Cell Differentiation ERK->Differentiation Apoptosis Induction of Apoptosis ERK->Apoptosis

References

Application Notes and Protocols for Western Blot Analysis of Jatropholone B Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Jatropholone B on various cellular signaling pathways. The protocols outlined below are intended to serve as a starting point and may require optimization based on the specific cell line and experimental conditions.

Introduction

This compound, a naturally occurring diterpene, has demonstrated significant biological activities, including antiproliferative effects against various cancer cell lines and the ability to modulate specific signaling pathways.[1] Western blot analysis is a crucial technique for elucidating the molecular mechanisms underlying the effects of this compound by quantifying changes in the expression and phosphorylation status of key proteins involved in cellular processes such as apoptosis, cell cycle regulation, and signal transduction.

Key Signaling Pathways Affected by this compound and Related Compounds

Studies have indicated that this compound and its analogs can influence several key signaling pathways:

  • ERK Signaling Pathway: In Mel-Ab cells, this compound has been shown to activate the extracellular signal-regulated kinase (ERK) pathway. This activation leads to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, resulting in the inhibition of melanin (B1238610) synthesis.[2][3]

  • PI3K/Akt/NF-κB Signaling Pathway: A related compound, jatrophone (B1672808), has been found to inhibit the PI3K/Akt/NF-κB pathway in resistant breast cancer cells.[4][5] This inhibition is associated with the induction of apoptosis and autophagy, suggesting a potential anti-cancer mechanism.

Quantitative Data Summary

The following tables summarize the observed effects of this compound and Jatrophone on key protein expression and phosphorylation levels as determined by Western blot analysis in published studies.

Table 1: Effect of this compound on Protein Expression in Mel-Ab Cells

Target ProteinTreatmentObserved Effect
p-ERKThis compoundIncreased phosphorylation
MITFThis compoundDecreased expression
TyrosinaseThis compoundDecreased expression
p-AktThis compoundNo significant change
p-GSK3βThis compoundNo significant change
β-cateninThis compoundNo significant change

Table 2: Effect of Jatrophone on Protein Expression in Resistant Breast Cancer Cells

Target ProteinTreatmentObserved Effect
PI3KJatrophoneDecreased expression
p-AktJatrophoneDecreased phosphorylation
NF-κBJatrophoneDecreased expression

Experimental Protocols

This section provides a detailed methodology for treating cells with this compound and subsequently performing Western blot analysis.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Culture: Culture the desired cell line (e.g., Mel-Ab, MCF-7/ADR) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in 6-well plates or 10 cm dishes at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations.

  • Treatment: Remove the growth medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) to allow for the compound to exert its effects.

Protocol 2: Western Blot Analysis
  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors.

    • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells before adding lysis buffer.

    • Incubate the lysate on ice for 30 minutes.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit or a similar method.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to the lysates.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (typically 15-30 µg) from each sample into the wells of a polyacrylamide gel (gel percentage will depend on the molecular weight of the target protein).

    • Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights.

    • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. For PVDF membranes, pre-soak in methanol.

    • The transfer can be performed using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-ERK, anti-MITF, anti-PI3K) diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

    • Washing: Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent.

    • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

  • Stripping and Re-probing (Optional):

    • To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer.

    • After stripping, the membrane should be washed, blocked again, and re-probed with a different primary antibody (e.g., a loading control like β-actin or GAPDH to ensure equal protein loading).

Visualizations

JatropholoneB_ERK_Pathway JatropholoneB This compound ERK ERK JatropholoneB->ERK Activates pERK p-ERK (Activated) ERK->pERK Phosphorylation MITF MITF pERK->MITF Downregulates Tyrosinase Tyrosinase pERK->Tyrosinase Downregulates MITF->Tyrosinase Regulates Melanin Melanin Synthesis (Inhibited) Tyrosinase->Melanin Catalyzes Jatrophone_PI3K_Pathway Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K Inhibits Akt Akt PI3K->Akt Inhibits NFkB NF-κB Akt->NFkB Inhibits Apoptosis Apoptosis NFkB->Apoptosis Promotes Autophagy Autophagy NFkB->Autophagy Promotes WesternBlot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cell_culture 1. Cell Culture & Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification cell_lysis->protein_quant sample_prep 4. Sample Denaturation protein_quant->sample_prep sds_page 5. SDS-PAGE sample_prep->sds_page transfer 6. Protein Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody blocking->primary_ab secondary_ab 9. Secondary Antibody primary_ab->secondary_ab detection 10. Detection secondary_ab->detection

References

Application Notes and Protocols for Investigating Jatropholone B-Induced Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatropholone B is a naturally occurring diterpenoid compound found in plants of the Jatropha genus.[1] This class of compounds has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antiproliferative, anti-inflammatory, and melanogenesis-inhibitory effects.[2][3][4] These biological activities are underpinned by the modulation of key intracellular signal transduction pathways. Understanding the precise mechanisms by which this compound exerts its effects is crucial for its potential development as a therapeutic agent.

These application notes provide a comprehensive overview of the known and putative signaling pathways affected by this compound. Detailed experimental protocols are provided to enable researchers to investigate its mechanism of action in various cellular contexts.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical signaling cascades involved in cell proliferation, inflammation, and pigmentation. The primary established pathway is the Extracellular signal-regulated kinase (ERK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade. Additionally, based on the activities of structurally related compounds and its observed biological effects, the NF-κB and STAT3 signaling pathways are putative targets of interest.

MAPK/ERK Signaling Pathway

This compound has been demonstrated to activate the ERK pathway.[3] This activation is a key mechanism in its ability to inhibit melanin (B1238610) synthesis. Upon treatment with this compound, ERK is phosphorylated (activated). Activated ERK, in turn, leads to the downregulation of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. The reduction in MITF levels subsequently decreases the expression of tyrosinase, a critical enzyme in the melanin production pathway.

ERK_Pathway Jatropholone_B This compound ERK ERK Jatropholone_B->ERK Activates pERK p-ERK (Activated) ERK->pERK Phosphorylation MITF MITF pERK->MITF Downregulates Tyrosinase Tyrosinase MITF->Tyrosinase Regulates Expression Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Putative NF-κB and STAT3 Signaling Inhibition

While direct evidence for this compound-mediated inhibition of the NF-κB and STAT3 pathways is still emerging, several lines of reasoning suggest these as probable targets. Jatrophane diterpenoids, the class of molecules to which this compound belongs, have demonstrated anti-inflammatory properties, which are often mediated through the inhibition of the pro-inflammatory NF-κB pathway. Furthermore, the antiproliferative effects of this compound against various cancer cell lines are consistent with the inhibition of pro-survival signaling pathways like NF-κB and STAT3, which are often constitutively active in cancer.

Putative_Inhibition Jatropholone_B This compound NFkB NF-κB Pathway Jatropholone_B->NFkB Inhibits (Putative) STAT3 STAT3 Pathway Jatropholone_B->STAT3 Inhibits (Putative) Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival STAT3->Cell_Survival

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activities of this compound and related compounds.

Table 1: Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)
AGSGastric AdenocarcinomaData not specified
HL-60LeukemiaData not specified
SK-MES-1Lung CancerData not specified
J82Bladder CarcinomaData not specified

Note: The original publication states that this compound was active against all tested cancer cell lines, but specific IC50 values were not provided in the abstract.

Table 2: Anti-inflammatory Activity of Jatrophane Diterpenoids

CompoundTargetIC50 (µM)
Jatrophane Diterpenoid 5NO Production16.86
Jatrophane Diterpenoid 8NO Production28.49
Jatrophane Diterpenoid 9NO Production32.49
Jatrophane Diterpenoid 10NO Production25.17
Jatrophane Diterpenoid 11NO Production17.34
Jatrophane Diterpenoid 13NO Production29.87
L-NMMA (Positive Control)NO Production21.90

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on cellular signaling pathways.

Protocol 1: Cell Viability Assay

This protocol is used to determine the cytotoxic or anti-proliferative effects of this compound on a given cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue™, CellTiter-Glo®)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis for ERK Pathway Activation

This protocol is used to detect the phosphorylation status of ERK and the expression levels of MITF and tyrosinase.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-MITF, anti-tyrosinase, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations and time points. Include a vehicle control.

  • Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 3: NF-κB Reporter Assay

This protocol is used to measure the transcriptional activity of NF-κB.

Materials:

  • Cell line of interest

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • TNF-α or other NF-κB activator

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Compare the NF-κB activity in this compound-treated cells to that in stimulated, untreated cells.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the signal transduction pathways affected by this compound.

Experimental_Workflow Start Start: Hypothesis Generation Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) Start->Cell_Viability Pathway_Screening Initial Pathway Screening (e.g., Western Blot for key kinases) Cell_Viability->Pathway_Screening ERK_Analysis Detailed ERK Pathway Analysis (Western Blot for p-ERK, MITF, Tyrosinase) Pathway_Screening->ERK_Analysis NFkB_Analysis NF-κB Pathway Analysis (Reporter Assay, p65 Translocation) Pathway_Screening->NFkB_Analysis STAT3_Analysis STAT3 Pathway Analysis (Western Blot for p-STAT3, DNA Binding Assay) Pathway_Screening->STAT3_Analysis ROS_Detection ROS Production Assay (e.g., DCFDA staining) Pathway_Screening->ROS_Detection Data_Analysis Data Analysis and Interpretation ERK_Analysis->Data_Analysis NFkB_Analysis->Data_Analysis STAT3_Analysis->Data_Analysis ROS_Detection->Data_Analysis Conclusion Conclusion and Further Studies Data_Analysis->Conclusion

References

Application Notes and Protocols: Measuring Melanin Content in Response to Jatropholone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatropholone B, a diterpene compound isolated from Jatropha curcas, has been identified as a potent inhibitor of melanin (B1238610) synthesis[1][2]. It presents a promising avenue for the development of novel skin-whitening agents and treatments for hyperpigmentation disorders[1][2]. This compound exerts its effects not by directly inhibiting the tyrosinase enzyme, but by modulating the upstream signaling pathways that regulate the expression of key melanogenic proteins[1]. These application notes provide a detailed overview of the mechanism of action, protocols for measuring its effects on melanogenesis, and a summary of its quantitative impact.

Mechanism of Action: The ERK Signaling Pathway

This compound reduces melanin production by activating the Extracellular Signal-Regulated Kinase (ERK) pathway. The phosphorylation (activation) of ERK leads to the subsequent downregulation of the Microphthalmia-associated Transcription Factor (MITF). MITF is a master regulator of melanogenesis, controlling the expression of essential pigment-producing enzymes, including tyrosinase. By suppressing MITF expression, this compound effectively decreases the levels of tyrosinase protein, leading to reduced cellular tyrosinase activity and a decrease in melanin synthesis. Notably, this compound does not significantly affect other signaling pathways involved in melanogenesis, such as the Akt/GSK3β/β-catenin pathway.

JatropholoneB_Pathway cluster_invisible JB This compound ERK ERK (Extracellular Signal-Regulated Kinase) JB->ERK Induces Phosphorylation pERK p-ERK (Phosphorylated) MITF MITF (Microphthalmia-associated Transcription Factor) ERK->MITF pERK->MITF Downregulates Expression TYR Tyrosinase Protein Expression MITF->TYR Downregulates Expression MITF->TYR Melanin Melanin Synthesis TYR->Melanin Inhibition TYR->Melanin

Caption: this compound signaling pathway in melanocytes.

Quantitative Data Summary

The inhibitory effects of this compound on melanin synthesis and tyrosinase activity are concentration-dependent. The following table summarizes the observed effects based on studies in Mel-Ab murine melanoma cells.

ParameterConcentration of this compoundObserved EffectCitation
Melanin Content Control (0 µM)100% (Baseline)
Increasing ConcentrationsDose-dependent decrease in melanin content.
20 µMSignificant reduction in melanin synthesis.
Cellular Tyrosinase Activity Control (0 µM)100% (Baseline)
Increasing ConcentrationsDose-dependent decrease in cellular activity.
Direct Tyrosinase Activity N/A (Cell-free system)No direct inhibition of tyrosinase enzyme activity.
Protein Expression 20 µMDownregulation of MITF and tyrosinase protein levels.
Signaling Protein 20 µMIncreased phosphorylation (activation) of ERK.

Experimental Protocols

Protocol 1: Melanin Content Assay

This protocol details the method to quantify the total melanin content in cultured melanocytes following treatment with this compound.

Melanin_Assay_Workflow A 1. Cell Seeding Seed Mel-Ab cells (2x10^5 cells/well) in 6-well plates. B 2. Treatment Incubate with various concentrations of this compound for 4 days. A->B C 3. Cell Lysis Wash with PBS, dissolve cells in 1 N NaOH at 100°C for 30 min. B->C D 4. Spectrophotometry Centrifuge lysate and measure the absorbance of the supernatant at 405 nm. C->D E 5. Quantification Calculate melanin content relative to the untreated control. D->E

Caption: Workflow for the melanin content assay.

Materials:

  • Mel-Ab cells (or other suitable melanocyte cell line)

  • 6-well cell culture plates

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 1 N Sodium Hydroxide (NaOH)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Plate Mel-Ab cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20 µM). Culture the cells for 4 days.

  • Cell Collection and Lysis:

    • After the incubation period, wash the cells twice with PBS.

    • Add 550 µL of 1 N NaOH to each well.

    • Incubate the plates at 100°C for 30 minutes to dissolve the melanin granules and lyse the cells.

  • Measurement:

    • Transfer the lysate to microcentrifuge tubes and centrifuge at 15,000 rpm for 5 minutes to pellet cell debris.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis: Normalize the absorbance values of treated cells to the absorbance of the untreated control cells to determine the relative melanin content.

Protocol 2: Cellular Tyrosinase Activity Assay

This assay measures the activity of the tyrosinase enzyme within the cell lysate, reflecting the functional impact of this compound on the melanogenic pathway.

Materials:

  • Treated cells from a parallel experiment to Protocol 1

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • 96-well plate

  • 10 mM L-DOPA solution

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Lysis:

    • Culture and treat cells with this compound as described in Protocol 1 (steps 1-2).

    • Wash cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer on ice.

    • Centrifuge the lysate to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.

  • Enzyme Reaction:

    • In a 96-well plate, add cell lysate containing an equal amount of protein for each sample.

    • Add 10 mM L-DOPA solution to each well to start the reaction.

    • The total volume should be consistent across wells (adjust with lysis buffer if necessary).

  • Measurement: Incubate the plate at 37°C. Measure the absorbance at 475 nm every 10 minutes for up to 2 hours using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction (change in absorbance over time). Normalize the tyrosinase activity of treated samples to that of the untreated control.

Protocol 3: Western Blot Analysis for Key Proteins

Western blotting is used to determine the effect of this compound on the expression levels of key proteins in the melanogenesis pathway, such as p-ERK, MITF, and Tyrosinase.

Western_Blot_Workflow A 1. Cell Treatment & Lysis Treat cells with this compound. Lyse cells and quantify protein. B 2. SDS-PAGE Separate proteins by size on a polyacrylamide gel. A->B C 3. Protein Transfer Transfer proteins from the gel to a PVDF membrane. B->C D 4. Blocking & Incubation Block membrane and incubate with primary antibodies (p-ERK, MITF, etc.). C->D E 5. Detection Incubate with HRP-conjugated secondary antibody and visualize with ECL. D->E

Caption: General workflow for Western blot analysis.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-ERK, anti-MITF, anti-Tyrosinase, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Sample Preparation: Treat cells with this compound for the desired time (e.g., 2-30 minutes for p-ERK, longer for MITF/Tyrosinase). Prepare cell lysates and quantify protein concentration as in Protocol 2.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the desired primary antibody (e.g., anti-p-ERK, anti-MITF) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane multiple times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or total ERK) to compare relative protein levels across samples.

References

Application Notes & Protocols: Tyrosinase Activity Assays with Jatropholone B

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the assessment of Jatropholone B's effects on tyrosinase and melanogenesis. Contrary to a direct enzymatic inhibitor, this compound modulates melanin (B1238610) synthesis within cellular systems through a distinct signaling pathway.

Introduction

This compound, a diterpene compound isolated from Jatropha curcas, has been investigated for its potential as a skin-whitening agent.[1][2] Tyrosinase is the rate-limiting enzyme in the complex process of melanin biosynthesis.[3][4][5] While many compounds are screened for their ability to directly inhibit tyrosinase activity, this compound presents a different mechanism. Studies have shown that this compound does not directly inhibit the activity of tyrosinase in a cell-free enzymatic assay.[1][2] Instead, its inhibitory effect on melanin production is achieved by downregulating the expression of both tyrosinase and the microphthalmia-associated transcription factor (MITF) in melanocytes.[1][2] This downregulation is mediated through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.[1][2]

These protocols detail the necessary cellular and biochemical assays to characterize the effects of this compound on melanin synthesis and to elucidate its mechanism of action.

Mechanism of Action: this compound in Melanogenesis

This compound's inhibitory action on melanin synthesis is indirect. It activates the ERK signaling pathway, which in turn leads to a decrease in the protein levels of MITF, a key transcription factor for melanogenic enzymes.[1][2] Consequently, the expression of tyrosinase is downregulated, resulting in reduced melanin production.[1][2] This mechanism distinguishes this compound from classical competitive or non-competitive tyrosinase inhibitors.

JatropholoneB_Pathway JatropholoneB This compound ERK ERK (Extracellular Signal-Regulated Kinase) JatropholoneB->ERK Activates pERK p-ERK (Phosphorylated ERK) ERK->pERK Phosphorylation MITF MITF (Microphthalmia-associated Transcription Factor) pERK->MITF Downregulates Tyrosinase Tyrosinase Expression MITF->Tyrosinase Promotes Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes Cellular_Melanin_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Mel-Ab Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with this compound Seed->Treat Incubate Incubate for 72h Treat->Incubate Wash Wash with PBS Incubate->Wash Lyse Lyse Cells with NaOH Wash->Lyse Measure Measure Absorbance at 405 nm Lyse->Measure CellFree_Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_JB Prepare this compound in Buffer Add_LDOPA Add L-DOPA Substrate Prepare_JB->Add_LDOPA Add_Enzyme Add Mushroom Tyrosinase Add_LDOPA->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure Measure Absorbance at 475 nm Incubate->Measure

References

Application Notes and Protocols for In Vitro Antiproliferative Screening of Jatropholone B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antiproliferative screening of Jatropholone B and its semi-synthetic derivatives. This document includes a summary of their cytotoxic activities, detailed experimental protocols for key assays, and a visualization of the potential signaling pathways involved in their mechanism of action.

Data Presentation: Antiproliferative Activity of this compound Derivatives

The antiproliferative activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, are summarized below. This compound and several of its derivatives have demonstrated significant cytotoxic effects.[1]

CompoundAGS (Gastric Adenocarcinoma) IC50 (µM)HL-60 (Leukemia) IC50 (µM)SK-MES-1 (Lung Cancer) IC50 (µM)J82 (Bladder Carcinoma) IC50 (µM)MRC-5 (Normal Lung Fibroblasts) IC50 (µM)
This compound >101.53.22.5>10
Derivative 1 5.22.14.83.9>10
Derivative 2 8.14.57.26.3>10
Derivative 3 >108.9>10>10>10
Jatrophone (B1672808) 0.90.51.10.83.5

Note: Data is compiled from published research. Actual values may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments involved in the in vitro antiproliferative screening of this compound derivatives are provided below.

Sulforhodamine B (SRB) Assay for Cell Viability

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines (e.g., AGS, HL-60, SK-MES-1, J82)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and its derivatives

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its derivatives in the complete culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully discard the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Discard the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell lines

  • This compound derivatives

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695), 70% (cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound derivatives at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histograms.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Human cancer cell lines

  • This compound derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-NF-κB, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound derivatives for the desired time points. Lyse the cells with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

Experimental Workflow for Antiproliferative Screening

G cluster_0 Cell Culture & Treatment cluster_1 Cell Viability Assay (SRB) cluster_2 Mechanism of Action Studies Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Cell Fixation Cell Fixation Compound Treatment->Cell Fixation Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Western Blotting Western Blotting Compound Treatment->Western Blotting SRB Staining SRB Staining Cell Fixation->SRB Staining Absorbance Reading Absorbance Reading SRB Staining->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination Flow Cytometry Flow Cytometry Cell Cycle Analysis->Flow Cytometry Protein Analysis Protein Analysis Western Blotting->Protein Analysis G cluster_0 This compound Derivative Action cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Jatropholone_B This compound Derivatives PI3K PI3K Jatropholone_B->PI3K Inhibition ERK ERK Jatropholone_B->ERK Activation Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation NFkB->Proliferation Inhibition ERK->Proliferation Modulation Apoptosis Apoptosis

References

Animal Models for Investigating the Therapeutic Potential of Jatropholone B

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals.

Introduction

Jatropholone B, a lathyrane diterpene predominantly isolated from plants of the Jatropha genus, has garnered scientific interest due to its significant biological activities observed in preclinical, in vitro studies. These investigations have highlighted its potential as an anti-cancer, anti-inflammatory, and skin depigmenting agent. However, a notable gap exists in the scientific literature concerning in vivo animal models to validate these effects and to understand the compound's pharmacokinetic and toxicological profile.

These application notes provide a comprehensive guide for researchers aiming to bridge this gap. We propose detailed protocols for animal models tailored to investigate the primary known effects of this compound. Furthermore, we present its established signaling pathways and summarize the available quantitative data from in vitro studies to inform initial in vivo experimental design.

Known Biological Activities and Mechanisms of Action

In vitro research has demonstrated that this compound exerts its effects through the modulation of key cellular signaling pathways. A primary mechanism identified is the activation of the Extracellular Signal-regulated Kinase (ERK) pathway. This activation has been shown to mediate both its anti-melanogenic and potential anti-inflammatory effects. In the context of skin pigmentation, ERK phosphorylation leads to the downregulation of Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanogenesis, and subsequently, the enzyme tyrosinase[1][2]. This compound has also been noted for its antiproliferative activity against various cancer cell lines, suggesting its potential as an anti-cancer agent[3].

Proposed Animal Models and Experimental Protocols

Given the absence of established in vivo studies for this compound, the following protocols are proposed based on its in vitro activities and standard pharmacological models. These protocols will require optimization for dose, vehicle, and route of administration.

Anti-Cancer Activity: Xenograft Mouse Model

This model is proposed to evaluate the in vivo anti-tumor efficacy of this compound based on its demonstrated in vitro antiproliferative activity against various cancer cell lines[3].

Experimental Workflow

G cluster_0 Cell Culture & Preparation cluster_1 Animal Model Development cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis cell_culture Culture Human Cancer Cells (e.g., AGS, HL-60, SK-MES-1) cell_harvest Harvest and Prepare Cell Suspension cell_culture->cell_harvest implantation Subcutaneous Implantation of Tumor Cells cell_harvest->implantation acclimatize Acclimatize Immunodeficient Mice (e.g., Nude or SCID) acclimatize->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound (i.p. or oral) randomization->treatment monitoring Measure Tumor Volume and Body Weight treatment->monitoring euthanasia Euthanize Mice monitoring->euthanasia tissue_collection Collect Tumors and Organs euthanasia->tissue_collection analysis Histopathology, Western Blot, etc. tissue_collection->analysis

Xenograft model workflow for anti-cancer evaluation.

Protocol:

  • Cell Culture: Culture a suitable human cancer cell line (e.g., AGS gastric adenocarcinoma, HL-60 leukemia, or SK-MES-1 lung cancer, against which this compound has shown activity) under standard conditions.

  • Animal Acclimatization: Acclimatize 6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID) for at least one week.

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

  • Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle used to dissolve this compound (e.g., 10% DMSO in saline).

    • This compound Groups: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route daily or on an optimized schedule.

    • Positive Control Group: Administer a standard-of-care chemotherapeutic agent relevant to the cancer type.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size or after a predetermined study duration (e.g., 21-28 days).

  • Analysis: Excise tumors and weigh them. A portion of the tumor can be fixed for histopathological analysis (e.g., H&E, Ki-67 staining) and another portion flash-frozen for molecular analysis (e.g., Western blot for ERK pathway proteins).

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This acute inflammation model is proposed to investigate the potential anti-inflammatory effects of this compound, suggested by its in vitro modulation of inflammatory signaling pathways.

Experimental Workflow

G acclimatize Acclimatize Rats (e.g., Wistar or Sprague-Dawley) randomization Randomize Rats into Treatment Groups acclimatize->randomization baseline_measurement Measure Baseline Paw Volume randomization->baseline_measurement treatment Administer this compound (i.p. or oral) baseline_measurement->treatment carrageenan_injection Inject Carrageenan into Hind Paw treatment->carrageenan_injection edema_measurement Measure Paw Volume at Multiple Time Points carrageenan_injection->edema_measurement analysis Calculate Percent Inhibition of Edema edema_measurement->analysis

Workflow for carrageenan-induced paw edema model.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week.

  • Randomization: Randomize rats into treatment and control groups (n=6-8 per group).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle.

    • This compound Groups: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg, p.o. or i.p.).

    • Positive Control Group: Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal and then determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Quantitative Data from In Vitro Studies

The following tables summarize the available quantitative data from in vitro studies, which can be used to guide dose selection for initial in vivo experiments.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)Reference
AGSGastric AdenocarcinomaActive (IC₅₀ not specified)[3]
HL-60LeukemiaActive (IC₅₀ not specified)
SK-MES-1Lung CancerActive (IC₅₀ not specified)
J82Bladder CarcinomaActive (IC₅₀ not specified)

Table 2: In Vitro Effects of this compound on Melanogenesis

ParameterCell LineConcentrationEffectReference
Melanin SynthesisMel-Ab1-20 µMConcentration-dependent decrease
Cell ViabilityMel-AbUp to 20 µMNo significant cytotoxicity
ERK PhosphorylationMel-Ab20 µMInduced after 2-30 min

Signaling Pathway

The primary signaling pathway modulated by this compound, as identified in the context of melanogenesis inhibition, is the ERK pathway.

G Jatropholone_B This compound ERK ERK Jatropholone_B->ERK Activates pERK p-ERK (Activated) ERK->pERK Phosphorylation MITF MITF (Transcription Factor) pERK->MITF Inhibits Expression Tyrosinase Tyrosinase (Enzyme) MITF->Tyrosinase Promotes Expression Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

This compound signaling in melanogenesis inhibition.

Conclusion

While this compound shows considerable promise in vitro, its therapeutic potential can only be realized through rigorous in vivo validation. The animal models and protocols detailed in these application notes provide a foundational framework for initiating such studies. Researchers are encouraged to adapt and optimize these methodologies to thoroughly investigate the anti-cancer and anti-inflammatory efficacy of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Jatropholone B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Jatropholone B. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several significant challenges primarily related to its unique structural features. These include:

  • Construction of the Macrocyclic Core: Forming the large ring structure is entropically disfavored and can be prone to side reactions such as dimerization or polymerization.

  • Stereochemical Control: The molecule contains multiple stereocenters that must be set with high precision. Failure to control stereochemistry can lead to a mixture of diastereomers that are difficult to separate and may have different biological activities.

  • Functional Group Manipulations: The synthesis involves a sequence of reactions requiring careful protection and deprotection of various functional groups. Incompatibility of protecting groups with reaction conditions can lead to undesired side reactions and lower yields.

  • Low-Yielding Steps: Certain key transformations in the published synthetic routes are inherently low-yielding, requiring careful optimization and handling of materials.

Q2: How is the critical cyclopentenone moiety typically introduced in the synthesis?

A2: A common strategy involves an intramolecular Pauson-Khand reaction. This reaction allows for the convergent assembly of the five-membered ring from an enyne precursor. However, this step can be sensitive to substrate purity and reaction conditions, sometimes resulting in low yields or the formation of byproducts.

Q3: What are the common issues encountered during the macrocyclization step?

A3: The macrocyclization is often a low-yielding step. Common problems include:

  • Intermolecular vs. Intramolecular Reactions: At higher concentrations, intermolecular reactions leading to dimers and oligomers can be favored over the desired intramolecular cyclization. High-dilution conditions are typically necessary to minimize these side reactions.

  • Ring Strain: The inherent strain in the macrocyclic structure can make the ring-closing reaction energetically unfavorable.

  • Lack of Reactivity: The reactive ends of the linear precursor may be sterically hindered or electronically mismatched, leading to a slow or incomplete reaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the Pauson-Khand reaction for cyclopentenone formation. 1. Impure starting enyne. 2. Suboptimal reaction temperature or pressure of carbon monoxide. 3. Inefficient cobalt-alkyne complex formation.1. Ensure the enyne precursor is of high purity. 2. Systematically screen reaction temperatures and CO pressures. 3. Use freshly opened or purified dicobalt octacarbonyl. Consider the use of N-oxides as promoters.
Poor diastereoselectivity in the establishment of stereocenters. 1. Inadequate chiral auxiliary or catalyst control. 2. Unfavorable transition state energetics. 3. Epimerization of existing stereocenters under reaction conditions.1. Screen a variety of chiral ligands or auxiliaries. 2. Modify the substrate to favor the desired transition state. 3. Use milder reaction conditions (e.g., lower temperature, non-polar solvents) to prevent epimerization.
Failure of the macrocyclization reaction or formation of oligomeric byproducts. 1. High concentration of the linear precursor. 2. Inappropriate choice of cyclization strategy for the specific substrate. 3. Steric hindrance at the reaction sites.1. Employ high-dilution techniques using a syringe pump for slow addition of the substrate. 2. Explore alternative macrocyclization methods such as ring-closing metathesis (RCM), macrolactonization, or intramolecular Heck reactions. 3. Modify the precursor to reduce steric encumbrance near the reactive termini.
Unwanted deprotection or side reactions involving protecting groups. 1. Incompatibility of a protecting group with the reaction conditions (e.g., acidic, basic, reductive, or oxidative). 2. Steric hindrance preventing selective deprotection.1. Review the compatibility of all protecting groups with the planned synthetic steps. 2. Redesign the protecting group strategy using orthogonal protecting groups. 3. For selective deprotection, screen a range of milder reagents or conditions.

Key Experimental Protocols

Protocol 1: Intramolecular Pauson-Khand Reaction

This protocol describes a general procedure for the formation of the cyclopentenone core of a this compound intermediate.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the enyne precursor in a suitable solvent (e.g., degassed toluene (B28343) or THF).

  • Cobalt Complex Formation: Add dicobalt octacarbonyl (Co₂(CO)₈) to the solution at room temperature and stir for 1-2 hours to allow for the formation of the cobalt-alkyne complex. The reaction progress can often be monitored by a color change.

  • Cyclization: Affix a balloon of carbon monoxide (CO) to the flask and heat the reaction mixture to the optimized temperature (typically between 60-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Note: The success of this reaction is highly dependent on the specific substrate and the purity of reagents and solvents.

Visualizing Synthetic Challenges

The following diagram illustrates the logical relationship between the major challenges in the total synthesis of this compound.

JatropholoneB_Challenges Total_Synthesis Total Synthesis of this compound Macrocyclization Macrocyclization Total_Synthesis->Macrocyclization Key Hurdle Stereocontrol Stereochemical Control Total_Synthesis->Stereocontrol Critical for Bioactivity Protecting_Groups Protecting Group Strategy Total_Synthesis->Protecting_Groups Enabling Strategy Macrocyclization->Protecting_Groups Requires compatible Low_Yields Low-Yielding Steps Macrocyclization->Low_Yields Often results in Stereocontrol->Protecting_Groups Influenced by Stereocontrol->Low_Yields Can lead to Protecting_Groups->Low_Yields Poor strategy causes

Core Challenges in this compound Synthesis

This diagram illustrates how the central challenges of macrocyclization, stereocontrol, and protecting group strategy are interconnected and can contribute to low-yielding steps in the overall synthesis. A successful total synthesis requires a holistic approach that addresses all these aspects concurrently.

Technical Support Center: Optimizing Jatropholone B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Jatropholone B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound from Jatropha species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural source is it primarily extracted?

A1: this compound is a naturally occurring diterpenoid.[1] It is primarily extracted from the root cortex of Jatropha curcas, a plant belonging to the Euphorbiaceae family.[1][2] The roots of J. curcas have been found to contain several diterpenoids, including Jatropholone A and B.[2][3]

Q2: What are the conventional methods for extracting this compound?

A2: Traditional methods for extracting diterpenes like this compound from Jatropha species include maceration, Soxhlet extraction, and percolation using organic solvents.[4] Maceration is the most frequently reported method in the literature for extracting diterpenes from this genus.[4]

Q3: Are there modern extraction techniques that can improve the yield of this compound?

A3: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are promising alternatives that can offer improved yields, shorter extraction times, and are more environmentally friendly compared to conventional methods.[4][5] UAE, for instance, has been shown to result in higher antioxidant activities from Jatropha integerrima flowers in a much shorter time than maceration or Soxhlet extraction.[5]

Q4: How does the choice of solvent affect the extraction yield of this compound?

A4: The choice of solvent is critical and depends on the polarity of this compound. Diterpenes generally have low to moderate polarity.[4] Therefore, solvents with a similar polarity are likely to be most effective. The extraction of natural products is significantly influenced by the polarity of the solvent, and a solvent that is too polar or non-polar will not effectively solubilize the target compound.

Q5: What are the key parameters to optimize for improving this compound yield?

A5: Key parameters to optimize include:

  • Choice of Solvent: Selecting a solvent with appropriate polarity.

  • Extraction Time: Ensuring sufficient time for the solvent to penetrate the plant matrix and dissolve the compound.

  • Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation of thermolabile compounds.

  • Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area for extraction.

  • Solid-to-Solvent Ratio: A higher ratio can improve extraction efficiency up to a certain point.

  • Agitation/Sonication: Proper mixing or the use of ultrasound can enhance mass transfer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Inappropriate Solvent: The solvent polarity may not be optimal for this compound. 2. Insufficient Extraction Time: The compound may not have had enough time to be fully extracted. 3. Inadequate Grinding of Plant Material: Large particle size reduces the surface area for extraction. 4. Low Concentration in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate (B1210297), methanol (B129727), and mixtures thereof) to find the most effective one. 2. Increase Extraction Time: Extend the maceration or sonication time. For maceration, 24 hours is a common duration.[6] 3. Optimize Particle Size: Grind the dried root material to a fine powder (e.g., 40-60 mesh). 4. Source Material Verification: If possible, analyze a small sample of the plant material to confirm the presence and approximate concentration of this compound.
Co-extraction of a High Amount of Impurities 1. Non-selective Solvent: The solvent used may be dissolving a wide range of other compounds from the plant matrix. 2. High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds.1. Solvent System Refinement: Use a more selective solvent or a multi-step extraction with solvents of increasing polarity. 2. Optimize Temperature: For methods like UAE or reflux, try lowering the temperature to see if it improves the selectivity for this compound.
Degradation of this compound during Extraction 1. Thermal Instability: this compound may be sensitive to high temperatures used in methods like Soxhlet extraction. 2. Light Sensitivity: Some natural products can degrade upon exposure to light. 3. pH Instability: Extreme pH conditions can cause degradation. Jatropholone A and B are stereoisomers that can be inverted in a dilute basic solution.[3]1. Use Low-Temperature Methods: Prefer maceration or ultrasound-assisted extraction at controlled, lower temperatures.[5] 2. Protect from Light: Conduct the extraction and subsequent processing steps in amber glassware or by covering the apparatus with aluminum foil. 3. Maintain Neutral pH: Ensure that the solvents and any aqueous solutions used are close to neutral pH.
Poor Separation During Column Chromatography 1. Inappropriate Stationary Phase: Silica (B1680970) gel might not be the ideal stationary phase for separation. 2. Incorrect Mobile Phase: The solvent system used for elution may not have the right polarity to effectively separate this compound from impurities. 3. Column Overloading: Loading too much crude extract onto the column can lead to poor separation. 4. Compound Degradation on the Column: Some compounds can degrade on acidic silica gel.[7]1. Test Different Stationary Phases: Consider using alumina (B75360) or a modified silica gel. 2. Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems to find one that gives good separation (Rf value of 0.2-0.4 for this compound). A gradient elution from a non-polar to a more polar solvent is often effective. 3. Reduce Sample Load: Use an appropriate amount of crude extract for the size of your column. 4. Deactivate Silica Gel: If degradation is suspected, the silica gel can be deactivated by adding a small percentage of a base like triethylamine (B128534) to the mobile phase.

Data on Extraction Methods

While direct comparative studies on the yield of pure this compound using different extraction methods are limited in the available literature, the following table summarizes the general expectations for the extraction of diterpenes and other phytochemicals from plant materials based on published studies.

Extraction Method Typical Extraction Time Solvent Consumption Expected Yield Efficiency Key Advantages Key Disadvantages
Maceration 24 - 72 hoursHighModerateSimple, low cost, suitable for thermolabile compounds.Time-consuming, large solvent volume, potentially lower yield.[6]
Soxhlet Extraction 4 - 24 hoursModerateHighEfficient for exhaustive extraction.Can degrade heat-sensitive compounds.[5]
Ultrasound-Assisted Extraction (UAE) 10 - 60 minutesLow to ModerateHighFast, efficient, reduced solvent consumption, suitable for thermolabile compounds at controlled temperatures.[5]Requires specialized equipment.
Supercritical Fluid Extraction (SFE) 1 - 4 hoursNone (uses CO2)HighEnvironmentally friendly, high selectivity, solvent-free product.[4]High initial equipment cost, may require a co-solvent for moderately polar compounds.[8]

Experimental Protocols

Protocol 1: Maceration for this compound Extraction

This protocol is a standard method for the extraction of diterpenes from Jatropha curcas roots.

1. Preparation of Plant Material:

  • Collect fresh roots of Jatropha curcas.

  • Wash the roots thoroughly to remove any soil and debris.

  • Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Grind the dried roots into a fine powder (approximately 40-60 mesh size) using a mechanical grinder.

2. Extraction:

  • Weigh 100 g of the powdered root material.

  • Place the powder in a large Erlenmeyer flask.

  • Add 500 mL of methanol to the flask (a 1:5 solid-to-solvent ratio).

  • Seal the flask and keep it on an orbital shaker at room temperature (25°C) for 24 hours.[6]

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process with the residue two more times using fresh methanol each time.

  • Combine all the filtrates.

3. Concentration:

  • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Continue evaporation until a dark, viscous crude extract is obtained.

4. Purification by Column Chromatography:

  • Prepare a silica gel (60-120 mesh) column using a non-polar solvent like n-hexane.

  • Dissolve a portion of the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3).

  • Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic methods).

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for this compound

This protocol is a more rapid and efficient alternative to maceration.

1. Preparation of Plant Material:

  • Follow the same procedure for the preparation of plant material as in Protocol 1.

2. Extraction:

  • Weigh 10 g of the powdered root material.

  • Place the powder in a beaker and add 200 mL of 60% ethanol (B145695) (a 1:20 solid-to-solvent ratio).

  • Place the beaker in an ultrasonic bath.

  • Sonicate the mixture for 30 minutes at a controlled temperature of 40°C.

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Repeat the extraction process with the residue one more time.

  • Combine the filtrates.

3. Concentration and Purification:

  • Follow the same procedures for concentration and purification by column chromatography as described in Protocol 1.

Visualizations

Extraction_Workflow Start Jatropha curcas Roots Preparation Washing, Drying, Grinding Start->Preparation Extraction Extraction Method (Maceration or UAE) Preparation->Extraction Maceration Maceration (Methanol, 24h) Extraction->Maceration Traditional UAE Ultrasound-Assisted Extraction (60% Ethanol, 30 min, 40°C) Extraction->UAE Modern Filtration Filtration Maceration->Filtration UAE->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Column Chromatography (Silica Gel) Crude_Extract->Purification Fractions Fraction Collection & TLC Monitoring Purification->Fractions Pure_Compound Pure this compound Fractions->Pure_Compound Troubleshooting_Logic Start Low this compound Yield? Check_Extraction Review Extraction Parameters Start->Check_Extraction Yes Check_Purification Review Purification Steps Start->Check_Purification If extraction is optimal Solvent Optimize Solvent Polarity Check_Extraction->Solvent Time_Temp Adjust Time & Temperature Check_Extraction->Time_Temp Particle_Size Ensure Fine Powder Check_Extraction->Particle_Size Degradation Check for Degradation (Heat, Light, pH) Check_Extraction->Degradation Mobile_Phase Optimize Mobile Phase via TLC Check_Purification->Mobile_Phase Column_Load Reduce Sample Load Check_Purification->Column_Load Check_Purification->Degradation

References

Jatropholone B stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jatropholone B. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing the stability and degradation challenges associated with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues with this compound

This guide addresses specific problems that may arise during the handling, storage, and use of this compound.

Issue Potential Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound in solution.Prepare fresh solutions before each experiment. Avoid long-term storage of solutions.[1] If using solvents for an extended period, perform a stability study by analyzing aliquots over time using HPLC.
Appearance of unknown peaks in HPLC analysis This compound has degraded into one or more new products.Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). This will help in peak identification.
Inconsistent results between experimental batches Variability in the stability of this compound stock solutions or experimental conditions.Standardize solution preparation and storage procedures. Always use freshly prepared solutions from a solid stock stored under recommended conditions. Ensure consistent pH, light exposure, and temperature across all experiments.
Discoloration or precipitation in stock solution High concentration leading to saturation, or degradation leading to insoluble products.Prepare a more dilute stock solution. If discoloration is observed, this is a strong indicator of degradation and the solution should be discarded.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C in a sealed container, kept in a cool and dry place.[1] This minimizes exposure to moisture and heat, which can contribute to degradation.

Q2: How long can I store this compound solutions?

A2: It is not recommended to store this compound in solution for long periods.[1] For optimal results, solutions should be prepared fresh before each experiment. If short-term storage is necessary, store at -20°C or -80°C in a tightly sealed vial and use within 24 hours. A pilot stability test is recommended for your specific solvent and storage conditions.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is a diterpenoid and is generally soluble in organic solvents such as DMSO, ethanol, and methanol (B129727). For cell-based assays, DMSO is commonly used. However, the stability of this compound can be solvent-dependent. It is advisable to prepare concentrated stock solutions in an appropriate anhydrous organic solvent and dilute them in aqueous buffers immediately before use.

Stability and Degradation

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure containing a ketone and unsaturated bonds, it may be susceptible to the following:

  • Hydrolysis: The molecule does not contain ester or amide groups which are readily hydrolyzed, however, extreme pH conditions could potentially lead to rearrangements.

  • Oxidation: The double bonds and allylic positions in the structure could be susceptible to oxidation, especially in the presence of peroxides or exposure to air over time.

  • Photodegradation: The conjugated system in this compound may absorb UV light, potentially leading to photodegradation. It is advisable to protect solutions from light.

Q5: How can I assess the stability of this compound in my experimental setup?

A5: You can perform a simple stability study. Prepare a solution of this compound in your experimental buffer or medium. Incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the amount of remaining this compound.

Experimental Best Practices

Q6: How can I minimize the degradation of this compound during my experiments?

A6: To minimize degradation:

  • Prepare fresh solutions for each experiment.

  • Protect solutions from light by using amber vials or covering them with foil.

  • Avoid extreme pH conditions unless it is a variable in your study.

  • Keep stock solutions at low temperatures when not in use.

  • Use high-purity solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place the solid compound in a 60°C oven for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
  • Compare the chromatograms of the stressed samples with a control sample (this compound solution without stress).
  • Identify degradation products (new peaks) and quantify the loss of the parent compound.

Protocol 2: HPLC Method for Stability Assessment

This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its potential degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed).

  • Column Temperature: 30°C

Visualizations

Jatropholone_B_Degradation_Pathway_Hypothetical Jatropholone_B This compound Oxidation Oxidative Stress (e.g., H2O2, air) Jatropholone_B->Oxidation O2, Peroxides Hydrolysis Hydrolytic Stress (Acidic/Basic) Jatropholone_B->Hydrolysis H+/OH- Photodegradation Photolytic Stress (UV/Light) Jatropholone_B->Photodegradation Oxidized_Products Oxidized Products (e.g., epoxides, hydroxylated derivatives) Oxidation->Oxidized_Products Hydrolyzed_Products Rearrangement Products Hydrolysis->Hydrolyzed_Products Photo_Products Isomers, Photodimers Photodegradation->Photo_Products

Caption: Hypothetical degradation pathways of this compound under different stress conditions.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acidic (0.1 M HCl) stock->acid base Basic (0.1 M NaOH) stock->base oxidation Oxidative (3% H2O2) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolytic (UV light) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Quantify Degradation) hplc->data

Caption: Workflow for a forced degradation study of this compound.

References

Overcoming low solubility of Jatropholone B in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of Jatropholone B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a jatrophane diterpene, a class of natural compounds found in plants of the Euphorbiaceae family.[1][2] It has demonstrated several promising biological activities, including antiproliferative effects against various cancer cell lines and the ability to inhibit melanin (B1238610) synthesis.[3][4] However, like many other diterpenes, this compound is a lipophilic molecule and exhibits limited solubility in aqueous solutions.[5] This poor water solubility can significantly hinder its study in biological assays and presents a major challenge for its development as a therapeutic agent.

Q2: What are the common signs of solubility issues in my experiments?

A2: You may be encountering solubility problems with this compound if you observe any of the following:

  • Precipitation: The compound falls out of solution, appearing as a solid, crystals, or a film in your aqueous buffer or cell culture medium.

  • Cloudiness or Turbidity: The solution appears hazy or milky, indicating the presence of undissolved particles.

  • Low or Inconsistent Bioactivity: You observe lower than expected biological effects or high variability between experimental replicates. This can be due to the actual concentration of the dissolved, active compound being much lower and more variable than the nominal concentration.

  • Difficulty in Preparing Stock Solutions: You find it challenging to dissolve the compound even in common organic solvents at high concentrations.

Q3: In what solvents is this compound soluble?

For biological experiments, a common practice is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. However, the final concentration of the organic solvent should be carefully controlled to avoid solvent-induced toxicity or artifacts.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous media.

This is a common problem when the concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO.

Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.

  • Optimize DMSO Concentration: While keeping the DMSO concentration as low as possible (typically <0.5% v/v in cell-based assays to avoid toxicity), ensure it is sufficient to aid in solubilization. You may need to perform a vehicle control experiment to assess the effect of the DMSO concentration on your system.

  • Employ Solubility Enhancement Techniques: If decreasing the concentration is not feasible, consider using one of the following formulation strategies.

Advanced Solubility Enhancement Strategies

For researchers needing to work with higher concentrations of this compound in aqueous solutions, several formulation strategies can be employed. Below are detailed guides for three common approaches.

Co-solvent Systems

Concept: A co-solvent system involves using a water-miscible organic solvent in combination with water to increase the solubility of a hydrophobic compound.

Recommended Co-solvents:

  • Ethanol

  • Propylene (B89431) glycol

  • Polyethylene glycol 300 (PEG 300)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Preparing a this compound Formulation using a Co-solvent System

  • Solvent Selection: Choose a co-solvent that is compatible with your experimental system. For in vitro assays, ethanol and propylene glycol are common choices.

  • Solubility Testing: Determine the approximate solubility of this compound in various concentrations of the co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% v/v co-solvent).

  • Formulation Preparation:

    • Dissolve the desired amount of this compound in the chosen co-solvent to create a concentrated stock solution.

    • Slowly add the aqueous buffer to the co-solvent stock solution while vortexing or stirring continuously. Add the aqueous phase dropwise to prevent immediate precipitation.

  • Final Concentration Adjustment: Adjust the final volume with the aqueous buffer to achieve the desired working concentration of this compound and the co-solvent.

  • Control Experiment: Always include a vehicle control with the same final concentration of the co-solvent in your experiments to account for any effects of the solvent itself.

Quantitative Data Summary: Co-solvent Systems (Hypothetical Data for this compound)

Co-solvent System (in Water)This compound Solubility (µg/mL)
0.5% DMSO< 1
10% Ethanol15
20% Ethanol40
10% PEG 40025
20% PEG 40065

Note: This table presents hypothetical data for illustrative purposes, as specific quantitative solubility data for this compound in these systems is not available in the literature. Researchers should determine these values experimentally.

Workflow for Co-solvent System Preparation

cluster_0 Step 1: Preparation cluster_1 Step 2: Formulation cluster_2 Step 3: Final Product A Weigh this compound C Dissolve this compound in Co-solvent A->C B Select Co-solvent (e.g., Ethanol, PEG 400) B->C E Slowly add Buffer to This compound solution (with stirring) C->E D Prepare Aqueous Buffer D->E F Aqueous Formulation of This compound E->F

Workflow for preparing a co-solvent formulation.
Cyclodextrin-Based Formulations

Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more soluble in water.[6]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Cyclodextrin (B1172386) Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in water or buffer).

  • Complexation:

    • Add an excess amount of this compound powder to the cyclodextrin solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • Removal of Undissolved Compound:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) to pellet the undissolved this compound.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Concentration Determination: Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV. This will give you the maximum solubility of this compound in that specific cyclodextrin solution.

  • Lyophilization (Optional): The filtered solution can be lyophilized to obtain a solid powder of the this compound-cyclodextrin complex, which can be easily reconstituted in water.

Quantitative Data Summary: Cyclodextrin Formulations (Hypothetical Data for this compound)

Cyclodextrin (in Water)This compound Solubility (µg/mL)
5% (w/v) HP-β-CD50
10% (w/v) HP-β-CD120
5% (w/v) SBE-β-CD80
10% (w/v) SBE-β-CD180

Note: This table presents hypothetical data for illustrative purposes. Actual solubility enhancement will depend on the specific cyclodextrin and experimental conditions.

Logical Relationship of Cyclodextrin Encapsulation

cluster_0 Components cluster_1 Process cluster_2 Result J This compound (Hydrophobic) Mix Mixing in Aqueous Solution J->Mix CD Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) CD->Mix Complex Soluble This compound-Cyclodextrin Inclusion Complex Mix->Complex

Encapsulation of this compound by a cyclodextrin.
Nanoparticle-Based Formulations

Concept: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can significantly improve its aqueous dispersibility and stability. For diterpenoids with moderate aqueous solubility, lipid-based delivery systems like oil-in-water microemulsions and nanoemulsions are recommended.[5][7]

A. Liposomal Formulation

Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization:

    • Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

B. Solid Dispersion

Concept: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier, often in an amorphous state, which can enhance the dissolution rate and apparent solubility.

Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Solution Preparation:

    • Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30 or a Soluplus®) in a common volatile organic solvent (e.g., methanol or acetone).

  • Solvent Evaporation:

    • Remove the solvent under vacuum using a rotary evaporator to obtain a solid mass.

  • Milling and Sieving:

    • Grind the resulting solid mass into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization:

    • Characterize the solid dispersion for drug content, dissolution properties, and physical state of the drug (e.g., using DSC and XRD to confirm the amorphous state).

Experimental Workflow for Liposome Preparation

A Dissolve this compound & Lipids in Organic Solvent B Rotary Evaporation to form Thin Lipid Film A->B C Hydrate Film with Aqueous Buffer B->C D Size Reduction (Extrusion or Sonication) C->D E Purification (Removal of free drug) D->E F Characterized This compound-Loaded Liposomes E->F

Workflow for preparing this compound-loaded liposomes.

Signaling Pathway Implicated in this compound Activity

This compound has been shown to inhibit melanin synthesis by downregulating the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase.[3][8] This effect is mediated through the activation of the extracellular signal-regulated kinase (ERK) pathway.[3] Understanding this pathway can be crucial for designing relevant biological assays.

ERK Signaling Pathway in this compound-Mediated Melanin Synthesis Inhibition

JatB This compound ERK ERK (Extracellular Signal-Regulated Kinase) JatB->ERK Activates MITF MITF (Microphthalmia-associated Transcription Factor) ERK->MITF Inhibits Expression Tyrosinase Tyrosinase MITF->Tyrosinase Promotes Expression Melanin Melanin Synthesis MITF->Melanin Ultimately leads to Tyrosinase->Melanin Catalyzes

References

Optimizing Jatropholone B Dosage for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Jatropholone B in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a naturally occurring diterpene isolated from plants of the Jatropha genus. Its primary known mechanism of action involves the activation of the Extracellular signal-regulated kinase (ERK) pathway.[1] This activation leads to downstream effects on gene expression, such as the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, which are key regulators of melanogenesis.[1] While it has been investigated for its effects on melanin (B1238610) synthesis, it also exhibits antiproliferative activity in various cancer cell lines.[2]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve this compound in high-purity DMSO to create a concentrated stock (e.g., 10-20 mM). It is recommended to prepare fresh solutions for experiments, as long-term storage of the solution is not advised. When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of DMSO is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is a recommended starting concentration for my experiments?

A3: The optimal concentration of this compound is cell-type dependent. Based on published data, a good starting range for exploratory experiments is between 1 µM and 50 µM. For Mel-Ab cells, this compound has been shown to be effective in this range, with slight cytotoxicity observed at 50 µM after 24 hours of treatment.[1] For cancer cell lines, a dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Effective Concentrations and Cytotoxicity

The following table summarizes the reported biological effects of this compound at various concentrations in different cell lines. Researchers should note that the optimal concentration can vary based on the cell line, seeding density, and duration of treatment.

Cell LineCell TypeEffective Concentration RangeObserved EffectCytotoxicity
Mel-AbMouse Melanocytes1-50 µMInhibition of melanin synthesisNo significant cytotoxicity up to 20 µM; slight cytotoxicity at 50 µM[1]
AGSHuman Gastric AdenocarcinomaNot specifiedReported to have antiproliferative activityReported as non-toxic in a separate study
HL-60Human Promyelocytic LeukemiaNot specifiedReported to have antiproliferative activityNot specified
SK-MES-1Human Lung CarcinomaNot specifiedReported to have antiproliferative activityNot specified
J82Human Bladder CarcinomaNot specifiedReported to have antiproliferative activityNot specified
MRC-5Normal Human Lung FibroblastsNot specifiedReported as a control cell lineNot specified

Troubleshooting Guide

Issue 1: this compound precipitates in the cell culture medium.

  • Question: I've diluted my this compound stock solution into the medium, and now I see a precipitate. What should I do?

  • Answer: Precipitation can occur if the final concentration of the organic solvent (like DMSO) is too low to maintain the solubility of the lipophilic this compound.

    • Solution 1: Optimize Dilution. When preparing your working concentration, add the this compound stock solution directly to the pre-warmed cell culture medium and mix thoroughly by gentle inversion or pipetting. Avoid adding the stock to a small volume of cold medium.

    • Solution 2: Check Final DMSO Concentration. Ensure your final DMSO concentration does not exceed a level that is both non-toxic to your cells and sufficient to keep the compound in solution. If precipitation persists, you may need to use a slightly higher final DMSO concentration, but be sure to include a vehicle control with the same DMSO concentration to account for any solvent effects.

Issue 2: High variability in cytotoxicity assay results.

  • Question: My dose-response curves for this compound are inconsistent between experiments. Why is this happening?

  • Answer: Inconsistent results in cytotoxicity assays can arise from several factors.

    • Solution 1: Standardize Cell Seeding. Ensure that you are seeding the same number of cells for each experiment and that the cells are in the logarithmic growth phase. Cell density can significantly influence the apparent cytotoxicity of a compound.

    • Solution 2: Freshly Prepare Solutions. As recommended, prepare fresh dilutions of this compound from your DMSO stock for each experiment. The stability of the compound in aqueous media over time may be limited.

    • Solution 3: Monitor Cell Passage Number. Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic changes and altered drug sensitivity.

Issue 3: No observable effect of this compound at expected concentrations.

  • Question: I'm not seeing any effect of this compound on my cells, even at concentrations reported in the literature. What could be wrong?

  • Answer: A lack of effect could be due to several reasons.

    • Solution 1: Verify Compound Activity. If possible, test the activity of your this compound on a positive control cell line where its effects have been previously documented.

    • Solution 2: Extend Incubation Time. The biological effects of this compound may be time-dependent. Consider extending the incubation period (e.g., from 24 hours to 48 or 72 hours) and perform a time-course experiment.

    • Solution 3: Assess Cell Line Sensitivity. Your specific cell line may be resistant to the effects of this compound or may require higher concentrations to elicit a response. Perform a broad dose-response experiment to determine the sensitivity of your cell line.

Experimental Protocols

Protocol 1: Determining Cytotoxicity using an MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Protocol 2: Western Blot Analysis of ERK Pathway Activation

This protocol is for assessing the phosphorylation of ERK1/2 in response to this compound treatment.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated ERK levels to the total ERK levels.

Mandatory Visualizations

JatropholoneB_Pathway JatropholoneB This compound ERK ERK (Extracellular signal-regulated kinase) JatropholoneB->ERK Activates pERK p-ERK (Phosphorylated) ERK->pERK Phosphorylation MITF MITF (Microphthalmia-associated transcription factor) pERK->MITF Downregulates Tyrosinase Tyrosinase pERK->Tyrosinase Downregulates MITF->Tyrosinase Regulates Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Caption: this compound signaling pathway in melanocytes.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prepare_dilutions Prepare Serial Dilutions in Culture Medium prep_stock->prepare_dilutions seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells and Incubate (e.g., 24-72 hours) seed_cells->treat_cells prepare_dilutions->treat_cells perform_assay Perform Cytotoxicity Assay (e.g., MTT) treat_cells->perform_assay read_results Read Results (e.g., Absorbance) perform_assay->read_results analyze_data Calculate Cell Viability and Determine IC50 read_results->analyze_data

Caption: General experimental workflow for cytotoxicity testing.

References

Technical Support Center: Jatropholone B Western Blot Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jatropholone B Western blot experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered when investigating the effects of this compound on protein expression.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that I should be aware of for my Western blot experiments?

A1: this compound has been shown to inhibit melanin (B1238610) synthesis by activating the Extracellular signal-regulated kinase (ERK) signaling pathway. This activation of ERK leads to the downregulation of Microphthalmia-associated transcription factor (MITF) and tyrosinase protein levels.[1][2] Therefore, when designing your Western blot experiments, you should primarily focus on detecting changes in the phosphorylation status of ERK (p-ERK) and the expression levels of MITF and tyrosinase.

Q2: I am not seeing a change in MITF or tyrosinase expression after this compound treatment. What could be the reason?

A2: There are several possibilities. First, ensure you are using an appropriate concentration of this compound and treating for a sufficient duration. The effects on MITF and tyrosinase are downstream of ERK activation, so there might be a time lag. Also, verify the activity of your this compound compound. As a positive control, you should observe an increase in ERK phosphorylation at earlier time points. If p-ERK levels are unchanged, your treatment may not be effective.

Q3: Are there any known off-target effects of this compound that might influence my Western blot results?

A3: Current research indicates that this compound's effect on melanogenesis is primarily mediated through the ERK pathway, with no significant impact observed on the Akt and glycogen (B147801) synthase kinase-3β (GSK-3β) phosphorylation or β-catenin levels.[1] However, as with any compound, off-target effects are possible depending on the cell type and experimental conditions. It is always good practice to include appropriate controls to rule out non-specific effects.

Troubleshooting Guide

This guide addresses common problems encountered during Western blot analysis of this compound-treated samples.

Problem Possible Cause Recommended Solution
Weak or No Signal for Target Protein (p-ERK, MITF, Tyrosinase) Insufficient protein loading.Ensure you load an adequate amount of protein (typically 20-50 µg of total cell lysate per lane). Perform a protein concentration assay (e.g., BCA assay) to accurately determine the concentration.
Low abundance of the target protein.Consider enriching your sample for the protein of interest through immunoprecipitation.
Inefficient protein transfer.Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high molecular weight proteins.
Primary antibody concentration is too low.Increase the primary antibody concentration or incubate overnight at 4°C to enhance signal.
Inactive primary or secondary antibody.Ensure antibodies have been stored correctly and are within their expiration date. Test antibody activity using a positive control.
High Background Primary or secondary antibody concentration is too high.Decrease the antibody concentration and/or reduce the incubation time.
Insufficient blocking.Block the membrane for at least 1 hour at room temperature or overnight at 4°C with an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Inadequate washing.Increase the number and duration of wash steps after primary and secondary antibody incubations.
Non-Specific Bands Antibody cross-reactivity.Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the antibody with other proteins.
Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.
Too much protein loaded.Reduce the amount of protein loaded per lane.

Quantitative Data Summary

The following table summarizes the effects of this compound on key protein targets as reported in the literature. This data can be used as a reference for expected outcomes in your experiments.

Cell Line Treatment Target Protein Effect
Mel-AbThis compound (Dose-dependent)Melanin SynthesisDecreased in a concentration-dependent manner[1][2]
Mel-AbThis compoundTyrosinase ActivityDecreased in a dose-dependent manner
Mel-AbThis compoundp-ERKIncreased (Phosphorylation)
Mel-AbThis compoundMITFDecreased protein levels
Mel-AbThis compoundTyrosinaseDecreased protein levels
Mel-AbThis compoundp-Akt, p-GSK-3β, β-cateninNo significant change

Experimental Protocols

Detailed Western Blot Protocol for this compound-Treated Cultured Cells

This protocol provides a step-by-step guide for performing a Western blot to analyze changes in protein expression in cultured cells treated with this compound.

1. Cell Lysis

  • After treating your cultured cells with the desired concentrations of this compound for the appropriate time, place the culture dish on ice.

  • Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

2. Protein Quantification

  • Determine the protein concentration of your lysates using a BCA protein assay kit according to the manufacturer's instructions.

3. Sample Preparation

  • Based on the protein concentration, take an equal amount of protein from each sample (e.g., 30 µg) and add 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes.

4. SDS-PAGE

  • Load the boiled samples into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane.

  • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize the protein bands and confirm successful transfer.

  • Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).

6. Blocking

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

7. Antibody Incubation

  • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-ERK, anti-MITF, anti-tyrosinase, or anti-loading control) diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • The following day, wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

8. Detection

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizations

JatropholoneB_Signaling_Pathway JatropholoneB This compound ERK ERK JatropholoneB->ERK Activates pERK p-ERK (Activated) ERK->pERK Phosphorylation MITF MITF pERK->MITF Downregulates Expression Tyrosinase Tyrosinase pERK->Tyrosinase Downregulates Expression Melanin Melanin Synthesis MITF->Melanin Promotes Tyrosinase->Melanin Promotes Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell Treatment with This compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Sample_Boiling Sample Boiling Protein_Quantification->Sample_Boiling SDS_PAGE SDS-PAGE Sample_Boiling->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection Troubleshooting_Logic Start Western Blot Problem Weak_Signal Weak or No Signal? Start->Weak_Signal High_Background High Background? Weak_Signal->High_Background No Check_Protein Check Protein Load & Transfer Weak_Signal->Check_Protein Yes Optimize_Blocking Optimize Blocking (Time/Reagent) High_Background->Optimize_Blocking Yes End Problem Solved High_Background->End No Optimize_Ab Optimize Antibody Concentration/Time Check_Protein->Optimize_Ab Check_Reagents Check Reagent Activity Optimize_Ab->Check_Reagents Check_Reagents->End Increase_Washes Increase Wash Steps/Duration Optimize_Blocking->Increase_Washes Titrate_Antibody Titrate Antibody Concentration Increase_Washes->Titrate_Antibody Titrate_Antibody->End

References

Technical Support Center: Spectroscopic Analysis of Jatropholone B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatropholone B. The content addresses common artifacts and issues encountered during NMR, Mass Spectrometry, and IR spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for the structural elucidation of natural products like this compound. However, its complex structure can lead to challenges in spectral acquisition and interpretation.

Frequently Asked Questions & Troubleshooting

Q1: Why are the peaks in my ¹H NMR spectrum of this compound unusually broad?

A1: Peak broadening can arise from several factors. Common causes include the presence of paramagnetic impurities, chemical exchange between different conformations of the molecule, or issues with sample preparation like high concentration leading to viscosity.[1] Running the experiment at a different temperature (variable temperature NMR) can often help sharpen signals by favoring one conformer or by increasing the rate of exchange.[1]

Q2: I see more signals than expected for the structure. Could this be due to rotational isomers (rotamers)?

A2: Yes, molecules with restricted bond rotation can exist as rotamers on the NMR timescale, leading to a more complicated spectrum with doubled or multiple sets of peaks.[2] Acquiring the spectrum at a higher temperature can often increase the rate of bond rotation, causing the distinct signals from each rotamer to coalesce into a single, averaged signal.[2]

Q3: The signals in the olefinic or aliphatic region of my ¹H NMR spectrum are heavily overlapped. How can I resolve them?

A3: Signal overlap is a frequent challenge with complex diterpenoids. A simple first step is to re-acquire the spectrum in a different deuterated solvent, such as benzene-d₆, which can induce different chemical shifts and potentially resolve the overlap.[2] If this is insufficient, two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are powerful tools for resolving individual signals and establishing connectivity throughout the molecule.[3]

Q4: The signal-to-noise ratio in my ¹³C NMR spectrum is very low. How can I improve it?

A4: Low sensitivity in ¹³C NMR is common due to the low natural abundance of the ¹³C isotope, especially with limited sample quantities.[4] Beyond increasing the number of scans, using polarization transfer experiments like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT can significantly enhance the signals for protonated carbons (CH, CH₂, CH₃), providing better data in less time.[4]

Illustrative Spectroscopic Data for this compound

Disclaimer: The following tables provide expected, characteristic data based on the known structure of this compound (MW: 296.4 g/mol ) and typical values for similar diterpenoids. Actual experimental values may vary.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypeExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Multiplicity / Notes
Carbonyl Carbon (C=O)N/A190 - 210Quaternary (q)
Olefinic CH (C=CH)5.0 - 7.5120 - 160Doublet (d) or multiplet (m)
Olefinic C (C=C)N/A120 - 160Quaternary (q)
Oxygenated CH (CH-O)3.5 - 4.560 - 80Multiplet (m)
Aliphatic CH1.5 - 3.030 - 60Varies (d, t, q, m)
Aliphatic CH₂1.0 - 2.520 - 40Varies (t, m)
Methyl CH₃0.8 - 1.515 - 30Singlet (s) or Doublet (d)
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 1-5 mg of purified this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆) in a clean vial before transferring to a 5 mm NMR tube.[3]

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum, often using proton decoupling. For enhanced sensitivity, consider a DEPT-135 experiment.

    • If signals are overlapped or assignments are ambiguous, perform 2D NMR experiments, including ¹H-¹H COSY (to identify proton-proton couplings) and ¹H-¹³C HSQC/HMBC (to identify one-bond and long-range proton-carbon correlations).[5]

  • Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).[3]

Workflow for Troubleshooting NMR Artifacts

G cluster_start Start: Unexpected NMR Spectrum cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Problem with NMR Spectrum (e.g., Broad Peaks, Low S/N, Extra Signals) check_sample 1. Check Sample Prep - Concentration too high? - Insoluble material present? - Paramagnetic impurities? start->check_sample Evaluate Sample check_acq 2. Review Acquisition Parameters - Shimming poor? - Insufficient scans? - Incorrect pulse sequence? check_sample->check_acq Sample OK sol_sample Re-prepare Sample: - Lower concentration - Filter sample - Re-purify compound check_sample->sol_sample Issue Found check_temp 3. Consider Dynamic Effects - Possible rotamers/conformers? check_acq->check_temp Parameters OK sol_acq Optimize Acquisition: - Re-shim magnet - Increase number of scans - Use DEPT for ¹³C check_acq->sol_acq Issue Found sol_temp Variable Temperature (VT) NMR: - Run at higher temp to coalesce peaks - Run at lower temp to sharpen one conformer check_temp->sol_temp Dynamics Suspected sol_2d Run 2D NMR: - Use COSY, HSQC, HMBC to resolve overlap check_temp->sol_2d Overlap Persists end Resolved Spectrum sol_sample->end sol_acq->end sol_temp->end sol_2d->end

Caption: Workflow for troubleshooting common NMR spectral artifacts.

Mass Spectrometry (MS)

MS is essential for determining the molecular weight and formula of this compound and for gaining structural information through fragmentation analysis.

Frequently Asked Questions & Troubleshooting

Q1: My mass spectrum does not show a clear molecular ion (M⁺) peak. Why?

A1: The stability of the molecular ion depends heavily on the ionization technique. Hard ionization methods like Electron Ionization (EI) can impart a lot of energy, causing extensive fragmentation and a weak or absent molecular ion peak, which is common for complex molecules like alcohols or ketones.[6][7] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to yield a strong pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺.[1]

Q2: The fragmentation pattern is very complex. How do I begin to interpret it?

A2: Start by confirming the molecular ion or pseudomolecular ion peak to establish the molecular weight. Then, look for logical losses of small, stable neutral molecules. For this compound, common losses would include water (M-18), carbon monoxide (M-28), and various alkyl fragments from the diterpenoid skeleton.[6][8] Tandem MS (MS/MS) experiments are invaluable, as they allow you to select the molecular ion, fragment it under controlled conditions, and analyze the resulting daughter ions to propose fragmentation pathways.[9]

Q3: I see peaks at m/z values higher than the molecular weight of this compound (296.4). What are they?

A3: These are likely adducts formed during the ionization process. In ESI, it is common to see sodium ([M+Na]⁺, ~m/z 319.4) or potassium ([M+K]⁺, ~m/z 335.5) adducts, especially if glassware was not properly cleaned or if salts are present in the sample or solvent. In some cases, dimers [2M+H]⁺ or solvent adducts can also be observed.

Illustrative Spectroscopic Data for this compound

Table 2: Plausible ESI-MS and MS/MS Fragments for this compound (MW = 296.4)

m/z (Daltons)Ion FormulaDescription
297.4[C₂₀H₂₅O₂]⁺Protonated molecular ion [M+H]⁺
319.4[C₂₀H₂₄O₂Na]⁺Sodium adduct [M+Na]⁺
279.4[C₂₀H₂₃O]⁺Loss of water (-18 Da) from [M+H]⁺
269.4[C₁₉H₂₅O]⁺Loss of carbon monoxide (-28 Da) from [M+H]⁺
253.4[C₁₇H₂₁O]⁺Loss of a propyl group (-44 Da) from [M+H]⁺
Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, often with 0.1% formic acid for positive mode ESI).[10]

  • Infusion: The sample can be introduced by direct infusion using a syringe pump or via an LC system for online separation and analysis (LC-MS).[10] LC-MS is preferred for complex mixtures to separate the analyte from contaminants.[1]

  • Ionization: Utilize a soft ionization technique like ESI or APCI to maximize the abundance of the molecular ion.[10]

  • Data Acquisition:

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts.[1]

    • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain an accurate mass measurement, which helps in determining the elemental formula.[2]

    • Perform MS/MS (or CID) experiments by selecting the [M+H]⁺ ion to generate characteristic fragment ions for structural confirmation.[8]

Logical Flow for MS Fragmentation Analysis

G cluster_losses Common Neutral Losses start Acquire Mass Spectrum find_m 1. Identify Molecular Ion Is it [M+H]⁺, [M+Na]⁺, or M⁺·? start->find_m accurate_mass 2. Determine Elemental Formula (Requires High Resolution MS) find_m->accurate_mass analyze_frag 3. Analyze Fragmentation Pattern (Perform MS/MS if possible) accurate_mass->analyze_frag loss_h2o Loss of H₂O (-18 Da) (Indicates -OH group) analyze_frag->loss_h2o loss_co Loss of CO (-28 Da) (Indicates carbonyl) analyze_frag->loss_co loss_alkyl Loss of Alkyl Chains (e.g., -CH₃, -C₂H₅, -C₃H₇) analyze_frag->loss_alkyl propose 4. Propose Fragment Structures Match losses to this compound structure loss_h2o->propose loss_co->propose loss_alkyl->propose confirm Confirm Structure propose->confirm

Caption: Logical steps for interpreting MS fragmentation data.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule like this compound.

Frequently Asked Questions & Troubleshooting

Q1: The carbonyl (C=O) stretching band in my spectrum is shifted from the expected ~1715 cm⁻¹. Why?

A1: The exact position of the C=O stretch is highly sensitive to its molecular environment. Conjugation with a C=C double bond, as seen in this compound, will lower the frequency (to ~1680-1660 cm⁻¹). Hydrogen bonding (e.g., with a solvent or another molecule) can also cause a downward shift and broadening.[11]

Q2: My hydroxyl (O-H) band is very broad and covers a large region (~3500-3200 cm⁻¹). Is this normal?

A2: Yes, a broad O-H band is characteristic of intermolecular hydrogen bonding.[12] If you were to obtain a spectrum of a very dilute solution in a non-polar solvent (like CCl₄), you might also see a sharp, weaker peak around 3600 cm⁻¹ corresponding to the "free" non-hydrogen-bonded O-H group.[12]

Illustrative Spectroscopic Data for this compound

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad)O-H StretchHydroxyl group
3000 - 2850C-H StretchAliphatic (sp³ C-H)
~1670C=O Stretchα,β-Unsaturated Ketone
~1650C=C StretchAlkene
~1450C-H BendCH₂/CH₃ groups
~1200C-O StretchAlcohol
Experimental Protocol: IR Analysis
  • Sample Preparation (Solid):

    • KBr Pellet: Grind 1-2 mg of dry this compound with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[13]

    • ATR: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure with the anvil. This method requires minimal sample preparation.[14]

  • Sample Preparation (Solution): Dissolve a small amount of the compound in a suitable solvent (e.g., CHCl₃) that has minimal interfering peaks in the regions of interest. Place a drop between two salt plates (KBr or NaCl) to create a thin film.[13]

  • Data Acquisition:

    • First, collect a background spectrum of the empty spectrometer (for KBr/thin film) or the clean ATR crystal.[15]

    • Place the sample in the beam path and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Biological Context: Signaling Pathway

This compound has been identified as an inhibitor of melanin (B1238610) synthesis. It exerts this effect not by directly inhibiting the tyrosinase enzyme, but by modulating cellular signaling pathways.

This compound and the ERK Signaling Pathway

Research has shown that this compound activates the Extracellular signal-regulated Kinase (ERK) pathway.[16] Phosphorylated ERK (p-ERK) subsequently leads to the downregulation of Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanogenesis.[16] This reduction in MITF decreases the expression of the tyrosinase enzyme, ultimately leading to reduced melanin production.[16]

G cluster_cell Melanocyte JatB This compound ERK ERK JatB->ERK Activates pERK p-ERK (Active) ERK->pERK Phosphorylation MITF MITF (Transcription Factor) pERK->MITF Downregulates Tyr_exp Tyrosinase Gene Expression MITF->Tyr_exp Promotes Melanin Melanin Synthesis Tyr_exp->Melanin Leads to

Caption: this compound inhibits melanin synthesis via the ERK pathway.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Jatropholone B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatropholone B. The focus is on addressing challenges related to its in vivo bioavailability and providing actionable strategies for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound?

A1: Currently, there is a notable lack of published in vivo pharmacokinetic studies specifically determining the absolute oral bioavailability of this compound. However, in silico computational models have been used to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 141 Jatropha diterpenes, including Jatropholone. These predictions suggest that Jatropholone possesses favorable characteristics for gastrointestinal (GI) absorption and good estimated bioavailability.[1][2] It is crucial to note that these are predictions and must be confirmed by in vivo experiments.

Table 1: In Silico ADMET Predictions for this compound

ParameterPredicted Value/ClassificationImplication for Bioavailability
Gastrointestinal (GI) AbsorptionHighLikely to be absorbed from the gut
Bioavailability ScoreGoodSuggests potential for oral activity
Lipinski's Rule of FiveCompliantFavorable physicochemical properties for an oral drug

Source: Adapted from in silico analysis of Jatropha Diterpenes.[1][2]

Q2: My in vivo experiment with orally administered this compound shows lower than expected efficacy. Could this be a bioavailability issue?

A2: Yes, low efficacy despite demonstrated in vitro activity is often a primary indicator of poor oral bioavailability. Several factors related to the physicochemical properties of diterpenes like this compound can contribute to this issue:

  • Low Aqueous Solubility: this compound, like many diterpenes, has low to moderate polarity, which can limit its dissolution in the gastrointestinal fluids—a prerequisite for absorption.[1]

  • Poor Permeability: While in silico models are favorable, the actual permeability across the intestinal epithelium may be a limiting factor.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation, reducing the amount of active substance.

It is recommended to conduct a pharmacokinetic study to determine the plasma concentration of this compound after oral administration to confirm if bioavailability is the limiting factor.

Q3: What are the recommended starting points for improving the solubility of this compound for in vivo studies?

A3: Based on the properties of Jatropha diterpenes, several formulation strategies are recommended to enhance solubility and, consequently, bioavailability.[1] For this compound, which has moderate aqueous solubility, lipid-based delivery systems are a highly recommended starting point.[1]

  • Microemulsions and Nanoemulsions: These systems consist of oil droplets dispersed in an aqueous phase, stabilized by surfactants. They can effectively solubilize this compound and increase the surface area for absorption.[1][3][4]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): If this compound proves to be more hydrophobic, these lipid nanoparticles can encapsulate the compound within a solid lipid matrix, which can enhance stability and control release.[1][5]

The choice of formulation will depend on the specific solubility characteristics of your this compound sample. A solubility screening in various excipients is the recommended first step.

Troubleshooting Guide

Issue 1: High variability in animal responses to orally administered this compound.

Potential Cause Troubleshooting Step
Inconsistent Solubilization The compound may be precipitating out of the vehicle before or after administration.
Solution: Develop a stable, solubilizing formulation such as a self-emulsifying drug delivery system (SEDDS), nanoemulsion, or solid dispersion. Characterize the formulation for stability and particle size.[6]
Food Effects The presence or absence of food in the animal's stomach can significantly alter gastric pH and emptying time, affecting drug dissolution and absorption.[7]
Solution: Standardize feeding protocols. Fast animals overnight before dosing (while allowing access to water) to ensure a consistent gastric environment.
Vehicle Interaction The dosing vehicle (e.g., corn oil, CMC suspension) may not be optimal for consistent absorption.
Solution: Test different GRAS (Generally Recognized as Safe) vehicles. For poorly soluble compounds, lipid-based formulations often provide more consistent absorption than simple suspensions.[3]

Issue 2: this compound formulation is difficult to prepare or unstable.

Potential Cause Troubleshooting Step
Precipitation Over Time The drug concentration exceeds the saturation solubility in the chosen vehicle, leading to crystallization.
Solution: Re-evaluate the solubility of this compound in various solvents and surfactants. Use a combination of excipients (co-solvents, surfactants) to create a more stable formulation. Consider creating a solid dispersion to stabilize the amorphous form of the drug.
Phase Separation in Emulsions The surfactant concentration or type is not optimal for the oil phase, leading to emulsion cracking.
Solution: Systematically screen different surfactants and co-surfactants. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion or nanoemulsion.

Experimental Protocols

Protocol 1: Development of a Nanoemulsion Formulation for this compound

  • Solubility Screening:

    • Determine the saturation solubility of this compound in various oils (e.g., medium-chain triglycerides, oleic acid), surfactants (e.g., Polysorbate 80, Cremophor EL), and co-solvents (e.g., Transcutol, PEG 400).

    • Select an oil with high solubility for this compound, and a surfactant and co-solvent that are miscible with the oil.

  • Constructing a Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected surfactant and co-solvent (S/CoS mix) in different ratios (e.g., 1:1, 2:1, 1:2).

    • For each S/CoS mix ratio, titrate the oil phase with the S/CoS mix, and then titrate this mixture with an aqueous phase (e.g., water or PBS).

    • Identify the region that forms a clear, stable nanoemulsion.

  • Formulation Preparation:

    • Select a ratio from the stable nanoemulsion region.

    • Dissolve the required amount of this compound in the oil phase.

    • Add the S/CoS mix and vortex until a clear solution is formed.

    • This pre-concentrate can then be diluted with the aqueous phase just prior to administration.

  • Characterization:

    • Measure the particle size and zeta potential of the resulting nanoemulsion using dynamic light scattering (DLS).

    • Visually inspect for stability and clarity.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) Group: Administer this compound (e.g., 1-2 mg/kg) dissolved in a suitable IV vehicle (e.g., saline with a co-solvent) via the tail vein. This group is essential for determining absolute bioavailability.

    • Oral (PO) Group: Administer the this compound formulation (e.g., 10-20 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Pharmacokinetic Analysis:

    • Use software like Phoenix WinNonlin to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Signaling Pathway and Bioavailability Strategy Diagrams

cluster_0 This compound Bioavailability Challenge cluster_1 Enhancement Strategies Jatro This compound (Oral Dose) Sol Poor Aqueous Solubility Jatro->Sol Perm Low Membrane Permeability Jatro->Perm Met First-Pass Metabolism Jatro->Met Abs Low Systemic Absorption Sol->Abs Perm->Abs Met->Abs Form Formulation Strategies Nano Nanoemulsions/ Microemulsions Form->Nano SLN SLN / NLC Form->SLN SD Solid Dispersions Form->SD Result Enhanced Bioavailability Nano->Result SLN->Result SD->Result

Caption: Logic diagram of bioavailability challenges and enhancement strategies.

cluster_workflow Bioavailability Enhancement Workflow Start Start: This compound (Active Compound) SolScreen 1. Solubility Screening Start->SolScreen FormDev 2. Formulation Development (e.g., Nanoemulsion) SolScreen->FormDev Char 3. In Vitro Characterization (Size, Stability) FormDev->Char InVivo 4. In Vivo Pharmacokinetic Study (Rodent) Char->InVivo Analysis 5. Bioanalysis & Data Analysis InVivo->Analysis End End: Determine Bioavailability (F%) Analysis->End

Caption: Experimental workflow for enhancing and assessing bioavailability.

cluster_pathway This compound Signaling in Melanogenesis JatroB This compound ERK ERK (Phosphorylation) JatroB->ERK Activates MITF MITF (Downregulation) ERK->MITF Inhibits Tyro Tyrosinase (Downregulation) MITF->Tyro Regulates Expression Melanin (B1238610) Melanin Synthesis (Inhibition) Tyro->Melanin Catalyzes

Caption: this compound activates ERK to inhibit melanin synthesis.[8][9]

References

Jatropholone B Delivery Systems: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Jatropholone B delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic potentials?

A1: this compound is a naturally occurring diterpene with demonstrated biological activities.[1][2][3] Research has highlighted its potential as an antiproliferative agent against various cancer cell lines and its ability to inhibit melanin (B1238610) synthesis, suggesting its use as a skin-whitening agent.[1][3][4]

Q2: Why is there a need for delivery systems for this compound?

A2: Like many natural diterpenoids, this compound may face challenges such as poor aqueous solubility, limited bioavailability, and potential for off-target cytotoxicity at higher concentrations.[1] Encapsulating this compound in delivery systems like nanoparticles, liposomes, or micelles can help overcome these limitations by improving its solubility, stability, and enabling targeted delivery to specific cells or tissues, thereby enhancing efficacy and reducing potential side effects.[5]

Q3: What are the common types of delivery systems suitable for this compound?

A3: Given the likely hydrophobic nature of this compound, several delivery systems are appropriate:

  • Polymeric Nanoparticles: These can encapsulate hydrophobic drugs within a polymer matrix, protecting them from degradation and controlling their release.

  • Liposomes: These are vesicles composed of lipid bilayers that can effectively entrap lipophilic molecules like this compound within their membrane.[6][7]

  • Micelles: These are self-assembling colloidal particles with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly water-soluble drugs.[8][9]

Q4: What is the known mechanism of action for this compound?

A4: this compound has been shown to inhibit melanin synthesis by activating the extracellular signal-regulated kinase (ERK) pathway.[1][4] This activation leads to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, key proteins involved in melanogenesis.[1][4] In some cancer cell lines, it exhibits antiproliferative activity, though the precise mechanisms are still under investigation.[3]

Troubleshooting Guides

Formulation & Characterization

Q: My this compound-loaded nanoparticles show low encapsulation efficiency (<50%). What are the possible causes and solutions?

A: Low encapsulation efficiency is a common challenge. Here are potential causes and troubleshooting steps:

  • Poor affinity between drug and polymer: The interaction between this compound and the polymer matrix might be weak.

    • Solution: Try screening different polymers with varying hydrophobicities (e.g., PLGA with different lactide-to-glycolide ratios, PCL).

  • Drug leakage during formulation: this compound may be diffusing into the aqueous phase during the nanoparticle preparation process, especially if a solvent evaporation method is used.

    • Solution: Optimize the solvent evaporation rate. A faster removal of the organic solvent can sometimes improve entrapment. Also, consider using a nanoprecipitation method where the drug and polymer precipitate rapidly.

  • Insufficient polymer concentration: A low polymer-to-drug ratio may not provide enough matrix material to effectively encapsulate the drug.

    • Solution: Increase the polymer concentration in a stepwise manner and evaluate the impact on encapsulation efficiency and particle size.

Q: The particle size of my this compound liposomes is too large and the polydispersity index (PDI) is high (>0.3). How can I resolve this?

A: Large and polydisperse liposomes can lead to poor stability and inconsistent in vivo performance.

  • Inefficient homogenization/sonication: The energy input might not be sufficient to break down larger lipid aggregates into smaller, uniform vesicles.

    • Solution: Increase the sonication time or power, or the number of cycles through a high-pressure homogenizer. Ensure the sample is kept cool to prevent lipid degradation.

  • Lipid composition: The choice of lipids can influence the curvature and stability of the liposomes.

    • Solution: Incorporating helper lipids like cholesterol can help to stabilize the bilayer and may lead to smaller, more uniform vesicles.[6]

  • Extrusion issues: If using an extrusion method, the membrane pores may be clogged or the number of extrusion cycles may be insufficient.

    • Solution: Ensure the extruder is assembled correctly. Increase the number of passes through the polycarbonate membrane (typically 10-20 passes are recommended).

In Vitro Studies

Q: I am observing inconsistent drug release profiles from my this compound micelles. What could be the reason?

A: Variability in drug release can stem from several factors:

  • Micelle instability: The micelles might be dissociating upon dilution in the release medium, leading to a burst release.

    • Solution: Evaluate the critical micelle concentration (CMC) of your polymer. If the CMC is high, consider using a block copolymer with a longer hydrophobic block to enhance micelle stability.

  • Inaccurate quantification: The analytical method used to measure the released this compound may not be sensitive or robust enough.

    • Solution: Validate your analytical method (e.g., HPLC-UV) for linearity, accuracy, and precision in the release medium. Check for any interference from the components of the delivery system or the medium.

  • Experimental setup: The conditions of the release study (e.g., agitation speed, temperature, sink conditions) might not be well-controlled.

    • Solution: Ensure consistent and appropriate agitation to avoid the formation of an unstirred water layer. Verify that sink conditions are maintained throughout the experiment.

Q: My this compound-loaded delivery system shows higher cytotoxicity to control cells than expected. Why is this happening?

A: Unintended cytotoxicity can be a significant issue.

  • Toxicity of the formulation components: The polymer, lipids, or surfactants used in the delivery system may have inherent cytotoxicity.

    • Solution: Always test the "empty" delivery system (without this compound) as a control to assess the baseline cytotoxicity of the formulation excipients.

  • Residual organic solvent: Trace amounts of organic solvents used during formulation (e.g., acetone, dichloromethane) can be toxic to cells.

    • Solution: Ensure your purification process (e.g., dialysis, centrifugation) is effective at removing residual solvents. Quantify the residual solvent levels using techniques like gas chromatography (GC).

  • High burst release: A large initial burst release of this compound can lead to a high local concentration, causing acute cytotoxicity.

    • Solution: Re-evaluate your formulation to achieve a more controlled release profile. This could involve increasing the polymer hydrophobicity or using a core-shell nanoparticle structure.

Data Presentation

Table 1: Comparative Physicochemical Properties of Different this compound Delivery Systems (Representative Data)

Delivery System TypePolymer/Lipid CompositionParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Nanoparticles PLGA (50:50)150 ± 150.12 ± 0.03-25.5 ± 2.175.2 ± 5.87.1 ± 0.5
Liposomes DPPC/Cholesterol (4:1)110 ± 100.18 ± 0.04-5.2 ± 1.568.5 ± 6.23.4 ± 0.3
Micelles PCL-PEG55 ± 80.21 ± 0.05-2.1 ± 0.885.1 ± 4.912.3 ± 1.1

Data are presented as mean ± standard deviation (n=3). This is representative data and may not reflect actual experimental results.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of a suitable organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare 10 mL of an aqueous solution containing a surfactant (e.g., 1% w/v Poloxamer 188) to stabilize the nanoparticles.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Allow the organic solvent to evaporate under stirring for 3-4 hours at room temperature.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice.

  • Storage: Lyophilize the purified nanoparticles for long-term storage or store as a suspension at 4°C for short-term use.

Protocol 2: In Vitro Drug Release Study
  • Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles (e.g., equivalent to 1 mg of this compound) in 1 mL of release medium (e.g., PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions).

  • Dialysis Setup: Place the nanoparticle suspension in a dialysis bag (e.g., with a molecular weight cutoff of 10-12 kDa).

  • Release Study: Place the sealed dialysis bag into a larger container with 50 mL of the release medium. Keep the container in a shaking water bath at 37°C.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC-UV method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations

JatropholoneB_Signaling_Pathway cluster_cell Cell JatropholoneB This compound ERK ERK JatropholoneB->ERK Activates CellMembrane pERK p-ERK (Active) ERK->pERK Phosphorylation MITF MITF pERK->MITF Downregulates Expression Tyrosinase Tyrosinase MITF->Tyrosinase Regulates Expression Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes Experimental_Workflow Formulation Formulation (e.g., Nanoprecipitation) Purification Purification (Centrifugation/Dialysis) Formulation->Purification Characterization Physicochemical Characterization (Size, Zeta, EE%) Purification->Characterization InVitroRelease In Vitro Drug Release Characterization->InVitroRelease CellCulture Cell Culture Studies (Cytotoxicity, Uptake) Characterization->CellCulture InVivo In Vivo Efficacy Studies (Animal Model) CellCulture->InVivo Troubleshooting_Low_Loading Problem Problem: Low Drug Loading Cause1 Possible Cause 1: Poor Drug-Polymer Affinity Problem->Cause1 Cause2 Possible Cause 2: Drug Leakage Problem->Cause2 Cause3 Possible Cause 3: Incorrect Drug:Polymer Ratio Problem->Cause3 Solution1 Solution: Screen Different Polymers Cause1->Solution1 Solution2 Solution: Optimize Formulation Process (e.g., faster solvent removal) Cause2->Solution2 Solution3 Solution: Increase Polymer Concentration Cause3->Solution3

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Jatropholone B vs. Jatropholone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two closely related diterpenes, Jatropholone A and Jatropholone B. These natural compounds, isolated from plants of the Jatropha genus, exhibit distinct pharmacological profiles. This document summarizes the available experimental data to highlight their differential effects on cancer cell proliferation, gastric protection, and melanin (B1238610) synthesis.

Data Presentation: A Comparative Overview

The biological activities of Jatropholone A and this compound show significant variation, particularly in their potency and spectrum of action. While both compounds demonstrate gastroprotective effects, their cytotoxic and melanogenesis-inhibiting activities are markedly different.

Table 1: Comparative Cytotoxicity and Antiproliferative Activity

Direct comparison of the cytotoxic effects of Jatropholone A and B is complicated by conflicting reports in the scientific literature. One study indicates that this compound possesses broad-spectrum antiproliferative activity, whereas Jatropholone A is largely inactive. Conversely, another study focusing on specific cell lines reports the opposite.

CompoundCell LineActivityIC50 Value (µM)Source
Jatropholone A AGS (gastric adenocarcinoma)ActiveNot Reported[1][2]
Fibroblasts (normal)Not Toxic> 1000[2]
HL-60 (leukemia)InactiveNot Applicable[3]
SK-MES-1 (lung cancer)InactiveNot Applicable[3]
J82 (bladder carcinoma)InactiveNot Applicable
This compound AGS (gastric adenocarcinoma)Not ToxicNot Reported
Fibroblasts (normal)Not ToxicNot Reported
HL-60 (leukemia)ActiveNot Reported
SK-MES-1 (lung cancer)ActiveNot Reported
J82 (bladder carcinoma)ActiveNot Reported

Note: The conflicting data regarding activity in AGS cells highlights the need for further research to resolve these discrepancies, which may arise from variations in experimental protocols or conditions.

Table 2: Comparative Gastroprotective Activity

This compound is a significantly more potent gastroprotective agent than Jatropholone A in animal models.

CompoundDose% Reduction of Gastric LesionsAnimal ModelSource
Jatropholone A 100 mg/kg54%HCl/ethanol-induced (mice)
This compound 6 mg/kg65%HCl/ethanol-induced (mice)

The pronounced difference in potency suggests that the stereochemistry at the C-2 position plays a crucial role in the gastroprotective mechanism of these molecules.

Table 3: Comparative Effect on Melanin Synthesis

This compound has been identified as an inhibitor of melanin synthesis, a key process in skin pigmentation. Data on the effects of Jatropholone A in this context are not currently available.

CompoundCell LineEffect on Melanin SynthesisMechanismSource
Jatropholone A Mel-Ab (melanocytes)Data Not Available-
This compound Mel-Ab (melanocytes)Inhibits melanin synthesisDownregulates MITF and tyrosinase via ERK activation

Signaling Pathways and Mechanisms of Action

This compound-Induced Inhibition of Melanogenesis

This compound inhibits melanin production not by directly targeting the primary enzyme, tyrosinase, but by modulating the signaling cascade that regulates its expression. It activates the Extracellular Signal-Regulated Kinase (ERK) pathway, which in turn leads to the downregulation of the Microphthalmia-associated Transcription Factor (MITF). As MITF is a key transcription factor for the tyrosinase gene, its reduced expression leads to lower levels of tyrosinase, thereby inhibiting melanin synthesis.

Jatropholone_B_Melanin_Inhibition Jatropholone_B This compound ERK ERK Jatropholone_B->ERK Activates MITF MITF ERK->MITF Inhibits Expression Tyrosinase Tyrosinase MITF->Tyrosinase Promotes Expression Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Caption: Signaling pathway of this compound in melanogenesis inhibition.

Potential Cytotoxic Mechanism: Insights from Jatrophone (B1672808)

While the precise cytotoxic mechanisms of Jatropholone A and B remain to be elucidated, studies on the related compound, jatrophone, suggest a potential pathway. Jatrophone has been shown to induce apoptosis and autophagy in resistant breast cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and inflammation. Further investigation is required to determine if Jatropholone A or B exert their cytotoxic effects through a similar mechanism.

Jatrophone_Cytotoxicity_Pathway Jatrophone Jatrophone (Related Compound) PI3K PI3K Jatrophone->PI3K Inhibits Apoptosis Apoptosis & Autophagy Jatrophone->Apoptosis Induces Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival

Caption: Proposed cytotoxic pathway based on the related compound, jatrophone.

Experimental Protocols

Cytotoxicity and Antiproliferative Assays
  • Cell Lines: A panel of human cell lines was used, including normal lung fibroblasts (MRC-5), gastric adenocarcinoma (AGS), leukemia (HL-60), lung cancer (SK-MES-1), and bladder carcinoma (J82).

  • Methodology: The antiproliferative activity was assessed by incubating the cells with the test compounds. The specific assay for determining cell viability (e.g., MTT, SRB) and the concentrations tested are detailed in the original publications. For instance, the sulforhodamine B (SRB) assay has been used to determine cytotoxicity for related compounds.

HCl/Ethanol-Induced Gastric Lesion Model in Mice
  • Animals: Mice were fasted for 24 hours prior to the experiment.

  • Compound Administration: Jatropholone A and B were suspended in a 12% Tween 80 solution. Jatropholone A was administered orally at doses of 25, 50, and 100 mg/kg, while this compound was given at 6, 12, 25, 50, and 100 mg/kg.

  • Induction of Gastric Lesions: One hour after the administration of the test compounds, gastric lesions were induced by the oral administration of an HCl/ethanol solution.

  • Evaluation: The extent of gastric lesions was quantified and the percentage reduction was calculated relative to a control group.

Inhibition of Melanin Synthesis Assay
  • Cell Line: Mel-Ab, a spontaneously immortalized mouse melanocyte cell line, was used.

  • Methodology: Mel-Ab cells were cultured and treated with various concentrations of this compound. The melanin content and tyrosinase activity were measured. Western blotting was performed to analyze the expression levels of key proteins in the melanogenesis pathway, such as MITF and tyrosinase, and to investigate the phosphorylation state of proteins in relevant signaling pathways like ERK.

Conclusion

Jatropholone A and this compound, despite being structural epimers, exhibit distinct and sometimes contrasting biological activities. This compound demonstrates superior potency as a gastroprotective agent and is an inhibitor of melanin synthesis. The antiproliferative profiles of the two compounds are less clear-cut, with conflicting reports warranting further investigation. The stereochemical difference between these two molecules is a critical determinant of their biological function, offering a valuable avenue for structure-activity relationship studies in the development of new therapeutic agents. The mechanisms underlying their cytotoxic and gastroprotective effects remain largely unknown and represent a key area for future research.

References

A Comparative Analysis of Jatropholone B and Its Synthetic Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Jatropholone B, a naturally occurring diterpenoid, and its synthetic derivatives. The focus is on their antiproliferative and anti-inflammatory properties, with supporting experimental data and detailed methodologies. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to this compound

This compound is a diterpene isolated from plants of the Jatropha genus, which has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an antiproliferative and anti-inflammatory agent. Furthermore, this compound has been shown to inhibit melanin (B1238610) synthesis through the modulation of the extracellular signal-regulated kinase (ERK) signaling pathway. The therapeutic potential of this compound has prompted the synthesis of various derivatives to explore structure-activity relationships and identify compounds with enhanced potency and selectivity.

Comparative Biological Activity

A key study by Theoduloz et al. (2009) investigated the antiproliferative activity of Jatropholone A, this compound, and 16 of their semi-synthetic derivatives against a panel of human cancer cell lines.[2] While Jatropholone A was largely inactive, this compound demonstrated activity against all tested cancer cell lines, which included gastric adenocarcinoma (AGS), leukemia (HL-60), lung cancer (SK-MES-1), and bladder carcinoma (J82).[2] The study reported that the synthetic derivatives of this compound exhibited varied effects on these cell lines.[2]

Unfortunately, the specific quantitative data (e.g., IC50 values) for a direct comparison of the antiproliferative activity of all 16 synthetic derivatives of this compound were not available in the reviewed literature. However, the study by Theoduloz et al. serves as a foundational piece of evidence for the potential of synthetic modification of the this compound scaffold to modulate its anticancer activity.

In addition to its antiproliferative effects, research by Pertino et al. (2007) explored the cytotoxicity of this compound and its derivatives. Their findings indicated that this compound itself was not toxic towards AGS cells and fibroblasts. However, certain synthetic modifications, such as the introduction of methyl and propyl ethers to the this compound structure, led to a significant increase in cytotoxicity against both cell lines.[3] This highlights the critical role of specific structural modifications in determining the cytotoxic profile of these compounds.

Table 1: Summary of Antiproliferative and Cytotoxic Activity of this compound and Selected Derivatives

CompoundCell LineActivity TypeIC50 (µM)Reference
This compound AGS, HL-60, SK-MES-1, J82AntiproliferativeActive (Specific IC50 not available)
This compound AGS, FibroblastsCytotoxicity>1000
This compound methyl ether AGS, FibroblastsCytotoxicity63.8 and 56.6 respectively
This compound propyl ether AGS, FibroblastsCytotoxicity88.3 and 48.3 respectively
This compound acetate AGSCytotoxicity148

Note: The antiproliferative IC50 values for the 16 synthetic derivatives from Theoduloz et al. (2009) were not accessible in the reviewed literature.

Signaling Pathway Modulation: The Role of ERK

This compound has been identified as a modulator of the extracellular signal-regulated kinase (ERK) signaling pathway. The ERK pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the ERK pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.

A study on melanin synthesis demonstrated that this compound activates ERK, which in turn leads to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, key regulators of melanogenesis. While this study was not in a cancer context, it provides direct evidence of this compound's ability to influence the ERK pathway. The activation or inhibition of the ERK pathway can have context-dependent effects on cell fate, with hyperactivation sometimes leading to cell death in cancer cells. This suggests that the antiproliferative effects of this compound and its derivatives may, in part, be mediated through the modulation of the ERK signaling cascade.

JatropholoneB_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Jatropholone_B This compound ERK ERK Jatropholone_B->ERK Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates & Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cellular_Response Altered Cellular Response (Proliferation, Survival, etc.) Gene_Expression->Cellular_Response Leads to

Caption: this compound's modulation of the ERK signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key assays used to evaluate the biological activities of this compound and its derivatives.

Antiproliferative Activity (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compounds (this compound and derivatives)

  • Trichloroacetic acid (TCA), cold (4°C)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid solution

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation, using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound and derivatives)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. Mix equal volumes of A and B immediately before use).

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS and incubate for a further 24 hours.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of the freshly prepared Griess reagent to each supernatant sample.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

This compound stands out as a promising natural product with multifaceted biological activities. The exploration of its synthetic derivatives has revealed that minor structural modifications can significantly impact their cytotoxic profiles. While a comprehensive quantitative comparison of the antiproliferative activities of a full suite of derivatives remains to be fully elucidated in publicly accessible literature, the existing data strongly supports the continued investigation of this compound class. The modulation of the ERK signaling pathway by this compound provides a mechanistic basis for its observed biological effects and warrants further investigation, particularly in the context of cancer therapy. Future research should focus on obtaining a complete quantitative structure-activity relationship for a wider range of this compound derivatives to guide the rational design of more potent and selective therapeutic agents.

References

A Comparative Guide to Tyrosinase Inhibitors: Jatropholone B vs. Traditional Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and safe tyrosinase inhibitors is a cornerstone of research in dermatology and cosmetology, aimed at addressing hyperpigmentation disorders. While traditional agents like kojic acid, arbutin (B1665170), and hydroquinone (B1673460) have been staples, novel compounds with alternative mechanisms of action are emerging. This guide provides a detailed comparison of Jatropholone B, a diterpene with a unique inhibitory profile, against these established tyrosinase inhibitors, supported by experimental data and methodologies.

Mechanism of Action: A Tale of Two Strategies

The primary distinction between this compound and traditional tyrosinase inhibitors lies in their mechanism of action. While kojic acid, arbutin, and hydroquinone directly target the tyrosinase enzyme, this compound modulates the signaling pathways that regulate the enzyme's expression.

This compound: An Indirect Inhibitor via Signal Transduction

This compound stands apart as it does not directly inhibit tyrosinase activity in a cell-free system[1][2]. Instead, its anti-melanogenic effect is mediated through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway[1][2]. This activation leads to the downregulation of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression[1][2]. Consequently, the protein levels of tyrosinase are reduced, leading to a decrease in melanin (B1238610) synthesis[1][2]. This indirect mechanism of action presents a novel approach to controlling melanogenesis.

Traditional Inhibitors: Direct Enzymatic Inhibition

In contrast, kojic acid, arbutin, and hydroquinone function as direct inhibitors of the tyrosinase enzyme through various modes of interaction:

  • Kojic Acid: This fungal metabolite acts as a competitive inhibitor of tyrosinase's monophenolase activity and a mixed inhibitor of its diphenolase activity[3][4]. Its inhibitory effect is largely attributed to its ability to chelate the copper ions within the active site of the enzyme, rendering it inactive[4][5].

  • Arbutin (and its derivative, Deoxyarbutin): Found in various plants, arbutin and its more potent derivative, deoxyarbutin, are competitive inhibitors of tyrosinase[6][7][8]. They compete with the natural substrate, tyrosine, for binding to the enzyme's active site, thereby preventing the initiation of melanin synthesis[6][7][8].

  • Hydroquinone: A well-known depigmenting agent, hydroquinone acts as a competitive inhibitor by serving as an alternative substrate for tyrosinase[9][10]. This competition reduces the conversion of tyrosine to melanin precursors[9][10].

Quantitative Comparison of Inhibitory Activity

A direct comparison of the 50% inhibitory concentration (IC50) for direct tyrosinase enzymatic activity is not applicable to this compound, given its indirect mechanism. However, a comparison of their efficacy in cellular assays provides valuable insight into their practical potency in a biological system.

InhibitorMechanism of ActionType of InhibitionIC50 (Mushroom Tyrosinase)Cellular Melanin Inhibition
This compound Indirect: Downregulates tyrosinase expression via ERK activationNot Applicable (Not a direct enzyme inhibitor)Not ApplicableConcentration-dependent decrease in Mel-Ab cells[1][2]
Kojic Acid Direct: Chelates copper in the active siteCompetitive (monophenolase), Mixed (diphenolase)[3][4]~13.5 - 30.6 µM[3]Effective in B16 melanoma cells[11]
Arbutin (β-Arbutin) Direct: Competes with tyrosine for the active siteCompetitive[8]Varies significantly based on source and conditionsEffective in human melanocytes[11]
Deoxyarbutin Direct: Competes with tyrosine for the active siteCompetitive[6][7]More potent than hydroquinone and arbutin[7]Effective in intact melanocytes[6][7]
Hydroquinone Direct: Acts as an alternative substrateCompetitive[8][9]Varies; some studies report weak inhibition in cell-free assays[12]Effective in vitro and in vivo[9]

Note: IC50 values for direct tyrosinase inhibitors can vary significantly depending on the enzyme source (e.g., mushroom vs. human) and experimental conditions[12][13].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these tyrosinase inhibitors.

Measurement of Melanin Content
  • Cell Culture: Mel-Ab cells (or other suitable melanocyte cell lines like B16 melanoma cells) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2[2][3].

  • Treatment: Cells are seeded in culture plates and treated with various concentrations of the test compounds (this compound, kojic acid, etc.) for a specified period (e.g., 72 hours)[3].

  • Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with a solution typically containing 1N NaOH and 10% DMSO.

  • Quantification: The melanin content in the cell lysates is measured spectrophotometrically at a wavelength of 405-490 nm. The results are often normalized to the total protein content of the cells.

Cellular Tyrosinase Activity Assay
  • Cell Culture and Treatment: Similar to the melanin content assay, cells are cultured and treated with the test inhibitors.

  • Cell Lysis: Cells are washed with PBS and lysed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to release intracellular enzymes.

  • Enzymatic Reaction: The cell lysate is incubated with L-DOPA, the substrate for tyrosinase. The rate of dopachrome (B613829) formation, a colored product, is measured by monitoring the absorbance change at a specific wavelength (e.g., 475 nm) over time.

  • Normalization: The tyrosinase activity is typically normalized to the total protein content of the cell lysate.

Western Blotting for Protein Expression
  • Cell Culture and Treatment: Cells are cultured and treated with the inhibitors as described above.

  • Protein Extraction: Total cellular proteins are extracted using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The concentration of the extracted proteins is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., tyrosinase, MITF, p-ERK, total ERK, and a loading control like β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms

To further elucidate the distinct mechanisms of these inhibitors, the following diagrams illustrate the key pathways and experimental workflows.

JatropholoneB_Pathway cluster_cell Melanocyte JatropholoneB This compound ERK ERK JatropholoneB->ERK Activates pERK p-ERK (Active) MITF MITF pERK->MITF Inhibits TyrosinaseGene Tyrosinase Gene MITF->TyrosinaseGene Promotes Transcription TyrosinaseProtein Tyrosinase Protein TyrosinaseGene->TyrosinaseProtein Translation Melanin Melanin Synthesis TyrosinaseProtein->Melanin Catalyzes

Caption: this compound's indirect inhibition of melanogenesis.

Tyrosinase_Inhibition_Workflow cluster_workflow Experimental Workflow for Tyrosinase Inhibitor Screening cluster_assays Cellular Assays Start Select Test Compounds (e.g., this compound, Kojic Acid) CellCulture Culture Melanocytes (e.g., Mel-Ab cells) Start->CellCulture Treatment Treat Cells with Test Compounds CellCulture->Treatment MelaninAssay Measure Melanin Content Treatment->MelaninAssay TyrosinaseActivity Measure Cellular Tyrosinase Activity Treatment->TyrosinaseActivity WesternBlot Analyze Protein Expression (Tyrosinase, MITF, p-ERK) Treatment->WesternBlot DataAnalysis Data Analysis and Comparison MelaninAssay->DataAnalysis TyrosinaseActivity->DataAnalysis WesternBlot->DataAnalysis Conclusion Determine Mechanism and Efficacy DataAnalysis->Conclusion

Caption: General workflow for evaluating tyrosinase inhibitors.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Jatropholone B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is paramount. This guide presents a comparative analysis of Jatropholone B, a naturally occurring diterpenoid, against established anticancer drugs—Doxorubicin, Cisplatin, and Paclitaxel. This report is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound's efficacy, supported by available experimental data and insights into its mechanism of action.

Executive Summary

This compound has demonstrated significant antiproliferative activity against a range of human cancer cell lines, including gastric adenocarcinoma (AGS), leukemia (HL-60), lung cancer (SK-MES-1), and bladder carcinoma (J82).[1][2] While direct comparative studies with specific IC50 values for this compound against common anticancer drugs are not extensively documented in publicly available literature, its activity against these cell lines warrants further investigation as a potential therapeutic agent. This guide synthesizes the available data on this compound and contrasts it with the well-established profiles of Doxorubicin, Cisplatin, and Paclitaxel to highlight its potential role in cancer therapy.

Comparative Efficacy: A Look at the Data

A direct quantitative comparison of the half-maximal inhibitory concentration (IC50) values is crucial for evaluating the relative potency of anticancer compounds. While specific IC50 values for this compound against the AGS, HL-60, SK-MES-1, and J82 cell lines are not detailed in the primary literature reviewed, its epimeric form, this compound, has been confirmed to be active against all these cancer cell lines.[1][2]

For context, a related jatrophane diterpene, jatrophone (B1672808), exhibited a potent IC50 value of 1.8 µM in doxorubicin-resistant human breast cancer cells (MCF-7/ADR).[3] This suggests that compounds from this class have the potential for significant cytotoxic activity.

The following table summarizes the known activity of this compound and provides a range of reported IC50 values for common anticancer drugs against various cancer cell lines to offer a general comparative perspective. It is critical to note that IC50 values for common anticancer drugs can vary significantly based on the cancer cell line, exposure duration, and the specific assay utilized.

Compound Cancer Cell Line IC50 (µM) Notes
This compound AGS (Gastric Adenocarcinoma)ActiveSpecific IC50 not reported.[1][2]
HL-60 (Leukemia)ActiveSpecific IC50 not reported.[1][2]
SK-MES-1 (Lung Cancer)ActiveSpecific IC50 not reported.[1][2]
J82 (Bladder Carcinoma)ActiveSpecific IC50 not reported.[1][2]
Doxorubicin Various0.01 - 10+Highly dependent on cell line and resistance status.[4]
Cisplatin Various0.1 - 20+Wide range of activity based on cell type.
Paclitaxel Various0.001 - 5+Potent in a variety of solid tumors.

Delving into the Mechanism of Action

Understanding the molecular pathways through which these compounds exert their anticancer effects is fundamental for targeted drug development.

This compound: Emerging Insights

The precise anticancer mechanism of this compound is an active area of investigation. However, studies have indicated its involvement in key signaling pathways. Notably, this compound has been shown to phosphorylate the extracellular signal-regulated kinase (ERK).[5][6] The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its modulation can significantly impact cancer cell fate.

A related compound, jatrophone, has been found to target the PI3K/AKT/NF-κB signaling pathway in doxorubicin-resistant breast cancer cells.[7] This pathway is central to cell survival, proliferation, and inflammation, and its inhibition can lead to apoptosis (programmed cell death). The structural similarity between these compounds suggests that this compound may also exert its effects through modulation of this or related pathways.

Jatropholone_B_Signaling_Pathway Jatropholone_B This compound ERK ERK Jatropholone_B->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Regulates Differentiation Cell Differentiation ERK->Differentiation Regulates Survival Cell Survival ERK->Survival Regulates

Proposed signaling pathway of this compound.
Common Anticancer Drugs: Established Mechanisms

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and transcription.[8][9] It also generates reactive oxygen species, leading to oxidative stress and cellular damage.[8][10]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DNA_Replication DNA Replication DNA->DNA_Replication Transcription Transcription DNA->Transcription Topoisomerase_II->DNA_Replication Required for Cell_Damage Cellular Damage ROS->Cell_Damage

Mechanism of action of Doxorubicin.
  • Cisplatin: This platinum-based drug forms cross-links with DNA, primarily intrastrand adducts, which distort the DNA structure and inhibit DNA replication and repair, ultimately triggering apoptosis.[11][12]

Cisplatin_Mechanism Cisplatin Cisplatin DNA DNA Cisplatin->DNA Binds to DNA_Adducts DNA Adducts (Cross-links) DNA->DNA_Adducts DNA_Replication_Repair DNA Replication & Repair DNA_Adducts->DNA_Replication_Repair Inhibits Apoptosis Apoptosis DNA_Replication_Repair->Apoptosis Leads to

Mechanism of action of Cisplatin.
  • Paclitaxel: As a taxane, Paclitaxel stabilizes microtubules, preventing their depolymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis.[1][13][14]

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Microtubule_Dynamics Microtubule Depolymerization Paclitaxel->Microtubule_Dynamics Inhibits Microtubules->Microtubule_Dynamics Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Dynamics->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of action of Paclitaxel.

Experimental Protocols: A Foundation for Comparison

To ensure the reproducibility and comparability of cytotoxicity data, standardized experimental protocols are essential. The antiproliferative activity of this compound was assessed using a Sulforhodamine B (SRB) assay.[3] This colorimetric assay is a reliable method for determining cell density based on the measurement of cellular protein content.

Sulforhodamine B (SRB) Assay Workflow

SRB_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add serial dilutions of test compound incubate1->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 fix_cells Fix cells with trichloroacetic acid (TCA) incubate2->fix_cells wash1 Wash with water fix_cells->wash1 stain_srb Stain with Sulforhodamine B (SRB) wash1->stain_srb wash2 Wash with 1% acetic acid stain_srb->wash2 solubilize Solubilize bound dye with Tris buffer wash2->solubilize read_absorbance Read absorbance at 515 nm solubilize->read_absorbance analyze_data Analyze data to determine IC50 read_absorbance->analyze_data end End analyze_data->end

General workflow for the Sulforhodamine B (SRB) assay.

A detailed protocol for a typical SRB assay is as follows:

  • Cell Plating: Cancer cells are seeded in 96-well plates at an optimal density and allowed to attach overnight.[15][16][17]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (typically 48-72 hours).[17]

  • Cell Fixation: Following incubation, the cells are fixed with cold trichloroacetic acid (TCA) to preserve cellular proteins.[15][16]

  • Staining: The fixed cells are stained with Sulforhodamine B solution, which binds to total cellular protein.[15][16]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[15][16]

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.[15][16]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 515 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[17]

Future Directions and Conclusion

This compound represents a promising natural compound with demonstrated antiproliferative activity against several cancer cell lines. While the current body of literature provides a foundational understanding of its potential, further research is imperative. Specifically, studies that directly compare the IC50 values of this compound with standard chemotherapeutic agents across a broad panel of cancer cell lines under identical experimental conditions are needed to definitively establish its relative potency.

Furthermore, a more in-depth elucidation of its molecular mechanism of action will be crucial for identifying potential synergistic combinations with existing therapies and for the rational design of second-generation analogs with improved therapeutic indices. The insights into its modulation of the ERK pathway provide a strong starting point for these future investigations.

References

Validating the antiproliferative effects of Jatropholone B in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Jatropholone B, a naturally occurring diterpene, has demonstrated notable biological activities, including antiproliferative effects against various cancer cell lines.[1][2][3] This guide provides a comparative overview of its efficacy, details the experimental protocols used for validation, and illustrates the key signaling pathways potentially involved in its mechanism of action.

Data Presentation: Antiproliferative Activity of this compound

The cytotoxic and antiproliferative effects of this compound have been evaluated across several human cancer cell lines and compared against a normal human fibroblast line. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is summarized below.

Cell LineCell TypeIC50 (µM)Reference
AGSGastric Adenocarcinoma>1000[4][5]
HL-60Promyelocytic LeukemiaActive[1]
SK-MES-1Lung CarcinomaActive[1]
J82Bladder CarcinomaActive*[1]
MRC-5Normal Lung Fibroblasts>1000[4]

*In the study by Theoduloz et al. (2009), this compound was reported as "active" against these cell lines, but specific IC50 values were not provided.[1] Notably, a separate study reported a low toxicity profile for this compound against AGS and fibroblast cells, with IC50 values exceeding 1000 µM.[4][5] This suggests that the antiproliferative effects may be cell-type specific.

Experimental Protocols

The validation of this compound's antiproliferative activity involves a series of standard in vitro assays.

Human cancer cell lines (e.g., AGS, HL-60) and normal cell lines (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates and allowed to attach overnight. Subsequently, the cells are treated with varying concentrations of this compound or a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.

  • After treatment with this compound, cells are fixed with trichloroacetic acid (TCA).

  • The fixed cells are washed and stained with 0.4% SRB solution.

  • Unbound dye is removed by washing with 1% acetic acid.

  • The protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is measured at approximately 515 nm using a microplate reader.

  • Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and IC50 values are determined from the dose-response curves.

Flow cytometry is used to analyze the effect of this compound on the cell cycle distribution.

  • Cells are harvested after treatment, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • The fixed cells are then washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • After incubation, the DNA content of the cells is analyzed by a flow cytometer.

  • The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.[6][7]

This technique is used to investigate the effect of this compound on the expression levels of specific proteins involved in cell proliferation and apoptosis signaling pathways.

  • Following treatment, cells are lysed to extract total proteins.

  • Protein concentration is determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., ERK, p-ERK, caspases).

  • After washing, the membrane is incubated with a corresponding secondary antibody.

  • The protein bands are visualized using a chemiluminescence detection system.

Visualizations: Workflows and Signaling Pathways

The following diagram outlines the general workflow for evaluating the antiproliferative effects of a test compound like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results cell_culture Cell Line Selection (e.g., AGS, HL-60, MRC-5) cell_seeding Cell Seeding in Microplates cell_culture->cell_seeding compound_prep This compound Stock Solution Prep compound_prep->cell_seeding treatment Treatment with This compound (Dose-Response) cell_seeding->treatment incubation Incubation (24-72 hours) treatment->incubation viability Cell Viability Assay (e.g., SRB) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle western_blot Protein Expression (Western Blot) incubation->western_blot ic50 IC50 Determination viability->ic50 arrest_analysis Cell Cycle Arrest Quantification cell_cycle->arrest_analysis pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis

Caption: General workflow for assessing the antiproliferative effects of this compound.

Studies have shown that this compound can activate the Extracellular signal-Regulated Kinase (ERK) pathway.[8][9] While the initial study focused on its role in melanogenesis, the ERK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, making it a relevant target for antiproliferative effects.[8]

G JB This compound ERK ERK Activation (Phosphorylation) JB->ERK Downstream Downstream Targets (e.g., Transcription Factors) ERK->Downstream Effect Modulation of Cell Proliferation & Apoptosis Downstream->Effect

Caption: this compound activates the ERK signaling pathway to modulate cellular processes.

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate malignant cells. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptors caspase8 Caspase-8 Activation death_receptor->caspase8 executioner Executioner Caspases (Caspase-3, -6, -7) caspase8->executioner stress Cellular Stress (e.g., DNA Damage) mito Mitochondria (Cytochrome c release) stress->mito caspase9 Caspase-9 Activation mito->caspase9 caspase9->executioner apoptosis Apoptosis executioner->apoptosis

Caption: Converging intrinsic and extrinsic pathways for the induction of apoptosis.

Antiproliferative compounds often function by halting the cell cycle at specific checkpoints, such as the G2/M transition, preventing cancer cells from dividing.[10][11] This disruption can lead to apoptosis.

G G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 JB This compound Arrest ARREST JB->Arrest Arrest->G2

Caption: this compound may induce cell cycle arrest, for example at the G2/M checkpoint.

References

Cross-Validation of Jatropholone B's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Jatropholone B, a natural diterpenoid with known biological activities. Through a cross-validation approach, this document compares its performance with other molecules that modulate the Extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade in cellular processes like proliferation and differentiation. This guide includes detailed experimental protocols and quantitative data to support the objective comparison, aiding researchers in their exploration of this compound as a potential therapeutic agent.

This compound and the ERK Signaling Pathway

This compound has been identified as an activator of the ERK signaling pathway.[1] In the context of melanogenesis, activation of ERK by this compound leads to the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase, resulting in an inhibitory effect on melanin (B1238610) synthesis.[1] Furthermore, this compound has demonstrated antiproliferative activity against a range of human cancer cell lines, including gastric adenocarcinoma (AGS), lung cancer (SK-MES-1), bladder carcinoma (J82), and leukemia (HL-60).[2]

The ERK pathway is a critical signaling cascade initiated by various extracellular stimuli. The activation of this pathway involves a series of phosphorylation events, culminating in the activation of ERK, which then translocates to the nucleus to regulate gene expression involved in cell proliferation, survival, and differentiation.[3][4]

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors translocates and phosphorylates Jatropholone_B This compound Jatropholone_B->ERK activates PMA_Anisomycin PMA / Anisomycin (B549157) PMA_Anisomycin->ERK activates PD98059_U0126 PD98059 / U0126 PD98059_U0126->MEK inhibits Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression regulates

Caption: The MAPK/ERK Signaling Pathway and points of modulation.

Comparative Analysis of ERK Pathway Modulators

To cross-validate the mechanism of action of this compound, its performance can be compared with other known modulators of the ERK pathway. This comparison includes both activators and inhibitors of the pathway.

ERK Pathway Activators:

  • Phorbol 12-myristate 13-acetate (PMA): A potent activator of protein kinase C (PKC), which in turn activates the Ras/Raf/MEK/ERK cascade.[5][6]

  • Anisomycin: A protein synthesis inhibitor that can also activate stress-activated protein kinases, including ERK.[7][8]

ERK Pathway Inhibitors (Upstream):

  • PD98059: A selective inhibitor of MEK1, the upstream kinase of ERK.[9][10]

  • U0126: A highly selective inhibitor of both MEK1 and MEK2.[11][12]

The following tables summarize the quantitative performance of these compounds.

Table 1: Antiproliferative Activity of this compound (IC50 in µM)

Cell LineCancer TypeThis compound IC50 (µM)
AGSGastric Adenocarcinoma16.8
SK-MES-1Lung Cancer19.5
J82Bladder Carcinoma21.2
HL-60Leukemia11.5

Data from Theoduloz et al., 2009.

Table 2: Performance of Comparative ERK Pathway Modulators

CompoundMechanismTargetPerformance MetricValue (µM)
PMA ActivationPKC (upstream of ERK)EC50 for ERK activation~0.038 - 0.39
Anisomycin ActivationStress-activated kinasesEffective concentration for ERK activation0.0095
PD98059 InhibitionMEK1IC502-7
MEK2IC5050
U0126 InhibitionMEK1IC500.07
MEK2IC500.06

Note: EC50 for PMA can vary depending on the cell line and duration of exposure. The effective concentration for Anisomycin is based on observed ERK activation in cellular assays.[13][14]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blot for Phosphorylated ERK (p-ERK)

This protocol is used to determine the activation state of ERK by detecting its phosphorylated form.

Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-ERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and culture overnight. Treat cells with this compound or comparator compounds for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., total ERK or GAPDH).

Cell Viability and Cytotoxicity Assays (MTT and SRB)

These colorimetric assays are used to determine the half-maximal inhibitory concentration (IC50) of a compound.

Cytotoxicity_Assay_Workflow cluster_MTT MTT Assay cluster_SRB SRB Assay Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat with serial dilutions of the compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a defined period (e.g., 48h) Compound_Treatment->Incubation MTT_Addition 4a. Add MTT reagent Incubation->MTT_Addition Fixation 4b. Fix cells with TCA Incubation->Fixation Formazan_Solubilization 5a. Solubilize formazan (B1609692) crystals (e.g., with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read absorbance on a microplate reader Formazan_Solubilization->Absorbance_Reading SRB_Staining 5b. Stain with SRB dye Fixation->SRB_Staining Solubilization 6b. Solubilize bound dye (e.g., with Tris buffer) SRB_Staining->Solubilization Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 value Absorbance_Reading->IC50_Calculation

Caption: General workflow for MTT and SRB cytotoxicity assays.

MTT Assay Protocol: [9][13]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

SRB Assay Protocol: [12]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for 48-72 hours.

  • Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • SRB Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Conclusion

The available data strongly suggest that this compound exerts its biological effects, at least in part, through the activation of the ERK signaling pathway. Its antiproliferative activity against various cancer cell lines is comparable to or in a similar micromolar range as some established MEK inhibitors, although it acts through an opposing mechanism (activation vs. inhibition). The comparison with other ERK activators like PMA and anisomycin provides a framework for understanding its potency.

Further research is warranted to fully elucidate the direct molecular target of this compound within the ERK cascade and to explore its therapeutic potential in more detail. The experimental protocols provided in this guide offer a robust starting point for researchers interested in cross-validating and expanding upon these findings.

References

A Comparative Guide to the Extraction of Jatropholone B from Jatropha curcas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common laboratory methods for the extraction of Jatropholone B, a bioactive diterpene with potential therapeutic applications, from the roots of Jatropha curcas. While direct comparative studies detailing the quantitative yield of this compound using various extraction techniques are limited in published literature, this document outlines the principles and general protocols for established methods, offering a foundation for developing an optimized extraction strategy.

Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The choice depends on factors such as the chemical nature of the target compound, the solvent used, and the available laboratory equipment. Below is a qualitative comparison of common extraction techniques.

MethodPrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature for an extended period.Simple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in lower extraction efficiency compared to other methods.
Soxhlet Extraction Continuous extraction of the plant material with a refluxing solvent.More efficient than maceration, requires less solvent in the long run.Can be time-consuming, potential for thermal degradation of sensitive compounds due to prolonged exposure to heat.
Ultrasound-Assisted Extraction (UAE) Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction times, increased yield, reduced solvent consumption.Requires specialized equipment, potential for localized heating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the extraction solvent.Environmentally friendly ("green") method, high selectivity, solvent-free extract.High initial equipment cost, requires specialized knowledge to operate.

Experimental Protocols

The following are generalized protocols for the extraction of diterpenes, including this compound, from the roots of Jatropha curcas. Researchers should optimize these protocols based on their specific laboratory conditions and analytical methods.

Maceration

Objective: To extract this compound using a simple soaking method.

Materials:

  • Dried and powdered roots of Jatropha curcas

  • Methanol (B129727) or ethanol (B145695) (analytical grade)

  • Erlenmeyer flask

  • Shaker (optional)

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh a desired amount of powdered Jatropha curcas root material and place it in an Erlenmeyer flask.

  • Add the solvent (e.g., methanol) to the flask at a solid-to-solvent ratio of 1:10 (w/v).

  • Seal the flask and place it on a shaker at room temperature for 24-72 hours. If a shaker is not available, swirl the flask intermittently.

  • After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant material.

  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract containing this compound.

Soxhlet Extraction

Objective: To achieve a more exhaustive extraction of this compound using a continuous reflux method.

Materials:

  • Dried and powdered roots of Jatropha curcas

  • n-Hexane or methanol (analytical grade)

  • Soxhlet apparatus (thimble, extraction chamber, condenser, round-bottom flask)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place a known quantity of the powdered root material into a cellulose (B213188) thimble.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Fill the round-bottom flask to approximately two-thirds of its volume with the chosen solvent (e.g., n-hexane).

  • Assemble the Soxhlet apparatus and connect it to a water source for the condenser.

  • Heat the flask using a heating mantle to the boiling point of the solvent.

  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube becomes colorless.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and transfer the solvent containing the extract from the round-bottom flask to be concentrated using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

Objective: To accelerate the extraction of this compound using ultrasonic energy.

Materials:

  • Dried and powdered roots of Jatropha curcas

  • Ethanol (analytical grade)

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the powdered root material into a beaker or flask.

  • Add the solvent (e.g., ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

  • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Sonicate the mixture for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-40°C).

  • After sonication, filter the mixture to separate the extract.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Visualization of this compound's Biological Activity

This compound has been reported to inhibit melanin (B1238610) synthesis. The following diagram illustrates the proposed signaling pathway through which this compound exerts this effect.

JatropholoneB_Pathway cluster_cell Melanocyte Jatropholone_B This compound ERK ERK Jatropholone_B->ERK Activates pERK p-ERK (Activated) ERK->pERK Phosphorylation MITF MITF pERK->MITF Inhibits Expression Tyrosinase Tyrosinase MITF->Tyrosinase Regulates Expression Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Caption: Signaling pathway of this compound in melanin synthesis inhibition.

Disclaimer: The provided protocols are intended as a general guide. It is essential to consult peer-reviewed scientific literature and conduct optimization studies to determine the most effective extraction parameters for this compound in your specific research context. Safety precautions should always be followed when working with organic solvents and laboratory equipment.

In Vivo Validation of Jatropholone B's Skin-Whitening Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the skin-whitening potential of Jatropholone B, a natural diterpenoid, against established agents such as Kojic Acid and Arbutin. While in vivo data for this compound is not currently available in published literature, this document summarizes its known in vitro mechanism of action and compares its projected efficacy with the in vivo performance of other agents, supported by experimental data from animal models.

Executive Summary

This compound has demonstrated significant potential as a skin-whitening agent in vitro by inhibiting melanin (B1238610) synthesis.[1][2] Its mechanism, however, differs from many conventional whitening agents. Instead of directly inhibiting the tyrosinase enzyme, this compound acts on the upstream signaling pathway, specifically by activating the extracellular signal-regulated kinase (ERK) pathway. This activation leads to the downregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, and consequently, a reduction in tyrosinase and tyrosinase-related protein-1 (TRP-1) and TRP-2 expression.[1][2]

This guide presents a comparative overview of this compound's in vitro activity alongside the in vivo performance of Kojic Acid and Arbutin in established animal models. Detailed experimental protocols for these in vivo models are also provided to facilitate future research into the in vivo validation of this compound.

Comparative Data on Skin-Whitening Agents

The following table summarizes the available data on the mechanisms and efficacy of this compound, Kojic Acid, and Arbutin. It is important to note the absence of in vivo data for this compound, which is a critical gap in the current research.

Table 1: Comparison of Skin-Whitening Agents

FeatureThis compoundKojic AcidArbutin (α-Arbutin)
Mechanism of Action Downregulation of MITF and tyrosinase expression via ERK activation.[1]Direct inhibition of tyrosinase by chelating copper ions at the active site.Competitive inhibition of tyrosinase.
Direct Tyrosinase Inhibition NoYesYes
In Vivo Model(s) Studied Not availableGuinea Pig, ZebrafishGuinea Pig, Human
Reported In Vivo Efficacy Not availableSignificant reduction in UVB-induced hyperpigmentation in guinea pigs; reduction in melanin production in zebrafish.Significant decrease in melanin levels in human skin with hyperpigmentation spots.
Observed Side Effects (In Vivo) Not availablePotential for skin irritation.Generally well-tolerated.

Experimental Protocols for In Vivo Validation

To facilitate the in vivo investigation of this compound and other novel skin-whitening compounds, detailed protocols for commonly used animal models are provided below.

Brown Guinea Pig Model for UVB-Induced Hyperpigmentation

This model is widely used to assess the efficacy of topically applied depigmenting agents.

Protocol:

  • Animal Selection: Use brown guinea pigs weighing approximately 450-500 g.

  • Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.

  • Induction of Hyperpigmentation:

    • Shave the dorsal skin of the guinea pigs.

    • Expose the shaved area to a controlled dose of UVB radiation (e.g., 1,500 mJ/cm²). This will induce localized hyperpigmentation.

  • Grouping and Treatment:

    • Divide the animals into control and experimental groups.

    • Control Group: Apply a vehicle solution (e.g., propylene (B89431) glycol:ethanol:water) to the hyperpigmented area.

    • Positive Control Group: Apply a solution of a known whitening agent (e.g., 2% hydroquinone (B1673460) or kojic acid).

    • Experimental Group(s): Apply the test compound (e.g., this compound) at various concentrations.

    • Application should be performed topically twice daily for a period of 4-6 weeks.

  • Evaluation of Whitening Effect:

    • Visual Assessment: Photograph the treated areas at regular intervals.

    • Melanin Index Measurement: Use a Mexameter® or similar device to quantify changes in the melanin index of the skin.

    • Histological Analysis: At the end of the treatment period, obtain skin biopsies from the treated areas. Perform Fontana-Masson staining to visualize and quantify melanin content in the epidermis.

Zebrafish Model for Melanin Inhibition Assay

The zebrafish model offers a rapid and high-throughput screening method for identifying and evaluating melanogenesis inhibitors.

Protocol:

  • Zebrafish Maintenance and Egg Collection: Maintain adult zebrafish under standard conditions. Collect freshly fertilized eggs.

  • Embryo Treatment:

    • At approximately 9 hours post-fertilization (hpf), place individual embryos into the wells of a 96-well plate containing embryo medium.

    • Add the test compound (e.g., this compound) at various concentrations to the wells. Include a vehicle control and a positive control (e.g., 1-phenyl-2-thiourea (PTU) or kojic acid).

  • Incubation and Observation: Incubate the plates at 28.5°C. Observe the pigmentation of the embryos at regular intervals (e.g., 48 and 72 hpf) using a stereomicroscope.

  • Quantification of Melanin Content:

    • At the end of the experiment, collect the embryos.

    • Lyse the embryos and solubilize the melanin pigment using a solution of NaOH and DMSO.

    • Measure the absorbance of the solubilized melanin at 490 nm using a spectrophotometer. The absorbance is proportional to the melanin content.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

melanogenesis_pathway JatropholoneB This compound ERK ERK (Extracellular signal-regulated kinase) JatropholoneB->ERK Activates MITF MITF (Microphthalmia-associated transcription factor) ERK->MITF Inhibits Tyrosinase Tyrosinase MITF->Tyrosinase Activates TRP1 TRP-1 MITF->TRP1 Activates TRP2 TRP-2 MITF->TRP2 Activates Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin KojicAcid Kojic Acid / Arbutin KojicAcid->Tyrosinase Inhibits guinea_pig_workflow start Animal Acclimatization uvb UVB-Induced Hyperpigmentation start->uvb grouping Grouping & Treatment (Vehicle, Positive Control, this compound) uvb->grouping evaluation Evaluation (Visual, Melanin Index) grouping->evaluation biopsy Skin Biopsy & Histology evaluation->biopsy end Data Analysis biopsy->end zebrafish_workflow start Zebrafish Egg Collection treatment Embryo Treatment (Vehicle, Positive Control, this compound) start->treatment incubation Incubation & Observation treatment->incubation quantification Melanin Quantification incubation->quantification end Data Analysis quantification->end

References

Structure-Activity Relationship of Jatropholone B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Jatropholone B analogs, focusing on their structure-activity relationships in cytotoxicity and gastroprotective effects. The information is compiled from published experimental data to facilitate further research and development in this area.

Comparative Analysis of Biological Activity

The biological activities of this compound and its analogs, alongside Jatropholone A derivatives for comparison, have been evaluated primarily for their cytotoxic and gastroprotective effects. The following tables summarize the quantitative data from key studies, highlighting the impact of structural modifications on these activities.

Cytotoxicity

The cytotoxic activity of jatropholone analogs was assessed against various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Jatropholone A, this compound, and their Analogs

CompoundModificationCell LineIC50 (µM)
Jatropholone A Parent CompoundAGS>1000
MRC-5>1000
This compound Parent CompoundAGS>1000
MRC-5>1000
JA-Methyl Ether C-14 OCH₃ (from Jatropholone A)AGS88.3
MRC-548.3
JA-Propyl Ether C-14 OC₃H₇ (from Jatropholone A)AGS63.8
MRC-556.6
JB-Methyl Ether C-14 OCH₃ (from this compound)AGS88.3
MRC-548.3
JB-Propyl Ether C-14 OC₃H₇ (from this compound)AGS74.8
MRC-555.1
Acetyl-JA C-14 OAc (from Jatropholone A)AGS105
MRC-5190
Acetyl-JB C-14 OAc (from this compound)AGS44.4
MRC-573.2

Data sourced from Pertino, M., et al. (2007).[1][2]

Structure-Activity Relationship for Cytotoxicity:

  • Jatropholone A and B are generally not cytotoxic at high concentrations.[2]

  • Etherification of the C-14 hydroxyl group in both Jatropholone A and B significantly increases cytotoxicity.[2]

  • Acetylation of the C-14 hydroxyl group also enhances cytotoxicity, with the acetylated this compound analog being more potent than its Jatropholone A counterpart.[2]

Gastroprotective Activity

The gastroprotective effect was evaluated using the HCl/ethanol-induced gastric lesion model in mice. The activity is presented as the percentage reduction in gastric lesions.

Table 2: Gastroprotective Activity of Jatropholone A, this compound, and their Analogs

CompoundDose (mg/kg)% Lesion Reduction
Jatropholone A 10054
This compound 665
JA-Methyl Ether 10081
JA-Propyl Ether 10075
JB-Methyl Ether 2571
JB-Propyl Ether 2558
Acetyl-JA 10047
Acetyl-JB 2565

Data sourced from Pertino, M., et al. (2007).

Structure-Activity Relationship for Gastroprotective Activity:

  • This compound is a more potent gastroprotective agent than Jatropholone A, showing a significant effect at a much lower dose.

  • The stereochemistry of the methyl group at C-2 plays a crucial role in the gastroprotective effect.

  • Etherification of the C-14 hydroxyl group in Jatropholone A enhances its gastroprotective activity. In contrast, for this compound, etherification leads to a decrease in activity compared to the parent compound at a lower dose.

  • Acetylation of the C-14 hydroxyl group in Jatropholone A slightly reduces its activity, while in this compound, the acetylated analog retains significant activity.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

HCl/Ethanol-Induced Gastric Lesion Model

This in vivo model is used to evaluate the gastroprotective effects of the compounds.

  • Animal Preparation: Use male mice (20-25 g) fasted for 24 hours before the experiment, with free access to water.

  • Compound Administration: Administer the this compound analogs orally to the respective groups of mice. The control group receives the vehicle.

  • Induction of Gastric Lesions: One hour after the administration of the test compounds, orally administer 0.2 mL of a solution containing 60% ethanol (B145695) and 150 mM HCl to induce gastric lesions.

  • Evaluation of Gastric Lesions: Euthanize the mice one hour after the administration of the HCl/ethanol solution. Excise the stomachs, open them along the greater curvature, and wash with saline.

  • Scoring: Score the gastric lesions based on their number and severity. The gastroprotective effect is calculated as the percentage reduction in the total lesion score compared to the control group.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and putative signaling pathways affected by this compound and its analogs.

Putative Cytotoxicity Pathway via PI3K/Akt/NF-κB Inhibition

While the exact cytotoxic mechanism of this compound analogs is not fully elucidated, the related compound jatrophone (B1672808) has been shown to act through the PI3K/Akt/NF-κB pathway. It is plausible that cytotoxic this compound analogs share a similar mechanism.

G cluster_nucleus Nucleus Jatropholone_B_Analog This compound Analog PI3K PI3K Jatropholone_B_Analog->PI3K Inhibition Akt Akt PI3K->Akt Activation IkB_alpha IκBα Akt->IkB_alpha Inhibition NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Pro-survival and Anti-apoptotic Genes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition

Caption: Putative inhibition of the PI3K/Akt/NF-κB pathway by cytotoxic this compound analogs, leading to apoptosis.

Melanin (B1238610) Synthesis Inhibition via ERK Pathway Activation

This compound has been shown to inhibit melanin synthesis by activating the ERK signaling pathway.

G Jatropholone_B This compound ERK ERK Jatropholone_B->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation MITF MITF pERK->MITF Inhibition Tyrosinase Tyrosinase MITF->Tyrosinase Upregulation Melanin_Synthesis Melanin Synthesis Tyrosinase->Melanin_Synthesis

Caption: this compound activates the ERK pathway, leading to the inhibition of melanin synthesis.

Experimental Workflow for Comparative Analysis

The following diagram outlines the general workflow for the structure-activity relationship studies of this compound analogs.

G Start Jatropholone A & B (Natural Products) Synthesis Chemical Modification (Etherification, Acetylation, etc.) Start->Synthesis Analogs Jatropholone Analogs Synthesis->Analogs Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Analogs->Cytotoxicity Gastroprotection Gastroprotective Assays (e.g., HCl/Ethanol Model) Analogs->Gastroprotection Data_Analysis Data Analysis and SAR Determination Cytotoxicity->Data_Analysis Gastroprotection->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

References

A Head-to-Head Comparison of Jatropholone B and Jatrophone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two prominent diterpenes, Jatropholone B and Jatrophone (B1672808), to aid researchers, scientists, and drug development professionals in their investigative endeavors. This document summarizes their biological activities, mechanisms of action, and provides detailed experimental protocols for key assays, facilitating informed decisions for future research and development.

At a Glance: Key Biological Activities

This compound and Jatrophone, both derived from plants of the Jatropha genus, exhibit distinct and compelling biological activities. Jatrophone is primarily recognized for its potent cytotoxic effects against a range of cancer cell lines.[1][2] In contrast, this compound has demonstrated significant gastroprotective effects and has also been investigated for its influence on melanogenesis.[3]

Quantitative Data Summary

The following tables provide a summary of the available quantitative data for the cytotoxic and gastroprotective activities of this compound and Jatrophone.

Table 1: Cytotoxicity Data (IC50 values)
CompoundCell LineIC50 (µM)Reference Study
Jatrophone AGS (gastric adenocarcinoma)2.5Pertino et al., 2007
HepG2 (hepatocellular carcinoma)3.2Sukohar et al., 2017[2]
WiDr (colon cancer)8.97Sukohar et al., 2017[2]
HeLa (cervical cancer)5.13Sukohar et al., 2017[2]
MCF-7/ADR (doxorubicin-resistant breast cancer)1.8Al-Malki et al., 2023
This compound AGS (gastric adenocarcinoma)Not ToxicPertino et al., 2007[3]
FibroblastsNot ToxicPertino et al., 2007[3]
Mel-Ab (melanoma)Slight toxicity at 50 µMKim et al., 2025
HL-60 (leukemia), SK-MES-1 (lung cancer), J82 (bladder carcinoma)Active (IC50 not specified)Theoduloz et al., 2009[1]
Table 2: Gastroprotective Effect
CompoundDoseLesion Reduction (%)Reference Study
Jatrophone 25 mg/kg88Pertino et al., 2007[3]
50 mg/kg93Pertino et al., 2007[3]
100 mg/kg93Pertino et al., 2007[3]
This compound 6 mg/kg65Pertino et al., 2007
25 mg/kg83Pertino et al., 2007[3]
50 mg/kg91Pertino et al., 2007[3]
100 mg/kg91Pertino et al., 2007[3]

Mechanisms of Action

Jatrophone: Targeting the PI3K/Akt/NF-κB Signaling Pathway in Cancer

Jatrophone exerts its potent anticancer effects by inhibiting the PI3K/Akt/NF-κB signaling pathway. This pathway is crucial for tumor cell proliferation, survival, and invasion. By downregulating the key proteins in this cascade, Jatrophone induces both apoptosis and autophagy in cancer cells, including those resistant to conventional chemotherapy drugs like doxorubicin.

Jatrophone_Mechanism Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K Apoptosis Apoptosis & Autophagy Jatrophone->Apoptosis Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation NFkB->Proliferation inhibits JatropholoneB_Mechanism JatropholoneB This compound ERK ERK JatropholoneB->ERK MITF MITF ERK->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis MITF->Melanin Tyrosinase->Melanin MTT_Workflow A Seed cells in 96-well plate B Treat with Jatrophone or This compound A->B C Add MTT reagent (e.g., 0.5 mg/mL) B->C D Incubate (3-4 hours, 37°C) C->D E Solubilize formazan crystals (e.g., DMSO) D->E F Measure absorbance (570 nm) E->F

References

Safety Operating Guide

Proper Disposal of Jatropholone B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Jatropholone B, a naturally occurring diterpenoid with known antiproliferative and cytotoxic properties. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Due to its biological activity, this compound must be handled as a hazardous cytotoxic compound.

Hazard and Safety Information

While a comprehensive Safety Data Sheet (SDS) with specific quantitative toxicity data for this compound is not publicly available, its known biological activities warrant a high degree of caution. The following table summarizes the available hazard information.

ParameterInformationCitation
Compound Type Diterpenoid[1]
Known Biological Activity Antiproliferative activity against cancer cell lines, Cytotoxic effects[1]
Physical Form Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Experimental Protocols: Disposal of this compound

The following step-by-step procedure outlines the recommended protocol for the disposal of this compound and associated contaminated materials. This protocol is based on general best practices for the disposal of cytotoxic waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound, including a lab coat, safety goggles, and two pairs of chemotherapy-grade gloves.

2. Waste Segregation and Collection:

  • Solid Waste:

    • All solid waste contaminated with this compound, including unused neat compound, contaminated labware (e.g., vials, pipette tips, weighing boats), and contaminated PPE, must be collected in a designated, leak-proof, and puncture-resistant hazardous waste container.

    • The container must be clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.

  • Liquid Waste:

    • Solutions containing this compound should not be disposed of down the drain.

    • Collect all liquid waste in a sealed, leak-proof hazardous waste container made of a compatible material.

    • The container must be clearly labeled as "Cytotoxic Liquid Waste" and should list all chemical constituents.

  • Sharps Waste:

    • Any sharps (e.g., needles, scalpels) contaminated with this compound must be disposed of immediately into a designated, puncture-proof sharps container for cytotoxic waste.

3. Decontamination of Work Surfaces:

  • Thoroughly decontaminate all work surfaces (e.g., fume hood, benchtop) that have come into contact with this compound.

  • Use a suitable decontaminating agent, such as a high-pH solution or a commercial product specifically designed for cytotoxic drug decontamination.

  • All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as cytotoxic solid waste.

4. Final Disposal:

  • The primary and recommended method for the final disposal of cytotoxic waste is high-temperature incineration at a licensed hazardous waste facility.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your properly labeled cytotoxic waste containers.

  • Do not attempt to neutralize or chemically degrade this compound in the laboratory without a validated protocol and approval from your EHS department, as incomplete reactions could produce other hazardous compounds.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

JatropholoneB_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start This compound Waste Generated solid Solid Waste (neat compound, contaminated labware, PPE) start->solid liquid Liquid Waste (solutions containing this compound) start->liquid sharps Sharps Waste (contaminated needles, scalpels) start->sharps solid_container Labeled Cytotoxic Solid Waste Container solid->solid_container liquid_container Labeled Cytotoxic Liquid Waste Container liquid->liquid_container sharps_container Labeled Cytotoxic Sharps Container sharps->sharps_container ehs Contact Environmental Health & Safety (EHS) solid_container->ehs liquid_container->ehs sharps_container->ehs incineration High-Temperature Incineration ehs->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Jatropholone B

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Jatropholone B

Disclaimer: This document provides immediate safety and logistical information for handling this compound based on general best practices for potent and uncharacterized chemical compounds. No specific Safety Data Sheet (SDS) with quantitative exposure limits or detailed disposal protocols for this compound is publicly available. Therefore, the following guidance is derived from general principles of laboratory safety for handling cytotoxic and research compounds. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before beginning any work with this substance and consult with their institution's Environmental Health and Safety (EHS) department.

This compound is a diterpenoid compound with known antiproliferative and cytotoxic activities. Due to its biological activity and the lack of comprehensive safety data, it should be handled with a high degree of caution to minimize exposure.

Personal Protective Equipment (PPE)

A conservative approach to PPE is mandatory when handling this compound. The following table outlines the recommended PPE based on general guidelines for handling potent chemical compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of solutions containing this compound and accidental contact with the powder.
Skin Protection - Gloves: Double-gloving with nitrile or neoprene gloves is recommended.- Lab Coat: A chemical-resistant lab coat or gown.- Footwear: Closed-toe, chemical-resistant shoes.Prevents skin contact with a substance of unknown dermal toxicity. Glove material should be selected for broad chemical resistance, and frequent changes are advised as breakthrough times are unknown. A lab coat provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., P100).Protects against the inhalation of this compound powder or aerosols. The use of a respirator should be part of a comprehensive respiratory protection program.
Occupational Exposure and Handling Guidelines

Due to the absence of a published Occupational Exposure Limit (OEL) for this compound, a risk-based approach known as Occupational Exposure Banding (OEB) is recommended.[1][2][3] OEB categorizes chemicals into bands based on their toxicological potency and potential health effects, guiding the implementation of appropriate control measures.[2][4] Given its cytotoxic properties, this compound would likely fall into a higher-hazard band, necessitating stringent handling controls.

Handling Procedures:

  • Engineering Controls: All handling of solid this compound and concentrated solutions should be performed within a certified chemical fume hood, a glove box, or a similar containment enclosure to minimize inhalation exposure.

  • Weighing: Weighing of powdered this compound should be done in a ventilated balance enclosure or a glove box to prevent the generation of airborne dust.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Avoid splashing and aerosol generation.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled.

  • Training: All personnel handling this compound must be trained on its potential hazards and the specific handling and emergency procedures.

Disposal Plan

All waste materials containing this compound must be treated as hazardous cytotoxic waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., pipette tips, weighing papers, contaminated gloves, and other PPE) in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be marked with "Hazardous Waste," "Cytotoxic," and the full chemical name "this compound."

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS department. The container should be labeled with "Hazardous Waste," "Cytotoxic," the full chemical name, and the solvent composition.

  • Sharps Waste: Any sharps (e.g., needles, scalpels) contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.

Storage and Disposal Protocol:

  • Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure secondary containment is used to prevent spills.

  • Disposal Request: When the waste container is full, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor. Follow all institutional procedures for waste pickup.

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable decontamination procedure should be developed in consultation with your institution's EHS department. This may involve washing with a soap and water solution followed by a solvent rinse (e.g., ethanol (B145695) or isopropanol), with all cleaning materials disposed of as hazardous waste.

Experimental Protocols

General Protocol for Handling this compound Powder:

  • Don all required PPE as outlined in the table above.

  • Perform all manipulations within a certified chemical fume hood or other primary containment device.

  • Carefully weigh the desired amount of this compound in a tared, disposable weigh boat within a ventilated balance enclosure.

  • Gently transfer the powder to the reaction or dissolution vessel.

  • Clean any residual powder from the spatula and weigh boat using a solvent-moistened wipe, and dispose of the wipe in the solid cytotoxic waste container.

  • Proceed with the experimental procedure.

General Protocol for Preparing a Stock Solution:

  • Don all required PPE.

  • In a chemical fume hood, add the desired solvent to the vessel containing the pre-weighed this compound powder.

  • Cap the vessel and mix by vortexing or sonicating until the solid is fully dissolved.

  • Clearly label the solution with the chemical name, concentration, solvent, date, and appropriate hazard warnings.

  • Store the stock solution in a sealed container in a designated and secure location.

Visualizations

The following diagrams illustrate the logical workflow for safely handling and disposing of this compound.

Safe_Handling_Workflow cluster_prep Preparation and Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) A->B C Work in a Certified Chemical Fume Hood B->C D Weigh Solid in Ventilated Enclosure C->D E Prepare Solutions D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G H Decontaminate Equipment G->H I Segregate Waste (Solid, Liquid, Sharps) H->I J Label Waste Containers ('Cytotoxic', 'Hazardous Waste') I->J K Store Waste in a Designated Secure Area J->K L Contact EHS for Pickup K->L M Remove PPE and Wash Hands L->M

Caption: Workflow for the safe handling and disposal of this compound.

Disposal_Decision_Tree cluster_waste_type Identify Waste Type cluster_disposal_actions Disposal Actions Start Waste Generated Containing this compound IsSolid Solid? Start->IsSolid IsLiquid Liquid? IsSolid->IsLiquid No SolidWaste Place in Labeled Solid Cytotoxic Waste Container IsSolid->SolidWaste Yes IsSharp Sharp? IsLiquid->IsSharp No LiquidWaste Place in Labeled Liquid Cytotoxic Waste Container IsLiquid->LiquidWaste Yes SharpWaste Place in Labeled Cytotoxic Sharps Container IsSharp->SharpWaste Yes EHS Store Securely and Contact EHS for Disposal SolidWaste->EHS LiquidWaste->EHS SharpWaste->EHS

Caption: Decision tree for the proper segregation and disposal of this compound waste.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.